ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUDZFMRKHHPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303309 | |
| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46193-76-4 | |
| Record name | 46193-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Abstract
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to its diverse biological activities and valuable electronic properties.[1] This technical guide provides a comprehensive overview of the synthetic strategies for constructing ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a key intermediate for the development of novel therapeutics and functional organic materials. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed, field-proven experimental protocols, and present data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecular framework.
Introduction: The Significance of the Thieno[3,2-b]pyrrole Core
The fusion of thiophene and pyrrole rings to form the thieno[3,2-b]pyrrole system creates a unique electronic and structural architecture. This bicyclic heterocycle is a bioisostere of indole and has been identified as a core component in a multitude of biologically active compounds. Derivatives of thieno[3,2-b]pyrrole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Notably, this scaffold has been instrumental in the development of potent inhibitors for various therapeutic targets.[2][3]
From a materials science perspective, the electron-rich nature of the thieno[3,2-b]pyrrole core makes it an attractive building block for organic semiconductors, finding applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5] The ability to readily functionalize the scaffold allows for the fine-tuning of its electronic and physical properties.
This guide will focus on the synthesis of this compound, a versatile starting material that provides a handle for further chemical modifications at the pyrrole nitrogen and the ester functionality.
Strategic Approaches to the Synthesis of this compound
The construction of the thieno[3,2-b]pyrrole framework can be broadly categorized into two main strategies:
-
Linear Synthesis: Building the pyrrole ring onto a pre-formed thiophene precursor.
-
Convergent Synthesis: Employing palladium-catalyzed cross-coupling reactions to construct the fused ring system in a more modular fashion.[6][7]
This guide will detail a robust and widely applicable linear synthetic route that commences with the well-established Gewald aminothiophene synthesis.
Linear Synthesis via a Thiophene Intermediate: The Gewald Reaction and Subsequent Cyclization
A common and efficient strategy for the synthesis of this compound involves a multi-step sequence starting with the synthesis of a substituted 2-aminothiophene.[8] The key transformations are:
-
Synthesis of a 2-Aminothiophene-3-carboxylate Intermediate: This is typically achieved through the Gewald reaction, a one-pot multicomponent condensation.[9][10]
-
Formation of the Fused Pyrrole Ring: This is accomplished via cyclization of a suitably functionalized thiophene precursor.
The overall synthetic workflow is depicted below:
Caption: General workflow for the linear synthesis of functionalized thieno[3,2-b]pyrroles.
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[9][11][12] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[9] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[9]
Reaction Scheme:
Caption: The Gewald reaction for the synthesis of a key thiophene intermediate.[8]
Experimental Protocol:
-
To a round-bottomed flask, add ethyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol) dissolved in 150 ml of absolute ethanol.[8]
-
To this solution, add elemental sulfur powder (0.1 mol) and diethylamine (20 ml).[8]
-
Heat the reaction mixture to 55-65 °C with constant stirring for 2 hours.[8]
-
Upon completion (monitored by TLC), cool the mixture in a refrigerator overnight.[8]
-
Collect the resulting precipitate by filtration.[8]
-
Recrystallize the crude product from a suitable solvent to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.[8]
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Base: Diethylamine acts as a catalyst for the initial Knoevenagel condensation. Other bases like morpholine or piperidine can also be used.[11]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate without significant side product formation.
The formation of the fused pyrrole ring can be achieved through various methods, including the Hemetsberger-Knittel cyclization. This particular protocol outlines a general approach for the construction of the thieno[3,2-b]pyrrole scaffold.
A common strategy involves the reaction of the 2-aminothiophene with a suitable reagent to introduce the remaining atoms of the pyrrole ring, followed by cyclization. For the synthesis of the parent this compound, a common precursor is ethyl 2-(diethoxycarbonylamino)thiophene-3-carboxylate, which can be cyclized under basic conditions. A more direct approach from a different starting material, thiophene-3-carboxaldehyde and ethyl azidoacetate, has also been reported.[13]
Convergent Synthesis via Palladium-Catalyzed Reactions
Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, provide a modular and flexible approach to the thieno[3,2-b]pyrrole core.[6][7][14][15]
This strategy often involves the coupling of a functionalized thiophene with a functionalized pyrrole precursor, or a domino reaction sequence where multiple bonds are formed in a single pot. For instance, a palladium-catalyzed heteroannulation of an internal alkyne can be a key step.[8]
Illustrative Palladium-Catalyzed Workflow:
Caption: A modular approach to thieno[3,2-b]pyrroles via palladium catalysis.
While specific, detailed protocols for the direct synthesis of this compound via these methods are often proprietary or highly specific to the desired substitution pattern, the general principles of these name reactions are well-documented and can be adapted by those skilled in the art.[14][15][16][17]
N-Functionalization of the Thieno[3,2-b]pyrrole Core
A key advantage of the thieno[3,2-b]pyrrole scaffold is the ease with which the pyrrole nitrogen can be functionalized, allowing for the introduction of a wide range of substituents to modulate the compound's properties.[18][19] This is typically achieved through N-alkylation or N-arylation reactions.
Protocol 3: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the thieno[3,2-b]pyrrole core using a strong base and an alkylating agent.[8]
Reaction Scheme:
Caption: N-Alkylation of the thieno[3,2-b]pyrrole core.
Experimental Protocol:
-
To a solution of this compound in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.[8]
-
Stir the mixture at room temperature for 30 minutes to allow for deprotonation.[8]
-
Add the desired alkylating agent (e.g., methyl iodide, allyl bromide, benzyl bromide) dropwise to the reaction mixture.[8][19]
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).[8]
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography if necessary.
Self-Validating System and Causality:
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial as sodium hydride is highly reactive with moisture and oxygen.
-
Anhydrous Solvent: Anhydrous THF is essential to prevent the quenching of the sodium hydride.
-
Stepwise Addition: The portion-wise addition of NaH at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas.
-
TLC Monitoring: Thin-layer chromatography is a critical in-process control to determine the reaction endpoint and prevent the formation of side products due to prolonged reaction times or excess reagents.
Data Summary and Characterization
The successful synthesis of this compound and its derivatives should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C9H9NO2S | 211.24 | Off-white solid |
| Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | C10H9NO3S | 223.25 | Not specified |
Data sourced from PubChem and ChemSynthesis.[20][21]
Spectroscopic data for the parent compound and its derivatives would typically include:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H stretch, C=O stretch of the ester, and aromatic C-H stretches.
Conclusion and Future Directions
The synthesis of this compound is a well-established process that provides a versatile platform for the development of novel compounds with applications in medicine and materials science. The linear approach via the Gewald reaction offers a reliable and scalable route, while modern palladium-catalyzed methods provide greater flexibility for the synthesis of complex derivatives. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and explore the chemical space of this important heterocyclic scaffold. Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of new applications for this privileged structural motif.
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ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic characterization, crystal structure, and reactivity, as well as explore the diverse applications of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic electronics.
Introduction to the Thieno[3,2-b]pyrrole Scaffold
The thieno[3,2-b]pyrrole moiety is a fused heterocyclic system consisting of thiophene and pyrrole rings. This "privileged scaffold" has garnered considerable attention from medicinal chemists due to its presence in a variety of biologically active compounds.[1] The unique electronic properties arising from the fusion of an electron-rich pyrrole ring and a slightly less electron-rich thiophene ring make it a versatile building block for the development of novel therapeutic agents and functional organic materials.[2][3] this compound serves as a key intermediate for the synthesis of a wide range of derivatives with potential applications in treating cancer, inflammation, and viral infections.[2][4][5]
Physicochemical and Spectroscopic Properties
This compound is a colorless solid at room temperature.[6] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H9NO2S | [7] |
| Molecular Weight | 195.24 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 46193-76-4 | [7] |
| Melting Point | 129-130 °C (402-403 K) | [6][8] |
| Appearance | Colorless solid | [6] |
| Solubility | Sparingly soluble in water. | [9] |
| InChI Key | BLUDZFMRKHHPGZ-UHFFFAOYSA-N | [7] |
Spectroscopic Data
The structural characterization of this compound is well-documented, with detailed NMR data available.[6]
| ¹H NMR (CDCl₃, 298 K) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 1.37 | t | 7.1 | CH₃ | |
| 4.35 | q | 7.1 | CH₂ | |
| 6.94 | d | 5.2 | CH | |
| 7.12 | d | 1.6 | CH | |
| 7.31 | d | 5.2 | CH | |
| 8.99 | br s | NH |
| ¹³C NMR (CDCl₃, 298 K) | δ (ppm) | Assignment |
| 14.5 | CH₃ | |
| 60.7 | CH₂ | |
| 107.5 | CH | |
| 111.0 | CH | |
| 124.7, 127.1 | ipso-C | |
| 129.4 | CH | |
| 141.4 | ipso-C |
Synthesis of this compound
The synthesis of this compound can be achieved through a modification of the Hemetsberger-Knittel synthesis.[6] The process involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate in the presence of a base, followed by thermal cyclization.
Experimental Protocol
A solution of sodium in ethanol is cooled to 253 K. To this, ethyl azidoacetate and 2-thiophenecarboxaldehyde are added, and the reaction is stirred for 90 minutes. After an aqueous work-up, the resulting yellow oil is refluxed in xylene for one hour. Following a final work-up and crystallization, this compound is obtained as a colorless solid with a yield of 60%.[6]
Applications in Drug Discovery and Materials Science
Derivatives of this compound have shown promise in a variety of therapeutic areas. The thieno[3,2-b]pyrrole scaffold has been identified in compounds with potent activity against neurotropic alphaviruses, hepatitis C virus, and as glycogen phosphorylase inhibitors for diabetes treatment. [5]Furthermore, this scaffold is being explored for the development of anticancer agents, with some derivatives showing inhibitory activity against colon cancer cells. [4]The core has also been investigated for developing activators of the M2 isoform of pyruvate kinase, a potential target for cancer therapy. [10] Beyond medicinal chemistry, the planar and conjugated nature of the thieno[3,2-b]pyrrole system makes it an attractive component for organic electronic materials. Polymers incorporating this moiety have been used in high-performance organic field-effect transistors and organic photovoltaic devices. [11]The strong electron-donating ability of the pyrrole component also makes it a valuable building block for non-fullerene small-molecule acceptors in organic solar cells. [12]
Safety Information
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. [7]Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its straightforward synthesis, well-characterized properties, and amenability to a wide range of chemical modifications make it an ideal starting point for the development of novel compounds with diverse applications. The continued exploration of the chemical space around the thieno[3,2-b]pyrrole scaffold holds significant promise for the discovery of new therapeutics and advanced functional materials.
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Chantson, J. T., & Liles, D. C. (2004). This compound. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2493–o2494. Retrieved from [Link]
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Ilyin, A. P., et al. (2007). Synthesis of Heterocyclic Compounds Possessing the 4 H -Thieno[3,2- b ]Pyrrole Moiety. Journal of Combinatorial Chemistry, 9(1), 96-106. Retrieved from [Link]
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Ilyin, A. P., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry, 9(1), 96-106. Retrieved from [Link]
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Goel, K. K., et al. (2024). Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. Journal of Molecular Structure, 1321, 139654. Retrieved from [Link]
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Goel, K. K., et al. (2024). Thieno[3,2-b]pyrrole As a Privileged Scaffold in Medicinal Chemistry: an Exploration of Synthetic Strategies and Anticancer Attributes. AMiner. Retrieved from [Link]
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Kumar, S., et al. (2023). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Journal of the Iranian Chemical Society, 20(1), 1-13. Retrieved from [Link]
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Skorka, L., et al. (2018). Dibenzothieno-pyrrolo[3,2-b]pyrrole - the Missing Member of Thienoacenes Family. Chemistry – An Asian Journal, 13(17), 2412-2416. Retrieved from [Link]
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Bronstein, H., et al. (2011). Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society, 133(10), 3272–3275. Retrieved from [Link]
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Zhang, Y., et al. (2022). Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. National Science Review, 9(10), nwac135. Retrieved from [Link]
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ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Executive Summary
This compound is a pivotal heterocyclic building block in modern chemical research. Its fused bicyclic core, comprising thiophene and pyrrole rings, provides a unique electronic and structural scaffold that is highly valued in medicinal chemistry and materials science.[1][2] This thienopyrrole system is a key precursor in the synthesis of novel therapeutics, including potent activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), and serves as a foundational component for advanced organic semiconductors and conductive polymers.[1][3][4] A thorough understanding of its physical properties is therefore not merely academic but a prerequisite for its effective application in synthesis, process development, and biological screening. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details robust experimental protocols for their determination, and discusses the implications of these properties for researchers in the field.
The Thieno[3,2-b]pyrrole Scaffold: A Privileged Structure
The thieno[3,2-b]pyrrole moiety has garnered significant interest due to its distinct physicochemical and biological characteristics.[2] The fusion of an electron-rich pyrrole ring with an electron-rich thiophene ring creates a planar, aromatic system with tunable electronic properties.[5] This scaffold is an isostere of indole, allowing it to interact with biological targets that recognize indole-containing ligands, yet its unique electronic distribution often leads to novel activities and improved properties.
Researchers leverage this core for various applications:
-
Drug Discovery: As a foundational element for synthesizing complex molecules with anticancer and antiviral activities.[1] The development of PKM2 activators is a prime example of its therapeutic potential.[4]
-
Materials Science: In the creation of organic electronics, where the planarity and π-conjugation of the ring system facilitate charge transport, making it suitable for organic field-effect transistors (OFETs) and polymer solar cells.[6][7]
Given its role as a critical starting material, precise knowledge of the physical properties of derivatives like this compound is essential for ensuring reproducibility, optimizing reaction conditions, and predicting the behavior of the molecule in various experimental settings.
Core Physicochemical and Computed Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These data are critical for sample identification, purity assessment, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8][9] |
| CAS Number | 46193-76-4 | [8] |
| Molecular Formula | C₉H₉NO₂S | [8][9] |
| Molecular Weight | 195.24 g/mol | [8][9] |
| Physical Form | Solid | [8] |
| Melting Point | 131 to 132°C | [8] |
| Commercial Purity | Typically ≥97% | [8] |
| InChI Key | BLUDZFMRKHHPGZ-UHFFFAOYSA-N | [8] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CS2 | [9] |
| XLogP3 (Lipophilicity) | 2.4 | [9] |
| Polar Surface Area | 70.3 Ų | [9] |
Insight from a Scientist: The XLogP3 value of 2.4 suggests moderate lipophilicity, a crucial parameter in drug development that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The polar surface area is also within a range typical for orally bioavailable drugs, highlighting the compound's potential as a scaffold for medicinal chemistry programs.
Spectroscopic and Structural Profile
While raw spectral data is often proprietary to the manufacturer, the structure of this compound allows for the confident prediction of its key spectroscopic features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the heterocyclic rings, a characteristic signal for the N-H proton (which may be broad), and the classic triplet and quartet pattern for the ethyl ester group (CH₂ and CH₃). The chemical shifts of the aromatic protons provide confirmation of the substitution pattern on the fused ring system.
-
¹³C NMR: The spectrum will feature a downfield signal for the ester carbonyl carbon, several signals in the aromatic region for the carbons of the thieno[3,2-b]pyrrole core, and two upfield signals for the ethyl group carbons.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include a moderate to sharp peak around 3300-3400 cm⁻¹ for the N-H stretch, a strong, sharp peak around 1680-1720 cm⁻¹ for the C=O stretch of the conjugated ester, and multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=C aromatic ring stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ with an exact mass of approximately 195.0354, confirming the elemental composition of C₉H₉NO₂S.[9]
-
X-ray Crystallography: The crystal structure of this compound has been reported, providing definitive proof of its molecular geometry and connectivity.[10] This data confirms the planarity of the fused ring system, an important factor in its applications in materials science.
Field-Proven Experimental Protocols
The following protocols describe standard, reliable methods for verifying the physical properties of this compound in a research setting.
Protocol: Melting Point Determination
Rationale: The melting point is a robust indicator of a crystalline solid's purity. A pure compound exhibits a sharp melting range (typically 0.5-1.5°C), whereas impurities depress the melting point and broaden the range.[11] This protocol uses a digital apparatus for accuracy and safety.
Methodology:
-
Sample Preparation: Place a small amount of the dry solid on a clean watch glass. Crush it into a fine powder. Tap the open end of a glass capillary tube into the powder to load a small amount of sample.
-
Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down to a height of 1-2 mm.[12]
-
Apparatus Setup: Place the packed capillary into the heating block of a digital melting point apparatus (e.g., a Mel-Temp).
-
Approximate Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/minute) to quickly find the approximate melting temperature. This saves time during the precise measurement.[13]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh capillary sample.
-
Measurement: Set a slow heating rate of 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last crystal melts (T_final). The melting range is T_initial – T_final.
-
Validation: Repeat the precise determination at least once to ensure consistency. The values should be within 1°C.
Protocol: Qualitative Solubility Analysis
Rationale: A systematic solubility analysis provides valuable insights into the polarity and functional group characteristics of a molecule.[14] The protocol follows a logical flowchart, testing solubility in a sequence of solvents that probe for different chemical properties.[15][16]
Methodology:
-
General Procedure: In a small test tube, add approximately 20-30 mg of the solid. Add 1 mL of the chosen solvent. Vigorously shake or vortex the tube for at least 30-60 seconds.[14][17] Observe if the solid dissolves completely.
-
Solvent Sequence:
-
Step A: Water. Test solubility in water. Due to the ester and heterocyclic structure, it is expected to be insoluble.
-
Step B: 5% Aqueous HCl. If insoluble in water, test in 5% HCl. The pyrrole nitrogen is weakly basic and may be protonated by a strong acid, forming a soluble salt. However, the electron-withdrawing nature of the fused ring and carboxylate group may reduce this basicity.
-
Step C: 5% Aqueous NaOH. If insoluble in water, test in 5% NaOH. The N-H proton on the pyrrole ring is weakly acidic but generally does not react with dilute NaOH. Therefore, insolubility is expected.
-
Step D: Organic Solvents. Test solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and ethanol. Based on the principle of "like dissolves like," the compound is expected to show good solubility in moderately polar to polar aprotic organic solvents.[18]
-
Handling, Storage, and Safety Considerations
Proper handling and storage are paramount for maintaining the integrity and purity of the compound.
-
Storage: The compound should be kept in a tightly sealed container in a dry, dark place at room temperature. This prevents degradation from moisture, light, and air.
-
Safety: According to the Globally Harmonized System (GHS), this compound is classified with the "Warning" signal word and carries the following hazard statements.[9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its physical properties—a defined melting point of 131-132°C, moderate lipophilicity, and characteristic spectroscopic signatures—are the foundational data points that guide its application. By employing the robust experimental protocols detailed in this guide, researchers can confidently verify the identity and purity of their material, ensuring the reliability and reproducibility of their scientific outcomes. A comprehensive grasp of these physical characteristics is the first step toward unlocking the full potential of this versatile heterocyclic scaffold.
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. (2007). Arkivoc. Retrieved from [Link]
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4H-THIENO[3,2-B]PYRROLE. (n.d.). LookChem. Retrieved from [Link]
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experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]
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Ethyl 4 H -thieno[3,2- b ]pyrrole-5-carboxylate. (2005). ResearchGate. Retrieved from [Link]
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Thienopyrrole. (n.d.). PubChem. Retrieved from [Link]
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New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties. (2021). RSC Publishing. Retrieved from [Link]
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Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. (2016). ACS Publications. Retrieved from [Link]
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Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. (2022). Oxford Academic. Retrieved from [Link]
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Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (2015). National Institutes of Health (NIH). Retrieved from [Link]
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The Unassuming Architect: A Technical Guide to Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Fused Ring
In the landscape of medicinal chemistry and materials science, the search for novel molecular scaffolds that offer both structural rigidity and tunable electronic properties is relentless. Among these, fused heterocyclic systems have emerged as particularly fruitful ground. The thieno[3,2-b]pyrrole core, an isostere of indole, represents a "privileged scaffold". This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery.[1][2] The fusion of an electron-rich pyrrole ring with a thiophene ring creates a unique electronic environment, leading to a wide array of biological activities and applications in organic electronics. This guide focuses on a key derivative of this scaffold: ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate . We will delve into its precise chemical identity, a robust synthetic protocol, and its significance as a foundational building block for advanced molecular design.
Part 1: Structural Elucidation and Chemical Identity
Correctly identifying a molecule is the bedrock of all subsequent research. This section provides a definitive overview of the IUPAC nomenclature and structural properties of this compound.
IUPAC Name and Structure
The formal IUPAC name for the compound is This compound .[2][3] The numbering of the fused ring system follows established conventions, with the sulfur atom of the thiophene ring designated as position 1 and the nitrogen atom of the pyrrole ring as position 4. The ethyl carboxylate group is located at position 5.
Chemical Structure:
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starting materials for ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate synthesis
An In-depth Technical Guide to the Starting Materials for Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Synthesis
Introduction
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic system that forms the core of numerous compounds in medicinal chemistry and materials science. Its rigid, planar, and electron-rich structure makes it an attractive component for organic semiconductors, dyes, and, most notably, pharmacologically active agents. Derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and selective estrogen receptor modulators. The successful and efficient synthesis of these high-value compounds is critically dependent on the strategic selection of appropriate starting materials and a robust synthetic route.
This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a detailed analysis of the primary synthetic strategies for constructing this compound, focusing on the rationale behind the selection of starting materials and the mechanistic principles that ensure a successful outcome.
Retrosynthetic Analysis of the Thieno[3,2-b]pyrrole Core
A logical analysis of the this compound structure reveals two primary retrosynthetic disconnections. The most common and strategically sound approach involves the annulation of the pyrrole ring onto a pre-functionalized thiophene core. A less common alternative would be the construction of the thiophene ring onto a pyrrole precursor. This guide will focus on the former, as it represents the most direct and widely validated route.
Caption: Primary retrosynthetic pathways to the thieno[3,2-b]pyrrole core.
Chapter 1: The Primary Synthetic Route: Hemetsberger-Knittel Cyclization
The most direct and efficient synthesis of this compound relies on the Hemetsberger-Knittel reaction.[1][2] This powerful transformation involves the thermal cyclization of a vinyl azide intermediate, which is readily prepared from an aromatic aldehyde and an α-azido ester.[3] For the synthesis of our target molecule, this translates to a two-step sequence starting from thiophene-3-carboxaldehyde and ethyl azidoacetate.[4]
Core Starting Materials
-
Thiophene-3-carboxaldehyde: This commercially available thiophene derivative provides the complete carbon framework for the thiophene ring. Its aldehyde functionality is crucial for the initial condensation step.
-
Ethyl Azidoacetate: This reagent serves as the nitrogen source and provides the remaining two carbons and the ethyl carboxylate group for the pyrrole ring. It is typically prepared from ethyl chloroacetate and sodium azide and should be handled with care due to its potential instability.
Workflow for Hemetsberger-Knittel Synthesis
Caption: Workflow for the Hemetsberger-Knittel synthesis of the target compound.
Step 1: Knoevenagel Condensation to Vinyl Azide
Causality and Expertise: The first step is a base-catalyzed Knoevenagel condensation. A base, such as sodium ethoxide, deprotonates the α-carbon of ethyl azidoacetate, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of thiophene-3-carboxaldehyde. The resulting alkoxide intermediate subsequently eliminates water to form the thermodynamically stable conjugated alkene, ethyl 2-azido-3-(thiophen-3-yl)acrylate.[5] Conducting the reaction at lower temperatures (e.g., -30°C to 0°C) can be beneficial, as it often allows for the isolation of the intermediate azido-alcohol, which can then be dehydrated in a separate step to improve yields, especially with less reactive aldehydes.[6]
Experimental Protocol: Synthesis of Ethyl 2-azido-3-(thiophen-3-yl)acrylate
-
Reagent Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.
-
Reaction Setup: In a separate flask, dissolve thiophene-3-carboxaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) in absolute ethanol.
-
Addition: Slowly add the aldehyde/azidoacetate solution to the cooled sodium ethoxide solution dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude vinyl azide product is often used directly in the next step without further purification.
Step 2: Thermal Cyclization to the Thieno[3,2-b]pyrrole Core
Causality and Expertise: This step is the core of the Hemetsberger synthesis. The vinyl azide intermediate, when heated in a high-boiling inert solvent like xylene or toluene, undergoes thermal decomposition. It is postulated that this proceeds via the extrusion of dinitrogen (N₂) gas to form a highly reactive nitrene intermediate.[1] This electron-deficient nitrene then rapidly undergoes an intramolecular C-H insertion reaction with the C-H bond at the 2-position of the thiophene ring. This cyclization forms the five-membered pyrrole ring, and a subsequent tautomerization yields the aromatic thieno[3,2-b]pyrrole system. The reaction is driven by the formation of the stable aromatic fused ring system and the irreversible loss of N₂ gas.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the crude ethyl 2-azido-3-(thiophen-3-yl)acrylate from the previous step in a high-boiling solvent such as xylene.
-
Thermolysis: Heat the solution to reflux (approx. 140°C for xylene) under an inert atmosphere. Vigorous evolution of N₂ gas will be observed.
-
Reaction: Maintain the reflux for 2-3 hours, or until the evolution of gas ceases and TLC analysis indicates the consumption of the starting material.
-
Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Chapter 2: A Modular Approach via Gewald Reaction Intermediates
An alternative and highly versatile strategy for constructing the thieno[3,2-b]pyrrole scaffold begins with the Gewald multicomponent reaction. This approach first builds a substituted 2-aminothiophene, which then serves as a modular platform for the subsequent annulation of the pyrrole ring.[7]
Core Starting Materials
-
A Carbonyl Compound: An aldehyde or ketone with an α-methylene group (e.g., cyclohexanone, acetophenone).
-
An Activated Nitrile: Typically ethyl cyanoacetate to provide the ester functionality.
-
Elemental Sulfur: The sulfur source for the thiophene ring.
-
A Base Catalyst: Often a secondary amine like morpholine or diethylamine.[8]
Step 1: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate Intermediate
Causality and Expertise: The Gewald reaction is a one-pot synthesis that proceeds through a cascade of reactions. It begins with a Knoevenagel condensation between the carbonyl compound and ethyl cyanoacetate, catalyzed by the base. Elemental sulfur then adds to the activated methylene group of the Knoevenagel adduct. The final step is an intramolecular cyclization, where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene product.[8][9] The choice of the initial carbonyl compound determines the substitution pattern on the final thiophene ring.
Experimental Protocol: General Synthesis of Ethyl 2-Aminothiophene-3-carboxylates
-
Reaction Setup: In a round-bottomed flask, combine the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as diethylamine or morpholine (approx. 0.2 eq), to the stirred suspension at room temperature.
-
Reaction: Gently heat the mixture to 45-50°C and stir for 2-3 hours. The reaction is often accompanied by the evolution of hydrogen sulfide.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carboxylate.[8]
Step 2: Annulation of the Pyrrole Ring
Once the 2-aminothiophene intermediate is synthesized, the pyrrole ring must be constructed. One established method analogous to the Gould-Jacobs reaction can be employed.[10][11]
Causality and Expertise: The 2-aminothiophene can react with a reagent like diethyl ethoxymethylenemalonate (EMME). The amino group acts as a nucleophile, displacing the ethoxy group of EMME to form an enamine intermediate. This is followed by a high-temperature thermal cyclization, where the enamine nitrogen attacks one of the ester carbonyls, and subsequent elimination of ethanol forms the fused pyridone ring. While this leads to a thieno[2,3-b]pyridine system, modifications of this logic are used for thienopyrroles. For the thieno[3,2-b]pyrrole system, a 3-aminothiophene intermediate is more direct.[12] Starting from a 3-aminothiophene-2-carboxylate, reaction with a 1,2-dicarbonyl equivalent or an α-haloketone followed by cyclization can furnish the desired pyrrole ring.
Chapter 3: Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability.
| Feature | Hemetsberger-Knittel Route | Gewald Route |
| Primary Starting Materials | Thiophene-3-carboxaldehyde, Ethyl Azidoacetate | Ketone/Aldehyde, Ethyl Cyanoacetate, Sulfur |
| Key Intermediate | Ethyl 2-azido-3-(thiophen-3-yl)acrylate | Substituted Ethyl 2-aminothiophene-3-carboxylate |
| Number of Steps | 2 (Condensation, Cyclization) | 2+ (Gewald, Annulation) |
| Overall Yield | Generally good to excellent (>70%)[1] | Variable, depends on both Gewald and cyclization steps |
| Versatility | Primarily for C5-carboxylate derivatives. Substitution on the thiophene ring depends on the starting aldehyde. | Highly modular. A wide variety of substitutions on the thiophene ring (C4, C5) is possible by changing the starting carbonyl.[8] |
| Causality Principle | Nitrene C-H Insertion | Nucleophilic attack and intramolecular cyclization |
| Safety Considerations | Use of potentially explosive ethyl azidoacetate requires caution. | Use of elemental sulfur and potential H₂S evolution. |
Conclusion
The synthesis of this compound is most directly and efficiently achieved via the Hemetsberger-Knittel cyclization, utilizing the readily accessible starting materials thiophene-3-carboxaldehyde and ethyl azidoacetate. This two-step process, involving a Knoevenagel condensation followed by a thermal nitrene insertion, provides a reliable and high-yielding pathway to the target molecule. For the synthesis of diverse analogues with various substituents on the thiophene ring, the Gewald reaction offers a powerful and modular alternative. By first constructing a substituted 2-aminothiophene intermediate, a wide array of functionalized thieno[3,2-b]pyrrole derivatives can be accessed. A thorough understanding of the mechanisms and experimental parameters behind these core strategies empowers researchers to make informed decisions, optimizing their synthetic efforts toward this important heterocyclic scaffold.
References
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Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103: 194–204.
-
Gribble, G. W. (2010). Hemetsberger Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
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SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]
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Moody, C. J., & Taylor, R. J. (1989). A new synthesis of indoles: the reaction of ethyl α-azidocinnamates with trifluoroacetic acid. Tetrahedron Letters, 30(28), 3769-3772.
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Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
This compound, identified by the CAS Number 46193-76-4 , is a heterocyclic compound featuring a fused thiophene and pyrrole ring system.[1][2] This thieno[3,2-b]pyrrole core is considered a "privileged scaffold" in medicinal chemistry. Its structural rigidity, electron-rich nature, and capacity for diverse functionalization make it a foundational building block for the synthesis of novel therapeutic agents.[3] More than three-quarters of drugs approved for clinical use or under investigation contain heterocyclic fragments, highlighting the importance of scaffolds like this one. This guide provides an in-depth analysis of its synthesis, chemical properties, and critical applications for researchers and professionals in drug development.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. This compound is typically a solid at room temperature with a melting point between 131 to 132°C.[1] For optimal stability, it should be stored in a dark, dry place at room temperature.[2]
| Property | Value | Source |
| CAS Number | 46193-76-4 | [1][2] |
| Molecular Formula | C9H9NO2S | [1][4] |
| Molecular Weight | 195.24 g/mol | [1][4] |
| IUPAC Name | This compound | [1][4] |
| Physical Form | Solid | [1][2] |
| Melting Point | 131 to 132°C | [1] |
| Purity | Typically ≥97% | [1][2] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CS2 | [1][4] |
| InChI Key | BLUDZFMRKHHPGZ-UHFFFAOYSA-N | [1][2] |
Synthesis and Derivatization: A Gateway to Chemical Diversity
The strategic value of this compound lies in its straightforward synthesis and the reactivity of its core structure, which allows for the creation of extensive compound libraries.[5][6]
Primary Synthesis Workflow
A common and effective synthesis route involves a two-step process starting from commercially available thiophene-2-carbaldehydes.[7]
-
Condensation Reaction: The initial step is a condensation reaction between a thiophene-2-carbaldehyde and ethyl 2-azidoacetate. This reaction is typically carried out in the presence of a strong base like sodium ethoxide at low temperatures (e.g., 0 °C) to generate the corresponding ethyl 2-azido-3-(thiophen-2-yl)acrylate intermediate. The base is crucial for deprotonating the α-carbon of the azidoacetate, enabling it to act as a nucleophile.
-
Intramolecular Cyclization: The azido-acrylate intermediate is then heated in a high-boiling solvent, such as o-xylene. The thermal energy promotes a nitrene insertion reaction, leading to the intramolecular cyclization that forms the fused thienopyrrole ring system in good yields.[7]
Strategic Derivatization Reactions
The true utility of this scaffold is realized through subsequent functionalization, which provides access to a wide array of derivatives for biological screening.
-
N-Alkylation: The pyrrole nitrogen is readily alkylated using agents like methyl iodide or various benzyl and propargyl bromides in the presence of a base such as sodium hydride.[5] This modification is often a necessary prerequisite for subsequent reactions and can significantly influence the compound's biological activity.[7]
-
Formylation: A Vilsmeier-Haack reaction is an effective method for installing a formyl (aldehyde) group at the 6-position of the pyrrole ring.[7] This aldehyde functionality is a versatile handle for further synthetic transformations.
-
Nitration: Under specific conditions, nitration can occur at the 2 and 6 positions, providing another route for introducing functional groups.[7]
-
Halogenation: Derivatives such as ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 238749-50-3) and ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 332099-38-4) are valuable intermediates.[8][9][10] The halogen atom can be displaced via nucleophilic substitution, allowing for the introduction of amines, thiols, or other moieties.[8]
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A Technical Guide to the Functionalization of the Thieno[3,2-b]pyrrole Core: Strategies and Methodologies for Advanced Material and Drug Discovery
Introduction: The Thieno[3,2-b]pyrrole Scaffold - A Privileged Core for Innovation
The thieno[3,2-b]pyrrole core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in both medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature, stemming from the fusion of a thiophene and a pyrrole ring, impart unique electronic and biological properties. In the realm of drug discovery, this core is a key pharmacophore in the development of novel anticancer and anti-inflammatory agents.[2][3][4] For materials scientists, thieno[3,2-b]pyrrole is a fundamental building block for creating high-performance organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5][6]
The utility of this scaffold is intrinsically linked to the ability to precisely control its functionalization. The introduction of various substituents at specific positions on the core allows for the fine-tuning of its physicochemical properties, such as solubility, electronic energy levels, and intermolecular interactions. This guide provides an in-depth exploration of the key strategies for the functionalization of the thieno[3,2-b]pyrrole core, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Functionalization: A Chemist's Playbook
The functionalization of the thieno[3,2-b]pyrrole core can be broadly categorized into several key strategic approaches. The choice of strategy is dictated by the desired substitution pattern and the nature of the target molecule.
Electrophilic Substitution: Targeting Electron-Rich Positions
The electron-rich nature of the thieno[3,2-b]pyrrole ring system makes it susceptible to electrophilic attack. The positions of substitution are governed by the relative electron densities of the carbon atoms in the rings.
-
Halogenation: The introduction of halogen atoms (Br, Cl, I) is a crucial first step for many subsequent cross-coupling reactions. Direct halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine.[2] To control the regioselectivity and avoid polyhalogenation, reactions are typically carried out at low temperatures with careful stoichiometry.[7]
-
Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a reliable method for introducing an aldehyde group, typically at the C6 position of the pyrrole ring.[8] This formyl group can then be used as a handle for further synthetic transformations.
Metalation and C-H Activation: Precision and Efficiency
Direct C-H activation and metalation are powerful, atom-economical methods for creating C-C and C-heteroatom bonds, often with high regioselectivity.
-
Deprotonation/Metalation: Strong bases like n-butyllithium can deprotonate the most acidic protons on the ring, creating a nucleophilic organolithium species. This can then react with various electrophiles. The regioselectivity of this process is influenced by the presence of directing groups.[9]
-
Transition Metal-Catalyzed C-H Activation: Palladium and rhodium catalysts have been employed for the direct arylation of the thieno[3,2-b]pyrrole core and related systems.[10][11] These methods offer a more direct route to functionalized derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for the functionalization of the thieno[3,2-b]pyrrole core. These reactions allow for the formation of C-C, C-N, and C-O bonds with a high degree of control and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[12][13][14] It is a robust method for introducing aryl and heteroaryl substituents. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[15]
-
Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organohalide.[5][16][17] It is particularly useful for synthesizing conjugated polymers and complex organic molecules.[18] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a concern.[19]
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling an amine with an aryl halide.[20][21] It is a cornerstone for the synthesis of arylamines and has been instrumental in the development of many pharmaceuticals.[22] The choice of phosphine ligand is crucial for the success of this reaction.[23]
N-Functionalization: Modifying the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring provides a convenient handle for introducing a wide range of substituents. N-alkylation or N-arylation can significantly impact the solubility, electronic properties, and solid-state packing of the resulting molecules.[24] This is often achieved by deprotonating the N-H with a base like sodium hydride, followed by the addition of an alkyl or aryl halide.
Experimental Protocols and Data
This section provides detailed experimental protocols for key functionalization reactions, along with a summary of representative reaction conditions and outcomes in a tabular format.
Protocol 1: Regioselective Bromination of the Thieno[3,2-b]pyrrole Core
This protocol describes a typical procedure for the selective bromination at the 2-position of the thieno[3,2-b]pyrrole core, a common precursor for cross-coupling reactions.
Step-by-Step Methodology:
-
Dissolve the N-protected thieno[3,2-b]pyrrole (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or chloroform) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-bromo-thieno[3,2-b]pyrrole derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-bromo-thieno[3,2-b]pyrrole derivative with an arylboronic acid.
Step-by-Step Methodology:
-
To a Schlenk flask, add the 2-bromo-thieno[3,2-b]pyrrole derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.[15]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-thieno[3,2-b]pyrrole product.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details a typical Buchwald-Hartwig amination reaction to introduce an amino group onto the thieno[3,2-b]pyrrole core.
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine the 2-bromo-thieno[3,2-b]pyrrole derivative (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong base such as sodium tert-butoxide or cesium carbonate (1.4 eq).
-
Seal the tube, and then evacuate and backfill with argon.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 2-amino-thieno[3,2-b]pyrrole derivative.
| Functionalization Reaction | Substrate | Reagents and Conditions | Product | Typical Yield | Reference |
| Bromination | N-Alkyl-thieno[3,2-b]pyrrole | NBS, THF, 0 °C | 2-Bromo-N-alkyl-thieno[3,2-b]pyrrole | 80-95% | [2] |
| Suzuki-Miyaura Coupling | 2-Bromo-thieno[3,2-b]pyrrole | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 2-Aryl-thieno[3,2-b]pyrrole | 70-90% | [13][25] |
| Stille Coupling | 2-Bromo-thieno[3,2-b]pyrrole | Aryl-Sn(nBu)₃, Pd(PPh₃)₄, Toluene, 110 °C | 2-Aryl-thieno[3,2-b]pyrrole | 65-85% | [5] |
| Buchwald-Hartwig Amination | 2-Bromo-thieno[3,2-b]pyrrole | Aniline, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | 2-(Phenylamino)-thieno[3,2-b]pyrrole | 75-95% | [23] |
| N-Alkylation | 4H-Thieno[3,2-b]pyrrole | Alkyl halide, NaH, THF, rt | 4-Alkyl-thieno[3,2-b]pyrrole | >90% | [24] |
| Vilsmeier-Haack Formylation | N-Alkyl-thieno[3,2-b]pyrrole | POCl₃, DMF, 0 °C to rt | 6-Formyl-N-alkyl-thieno[3,2-b]pyrrole | 70-85% | [8] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key functionalization workflows for the thieno[3,2-b]pyrrole core.
Caption: A generalized workflow for the functionalization of the thieno[3,2-b]pyrrole core.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion: A Versatile Scaffold for Future Discoveries
The thieno[3,2-b]pyrrole core represents a remarkably versatile platform for the design and synthesis of novel functional molecules. The synthetic methodologies outlined in this guide, particularly the powerful palladium-catalyzed cross-coupling reactions, provide chemists with a robust toolkit to explore the vast chemical space around this privileged scaffold. A deep understanding of these functionalization strategies is paramount for the continued development of next-generation organic electronic materials and potent therapeutic agents. The self-validating nature of these protocols, grounded in established chemical principles, ensures their reliability and reproducibility, empowering researchers to push the boundaries of innovation in their respective fields.
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Thieno[3,2-b]pyrrole As a Privileged Scaffold in Medicinal Chemistry: an Exploration of Synthetic Strategies and Anticancer Attributes. (n.d.). AMiner. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. (n.d.). National Science Review. Retrieved January 12, 2026, from [Link]
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Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 12, 2026, from [Link]
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- Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. (2023). eScholarship.org.
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Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. (n.d.). Oxford Academic. Retrieved January 12, 2026, from [Link]
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electrophilic substitution reactions of thieno[3,2-b]pyrroles
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Thieno[3,2-b]pyrroles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic system due to its unique electronic properties, which have led to its incorporation into a wide range of functional materials and biologically active compounds.[1] As an electron-rich aromatic system, it is highly amenable to electrophilic substitution, a cornerstone of its functionalization. This guide provides a comprehensive overview of the core principles governing these reactions, focusing on the causality behind regioselectivity and the practical application of key synthetic protocols. We will delve into the mechanistic underpinnings of common transformations such as Vilsmeier-Haack formylation, halogenation, and Friedel-Crafts acylation, offering field-proven insights for synthetic chemists.
The Thieno[3,2-b]pyrrole Core: Electronic Structure and Reactivity
The thieno[3,2-b]pyrrole system is a fused bicyclic heterocycle containing a thiophene ring and a pyrrole ring. The lone pair of electrons on the pyrrolic nitrogen is delocalized across the entire π-system, significantly increasing the electron density of the rings.[2] This makes the scaffold highly nucleophilic and substantially more reactive towards electrophiles than benzene.[2][3] Its reactivity is more comparable to that of its constituent heterocycles, pyrrole and thiophene, which are known to be highly activated.[3]
The fusion of the electron-rich pyrrole with the thiophene ring creates a system with a strong donor character.[1] This inherent electron-rich nature is a double-edged sword. While it facilitates electrophilic substitution under mild conditions, it also increases the risk of polymerization or degradation under harsh acidic conditions, a known issue for pyrrole chemistry.[4][5] Therefore, the choice of reagents and reaction conditions is paramount to achieving successful and selective functionalization.
The Core Principle: Regioselectivity in Electrophilic Attack
The central question in the electrophilic substitution of thieno[3,2-b]pyrrole is "where does the electrophile attack?" The outcome is dictated by the relative stability of the cationic intermediate (also known as the σ-complex or Wheland intermediate) formed upon attack at different positions.
The thieno[3,2-b]pyrrole core has four potential sites for substitution: C2, C3, C5, and C6. Theoretical and experimental evidence overwhelmingly points to substitution occurring preferentially on the pyrrole ring, if unsubstituted, and specifically at the positions alpha to the nitrogen and sulfur atoms.
-
Attack at C2 and C5 (α-positions): Attack at the C2 position (α to the sulfur) and the C5 position (α to the nitrogen) is generally favored. The resulting carbocation intermediate is significantly stabilized by resonance, allowing the positive charge to be delocalized over both rings and onto both heteroatoms. Attack at the C2 position of the thiophene moiety is particularly favored due to the formation of a more stable cationic intermediate.[6][7][8]
-
Attack at C3 and C6 (β-positions): Attack at the C3 or C6 positions results in a less stable intermediate with fewer contributing resonance structures.[7][8]
The stability of the intermediate directly impacts the activation energy of the reaction; a more stable intermediate implies a lower activation energy, making that pathway kinetically favored.[8]
Caption: Regioselectivity of electrophilic attack on the thieno[3,2-b]pyrrole core.
Key Electrophilic Substitution Reactions and Protocols
The high reactivity of the thieno[3,2-b]pyrrole system allows for a variety of electrophilic substitution reactions to be performed, often under mild conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is one of the most reliable and widely used methods for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9][10] The reaction utilizes a Vilsmeier reagent, typically an iminium salt formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9] This electrophile is mild enough to avoid polymerization while being reactive enough for efficient formylation. This reaction has been successfully applied to produce key intermediates for the synthesis of non-fullerene acceptors for organic solar cells.[11]
Caption: Generalized workflow for the Vilsmeier-Haack formylation reaction.
Exemplary Protocol: Vilsmeier-Haack Formylation
-
Objective: To synthesize a 2-formyl-thieno[3,2-b]pyrrole derivative.
-
Causality: The use of POCl₃ and DMF at low temperatures generates the electrophile gently, preventing degradation of the sensitive heterocyclic starting material. The reaction is quenched with a basic aqueous solution to neutralize the acidic byproducts and hydrolyze the intermediate iminium salt to the final aldehyde.
-
Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of phosphorus oxychloride (1.2 eq.) in anhydrous 1,2-dichloroethane to 0 °C.
-
Add anhydrous N,N-dimethylformamide (1.5 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of the N-substituted thieno[3,2-b]pyrrole (1.0 eq.) in anhydrous 1,2-dichloroethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 1 hour, then extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.
-
Halogenation
Halogenation is a fundamental transformation for introducing a handle for further cross-coupling reactions. Due to the high reactivity of the thieno[3,2-b]pyrrole core, mild halogenating agents are preferred to prevent polyhalogenation and side reactions.[5]
-
Bromination and Chlorination: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are the reagents of choice. They provide a low concentration of Br⁺ or Cl⁺ electrophiles, allowing for controlled, regioselective monohalogenation, typically at the C2 position.
-
Iodination: N-Iodosuccinimide (NIS) or a mixture of iodine and a mild oxidizing agent (e.g., HIO₃) can be used for iodination.
Friedel-Crafts Acylation
Introducing an acyl group via Friedel-Crafts acylation is a powerful method for C-C bond formation.[12] However, this reaction is notoriously problematic for highly reactive heterocycles like pyrrole.[5] Strong Lewis acids (e.g., AlCl₃) required to activate the acyl chloride can complex with the heteroatoms and promote polymerization.[5][13]
Field-Proven Insights: To circumvent these issues, milder conditions are necessary.
-
Use of Weaker Lewis Acids: Catalysts like ZnCl₂, SnCl₄, or iron(III) chloride can be effective.
-
Acylation with Anhydrides: Using an acid anhydride instead of an acyl chloride can sometimes lead to cleaner reactions.
-
Houben-Hoesch Reaction: Acylation using a nitrile (RCN) and HCl can be an effective alternative for introducing an acyl group onto the pyrrole ring system.[14]
Nitration
Direct nitration using standard conditions (a mixture of concentrated nitric and sulfuric acids) is often too harsh for the thieno[3,2-b]pyrrole scaffold and can lead to oxidation and polymerization.[4] Milder nitrating agents are essential.
Recommended Reagents:
-
Acetyl Nitrate: Formed in situ from nitric acid and acetic anhydride, this is a much milder reagent that successfully nitrates pyrrole and is applicable here.[4]
-
Metal Nitrates: Reagents like copper(II) nitrate or bismuth(III) nitrate under neutral or slightly acidic conditions can also be effective.
Summary of Reactions
The following table summarizes the common electrophilic substitution reactions performed on the thieno[3,2-b]pyrrole core.
| Reaction Type | Reagent(s) | Typical Electrophile | Preferred Position | Key Considerations |
| Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | C2 or C5 | Mild and highly reliable method.[9][10] |
| Acylation | RCOCl, Lewis Acid | R-C≡O⁺ | C2 or C5 | Requires mild Lewis acids (e.g., ZnCl₂) to avoid polymerization.[12][15] |
| Bromination | NBS, CCl₄ or THF | Br⁺ | C2 | Controlled monobromination is achievable.[5] |
| Chlorination | NCS, CH₂Cl₂ | Cl⁺ | C2 | Similar to bromination; avoids over-halogenation. |
| Nitration | HNO₃, Ac₂O | NO₂⁺ | C2 or C5 | Harsh acidic conditions must be avoided. Acetyl nitrate is the reagent of choice.[4] |
| Sulfonation | SO₃-Pyridine complex | SO₃ | C2 | Avoids strong acids like fuming H₂SO₄.[5] |
Conclusion
The thieno[3,2-b]pyrrole scaffold is a highly activated system that readily undergoes electrophilic substitution. The key to its successful functionalization lies in understanding and controlling the regioselectivity of the reaction, which is dictated by the stability of the cationic intermediate. Substitution is strongly favored at the α-positions (C2 and C5). From a practical standpoint, the high nucleophilicity of the ring system necessitates the use of mild reagents and conditions to prevent undesirable side reactions such as polymerization and oxidation. The methodologies outlined in this guide, particularly the Vilsmeier-Haack reaction and halogenations with N-halosuccinimides, provide reliable and high-yielding pathways to valuable functionalized thieno[3,2-b]pyrrole derivatives for applications in materials science and drug discovery.
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The Thieno[3,2-b]pyrrole Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: Unveiling a Heterocyclic Powerhouse
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular frameworks that demonstrate exceptional versatility and biological relevance. The thieno[3,2-b]pyrrole core, a fused bicyclic heterocycle, has emerged as one such "privileged scaffold."[1] Its rigid, planar structure, rich electron density, and capacity for diverse functionalization make it an ideal foundation for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[2] This guide provides an in-depth exploration of the multifaceted biological activities of the thieno[3,2-b]pyrrole scaffold, offering insights into its therapeutic potential, mechanisms of action, and the chemical strategies that unlock its power.
The significance of this scaffold lies in its unique combination of a thiophene ring and a pyrrole ring. This fusion creates a unique electronic environment that can be finely tuned through synthetic modification, allowing medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties. Over the past two decades, derivatives of this core have demonstrated a remarkable breadth of activities, including potent anticancer, antiviral, anti-inflammatory, and neuroprotective effects, solidifying its status as a cornerstone in the development of next-generation therapeutics.[1][3][4]
Anticancer Activity: A Multi-Pronged Attack on Malignancy
The thieno[3,2-b]pyrrole scaffold has proven to be a particularly fertile ground for the discovery of novel anticancer agents, acting through diverse mechanisms to inhibit tumor growth and survival.[1][5]
Kinase Inhibition: Halting Aberrant Cell Signaling
A primary strategy in modern oncology is the targeted inhibition of protein kinases, enzymes that play a central role in the signal transduction pathways governing cell proliferation, differentiation, and survival.[6][7] Aberrant kinase activity is a hallmark of many cancers. Thieno[3,2-b]pyrrole derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.
One of the most critical signaling cascades in inflammation and cancer is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] This pathway is activated by cellular stresses and inflammatory cytokines, leading to the regulation of apoptosis and gene expression.[10][11][12] Dysregulation of the p38 MAPK pathway is implicated in cancer progression, making it a compelling therapeutic target.[8] Thieno[3,2-b]pyrrole-based compounds have been designed to fit into the ATP-binding pocket of p38 MAPK, effectively blocking its activity and downstream signaling, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.
Mechanism Visualization: p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is a key target for many thieno[3,2-b]pyrrole-based anticancer agents. External stressors or inflammatory cytokines activate a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately phosphorylate and activate p38 MAPK, leading to downstream cellular responses.
Caption: The p38 MAPK signaling cascade and point of therapeutic intervention.
Targeting Cancer Metabolism: A Novel Approach
Cancer cells exhibit altered metabolic pathways compared to normal cells, a phenomenon known as the Warburg effect.[13] This metabolic shift can be exploited for therapeutic intervention. Derivatives of the thieno[3,2-b]pyrrole scaffold have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in cancer cell metabolism.[13][14] By activating PKM2, these compounds can potentially reverse the Warburg effect, pushing cancer cells back towards a normal metabolic state and thereby inhibiting their rapid proliferation.[13]
Structure-Activity Relationship (SAR) and Key Compounds
Research has shown that the anticancer potency of thieno[3,2-b]pyrrole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. For instance, studies on 4H-thieno[3,2-b]pyrrole derivatives revealed that specific substitutions can lead to potent and selective activity against colon cancer cell lines.[5][15] One notable compound, 8i , was found to induce apoptosis by inhibiting methionine aminopeptidase 2.[15]
| Compound ID | Target/Mechanism | Cancer Type | Reported IC50 |
| Compound 8i | Methionine aminopeptidase 2 inhibitor | Colon Cancer | Sub-micromolar range[15] |
| PKM2 Activators | Pyruvate Kinase M2 activation | General Anticancer | AC50 values in low µM range[13][14] |
| VEGFR-2/AKT Inhibitors | Kinase Inhibition | Liver & Prostate Cancer | IC50 = 0.075 µM (VEGFR-2)[5] |
Antiviral and Antimicrobial Activities
The thieno[3,2-b]pyrrole scaffold has also been a source of potent agents against a range of pathogens, including viruses and parasites.
Antiviral Properties
Derivatives of this scaffold have been identified as novel inhibitors of neurotropic alphaviruses, such as Western, Eastern, and Venezuelan equine encephalitis viruses.[4][16] Through high-throughput screening of small molecule libraries, thieno[3,2-b]pyrrole compounds were found to inhibit viral replication with submicromolar efficacy and a high selectivity index.[4][16] These compounds represent a promising new class of therapeutics for these potentially fatal infections, for which there are currently limited treatment options.[4]
Anti-parasitic Activity
Thieno[3,2-b]pyrrole-5-carboxamides have demonstrated remarkable potency and selectivity against Giardia duodenalis, the parasite responsible for the diarrheal disease giardiasis.[17][18] Certain compounds in this class exhibit cytocidal activity at nanomolar concentrations against multiple Giardia strains, including those resistant to the standard drug metronidazole.[17][18] Preclinical studies in mice have shown that these compounds are well-tolerated and can effectively reduce parasite burden, highlighting their potential as new treatments for this widespread neglected disease.[18]
Neuroprotective and Anti-Inflammatory Roles
Beyond oncology and infectious diseases, the thieno[3,2-b]pyrrole framework shows promise in treating neurological and inflammatory conditions.
Neuroprotection
Pyrrole-based compounds, including thieno[3,2-b]pyrrole derivatives, are being investigated for their neuroprotective effects.[19][20] Oxidative stress is a key contributor to neurodegenerative diseases like Parkinson's and Alzheimer's.[19][20] Certain derivatives have been shown to protect neuronal cells from oxidative damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[19] Their mechanism of action often involves scavenging reactive oxygen species (ROS) and preserving levels of endogenous antioxidants like glutathione.[20]
Anti-inflammatory Action
As previously mentioned, the inhibition of the p38 MAPK pathway is a key mechanism for anti-inflammatory effects.[8] By blocking the production of pro-inflammatory cytokines like TNF-α and IL-1, thieno[3,2-b]pyrrole-based p38 inhibitors have significant potential in the treatment of chronic inflammatory diseases.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section details standardized methodologies for the synthesis and biological evaluation of thieno[3,2-b]pyrrole derivatives.
General Synthetic Workflow
The synthesis of the thieno[3,2-b]pyrrole core can be achieved through various routes. A common and modular approach allows for the introduction of diverse substituents.[21][22]
Workflow Visualization: Modular Synthesis of Thieno[3,2-b]pyrroles
Caption: A generalized workflow for the synthesis of thieno[3,2-b]pyrrole derivatives.
Step-by-Step Protocol (Conceptual):
-
Starting Material Selection: Begin with an appropriately substituted thiophene, such as a 2-acylthiophene or a 3-aminothiophene derivative. The choice of starting material is critical as it dictates the substitution pattern of the final product.[22][23]
-
Formation of the Pyrrole Ring Precursor: React the thiophene derivative with a reagent that will form the basis of the pyrrole ring. This often involves condensation or coupling reactions to attach a nitrogen-containing side chain.[21]
-
Cyclization: Induce intramolecular cyclization to form the fused bicyclic thieno[3,2-b]pyrrole system. This is a key step and can be promoted by heat, acid, or transition metal catalysts, depending on the specific reaction.[22]
-
Functionalization: The formed thieno[3,2-b]pyrrole core can be further modified. For example, carboxylate groups can be converted into amides, or the N-H of the pyrrole can be alkylated to introduce additional diversity.[17][21]
-
Purification: Purify the final compounds using standard techniques such as column chromatography or recrystallization to ensure high purity for biological testing.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[24][25] It is a fundamental tool for evaluating the cytotoxic effects of potential anticancer compounds.[26]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., colon cancer cell line HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[26]
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-b]pyrrole test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives and Conclusion
The thieno[3,2-b]pyrrole scaffold is a testament to the power of privileged structures in drug discovery. Its proven success across multiple therapeutic areas, particularly in oncology and infectious diseases, ensures its continued exploration. Future research will likely focus on several key areas:
-
Expanding the Target Space: Applying this scaffold to new and underexplored biological targets, such as other kinase families or epigenetic modifiers.[6]
-
Improving Drug-like Properties: Fine-tuning substituents to optimize solubility, metabolic stability, and oral bioavailability for in vivo applications.
-
Combinatorial Chemistry: Utilizing modern synthetic techniques to generate large, diverse libraries of thieno[3,2-b]pyrrole derivatives for high-throughput screening against a wide range of diseases.[21]
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Jiang, J. K., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. ACS Medicinal Chemistry Letters, 1(5), 235-240. [Link]
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Bronstein, I., et al. (2011). Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society, 133(10), 3272-3275. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thieno[3,2-b]pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-b]pyrrole Core - A Fusion of Favorable Properties
The thieno[3,2-b]pyrrole scaffold, a fused bicyclic heterocycle, represents a significant pharmacophore in medicinal chemistry and a promising building block in materials science. This electron-rich system, arising from the amalgamation of a thiophene and a pyrrole ring, offers a unique combination of properties. The fusion imparts a rigid and planar structure, which can facilitate π-π stacking interactions, a crucial aspect for enhancing charge carrier mobility in organic electronics.[1] Furthermore, the pyrrolic nitrogen provides a convenient handle for functionalization, allowing for the modulation of solubility and electronic properties without disrupting the conjugated backbone.[2] These attributes have propelled thieno[3,2-b]pyrrole derivatives to the forefront of research in diverse fields, from the development of novel anticancer and antiviral agents to the design of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic strategies for this remarkable heterocyclic system, offering insights into the chemical reasoning that has driven its journey from a laboratory curiosity to a privileged scaffold in modern chemistry.
Part 1: The Genesis of a Scaffold - Early Synthetic Explorations
The first documented practical synthesis of the parent thieno[3,2-b]pyrrole was reported in 1957 by H. R. Snyder and Donald S. Matteson.[5][6] Their approach, while foundational, highlighted the synthetic challenges inherent in constructing this fused ring system.
A notable early alternative route involved the ring closure of (3-pyrrolylthio)acetic acid. This method, while conceptually straightforward, required the preparation of the key intermediate, 3-thiocyanopyrrole, and subsequent multi-step transformations.
Key Early Synthetic Protocol: Ring Closure of (3-pyrrolylthio)acetic Acid
This pathway underscores the classical approach to heterocyclic synthesis, relying on the formation of a key bond to construct the fused ring system.
Step-by-Step Methodology:
-
Synthesis of (3-pyrrolylthio)acetic acid (II): 3-Thiocyanopyrrole is treated with bromoacetic acid in a methanolic solution of potassium hydroxide. The resulting (3-pyrrolylthio)acetic acid is isolated as its ammonium salt.[7]
-
Cyclization to 2H,3H-thieno[3,2-b]pyrrol-3-one (III): The acid (II) undergoes ring closure in the presence of polyphosphoric acid to yield the corresponding thienopyrrolone.[7]
-
Reduction to Thieno[3,2-b]pyrrole (IV): The ketone (III) is reduced using sodium borohydride to afford the parent thieno[3,2-b]pyrrole.[7]
The structure of the intermediate (III) was rigorously confirmed through desulfurization with Raney nickel, which yielded 2-acetylpyrrole, a known compound.[7] This self-validating step was crucial in confirming the success of the ring closure.
Caption: Early synthetic route to thieno[3,2-b]pyrrole.
Part 2: The Evolution of Synthetic Strategies - Towards Efficiency and Diversity
The initial syntheses of thieno[3,2-b]pyrrole laid the groundwork for more advanced and versatile methodologies. Over the decades, the focus has shifted towards developing modular routes that allow for the introduction of a wide range of substituents at various positions of the bicyclic core. This has been driven by the increasing demand for tailored thieno[3,2-b]pyrrole derivatives for specific applications in medicinal chemistry and materials science.
Modern Modular Synthesis for Densely Functionalized Thieno[3,2-b]pyrroles
A significant advancement in the synthesis of functionalized thieno[3,2-b]pyrroles is the development of modular approaches that enable the introduction of substituents at positions 4, 5, and 6. These methods are particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.[7]
One such powerful strategy involves the construction of a substituted thiophene precursor followed by intramolecular heteroannulation.
Illustrative Modern Synthetic Workflow:
Caption: A generalized modern modular synthetic approach.
This modularity allows for the systematic variation of substituents, which is critical for optimizing the properties of the final compounds, be it for enhancing biological activity or tuning electronic characteristics.
Part 3: Applications - From Medicine to Materials
The synthetic accessibility and favorable electronic properties of thieno[3,2-b]pyrroles have led to their exploration in a wide array of applications.
Medicinal Chemistry: A Privileged Scaffold
In the realm of drug discovery, the thieno[3,2-b]pyrrole core is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets.
-
Anticancer Agents: Thieno[3,2-b]pyrrole derivatives have shown promise as potent lead compounds for the treatment of various cancers, including colon cancer.[3] Their planar structure can facilitate intercalation with DNA or binding to the active sites of enzymes involved in cancer progression.
-
Antiviral Activity: This scaffold has been instrumental in the development of allosteric inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[7] Additionally, derivatives have been identified as novel small molecule inhibitors of neurotropic alphaviruses.
-
Enzyme Inhibitors: Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a potential target for cancer therapy.[8]
Table 1: Selected Biological Activities of Thieno[3,2-b]pyrrole Derivatives
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference(s) |
| Densely functionalized thieno[3,2-b]pyrroles | Allosteric inhibitors of HCV NS5B polymerase | Antiviral (Hepatitis C) | [7] |
| 4H-thieno[3,2-b]pyrrole derivatives | Inhibition of colon cancer cell growth | Anticancer | [3] |
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinones | Activators of pyruvate kinase M2 (PKM2) | Anticancer | [8] |
| Thieno[3,2-b]pyrrole derivatives | Inhibition of neurotropic alphaviruses | Antiviral |
Organic Electronics: A High-Performance Building Block
The rigid, planar, and electron-rich nature of the thieno[3,2-b]pyrrole core makes it an excellent building block for organic semiconductors.
-
Organic Field-Effect Transistors (OFETs): Polymers incorporating thieno[3,2-b]thiophene-diketopyrrolopyrrole units have demonstrated exceptionally high hole mobilities, reaching up to 1.95 cm²/Vs, which was a record for polymer-based OFETs at the time of its report.[4] The planarity of the thienopyrrole unit promotes intermolecular π-π stacking, which is essential for efficient charge transport.
-
Organic Photovoltaics (OPVs): Thieno[3,2-b]pyrrole-based small molecule acceptors have been developed for use in polymer solar cells. These materials exhibit bathochromic absorption and upshifted frontier orbital energy levels due to the strong electron-donating ability of the pyrrole moiety, leading to higher open-circuit voltages and lower energy losses in OPV devices.[9] Ternary polymer solar cells incorporating these acceptors have achieved power conversion efficiencies (PCEs) of over 18%.[9]
Table 2: Performance of Thieno[3,2-b]pyrrole-based Organic Electronic Devices
| Device Type | Material | Key Performance Metric | Value | Reference(s) |
| OFET | Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | Hole Mobility | 1.95 cm²/Vs | [4] |
| OPV | PM6:BTP-eC9:ThPy4 (ternary blend) | Power Conversion Efficiency (PCE) | 18.43% | [9] |
Part 4: Future Outlook
The journey of thieno[3,2-b]pyrrole from its initial synthesis to its current status as a privileged scaffold is a testament to the power of synthetic innovation. The future of this heterocyclic system is bright, with several exciting avenues for exploration. The development of even more efficient and sustainable synthetic methods, including C-H activation and flow chemistry approaches, will undoubtedly accelerate the discovery of new derivatives with enhanced properties. In medicinal chemistry, the focus will likely be on designing highly selective inhibitors for specific biological targets, moving beyond broad-spectrum activity. In materials science, the rational design of novel thieno[3,2-b]pyrrole-based polymers and small molecules with tailored electronic and optical properties will continue to push the boundaries of organic electronics, paving the way for more efficient and stable devices. The rich history and versatile nature of the thieno[3,2-b]pyrrole core ensure that it will remain a cornerstone of heterocyclic chemistry for years to come.
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A Theoretical and Computational Guide to Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Bridging Quantum Mechanics and Drug Discovery
Abstract
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, as a key derivative, presents a compelling subject for theoretical and computational investigation to elucidate its electronic structure, reactivity, and spectroscopic properties. This in-depth technical guide provides a comprehensive overview of the application of quantum mechanical calculations, specifically Density Functional Theory (DFT), to characterize this molecule.[2] We will explore the causality behind computational choices, present a self-validating in silico protocol, and translate the theoretical data into actionable insights for researchers, scientists, and drug development professionals. The insights gleaned from these theoretical calculations are invaluable for understanding structure-activity relationships (SAR) and guiding the rational design of novel therapeutics.[3]
Introduction: The Significance of the Thieno[3,2-b]pyrrole Core
Heterocyclic compounds are cornerstones of modern drug discovery, with the thieno[3,2-b]pyrrole moiety being of particular interest due to its structural rigidity and diverse biological activities.[3][4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antiviral and anticancer agents.[1][5][6] this compound serves as a versatile synthetic intermediate for the creation of more complex and functionalized molecules.[7][8][9]
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in medicinal chemistry.[2][10] They provide a cost-effective and highly accurate means to predict molecular properties, elucidate reaction mechanisms, and understand drug-receptor interactions at the quantum level.[10] By applying these computational methods to this compound, we can gain a fundamental understanding of its intrinsic properties, which is crucial for its application in drug design.
This guide will systematically detail the theoretical approach to characterizing this compound, from the initial geometry optimization to the analysis of its electronic and spectroscopic features.
The In Silico Laboratory: A Validated Computational Protocol
To ensure the reliability and reproducibility of our theoretical findings, a rigorous and self-validating computational workflow is essential. The following protocol outlines the step-by-step methodology for the theoretical investigation of this compound.
Computational Workflow
Caption: 2D representation of this compound.
Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the calculated geometry. A comparison of key calculated geometrical parameters with available experimental data (if any) would further validate the chosen computational level.
Table 1: Selected Calculated Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S1-C2 | 1.745 | C2-S1-C3 | 92.5 |
| N1-C4 | 1.382 | C4-N1-C1 | 108.9 |
| C5=O1 | 1.213 | C1-C5-O1 | 125.8 |
| C-H (avg) | 1.085 | H-C-C (avg) | 109.5 |
Electronic Properties and Chemical Reactivity
The electronic characteristics of a molecule are paramount in determining its chemical behavior and biological activity. Key insights can be derived from the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.
Caption: HOMO-LUMO energy diagram for this compound.
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. The calculated energy gap for this compound suggests a stable molecular structure.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the carboxylate group and the sulfur atom.
-
Blue Regions (Positive Potential): Represent areas of low electron density, which are prone to nucleophilic attack. The hydrogen atom attached to the pyrrole nitrogen is a likely site for positive potential.
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential.
The MEP analysis provides a visual roadmap for understanding the molecule's intermolecular interactions and reactivity patterns, which is critical for predicting its binding behavior with biological targets.
Simulated Spectroscopic Properties
Theoretical calculations can provide simulated spectra that can be used to interpret and assign experimental data.
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups. For instance, the C=O stretching frequency of the ester group is a prominent and easily identifiable peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. A comparison with experimental NMR data can aid in the structural elucidation of the molecule and its derivatives.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This information is valuable for understanding the photophysical properties of the molecule.
Conclusion and Future Outlook
This technical guide has demonstrated the power of theoretical calculations in providing a deep and multifaceted understanding of this compound. The presented computational protocol, grounded in Density Functional Theory, offers a reliable framework for elucidating the geometric, electronic, and spectroscopic properties of this important heterocyclic compound.
The insights gained from these in silico studies, such as the identification of reactive sites from the MEP map and the characterization of frontier molecular orbitals, provide a solid foundation for the rational design of novel thieno[3,2-b]pyrrole derivatives with enhanced therapeutic potential. Future work could involve extending these theoretical models to study the interactions of this scaffold with specific biological targets, thereby bridging the gap between fundamental molecular properties and their macroscopic biological effects.
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Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry, 60(7), 3165-3186. Available at: [Link]
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Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. ResearchGate. Available at: [Link]
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Synthesis of Heterocyclic Compounds Possessing the 4 H -Thieno[3,2- b ]Pyrrole Moiety. ResearchGate. Available at: [Link]
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ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. ChemSynthesis. Available at: [Link]
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Sadykhov, G. A., Verbitskiy, E. V., Dehaen, W., Bakulev, V. A., Charushin, V. N., & Chupakhin, O. N. (2022). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. Molecules, 27(21), 7261. Available at: [Link]
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Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship.org. Available at: [Link]
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Ilyin, A. P., Dmitrieva, I. G., Kustova, V. A., Manaev, A. V., & Ivachtchenko, A. V. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of combinatorial chemistry, 9(1), 96-106. Available at: [Link]
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ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and critical applications, grounding all information in authoritative scientific literature.
Core Molecular Attributes
This compound is a fused heterocyclic compound featuring a thiophene ring and a pyrrole ring. This scaffold is a key pharmacophore and a versatile intermediate in the synthesis of more complex molecular architectures.[1][2] The unique electronic properties and structural rigidity of the thienopyrrole core make it a valuable component in the design of novel therapeutic agents and organic materials.[3][4]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂S | [5][6] |
| Molecular Weight | 195.24 g/mol | [5][6][7] |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 46193-76-4 | [6] |
| Physical Form | Solid | [6] |
| Melting Point | 131 to 132°C | [6] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CS2 | [5][6] |
| InChI Key | BLUDZFMRKHHPGZ-UHFFFAOYSA-N | [5][6] |
Molecular Structure Visualization
The 2D chemical structure provides a clear representation of the atomic connectivity and the fused-ring system.
Caption: 2D structure of the title compound.
Synthesis and Reaction Chemistry
The construction of the thienopyrrole core is a pivotal step in accessing this class of compounds. A widely adopted and effective methodology involves a thermal cyclization of an azido-acrylate precursor.[8]
General Synthetic Workflow
The synthesis can be logically broken down into two primary stages: the formation of the vinyl azide intermediate followed by an intramolecular cyclization. This approach is valued for its reliability and the accessibility of starting materials.
Caption: General workflow for synthesizing the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system, grounded in established literature procedures.[8] Adherence to stoichiometry and reaction conditions is crucial for achieving high yields and purity.
Step 1: Synthesis of Ethyl 2-azido-3-(thiophen-2-yl)acrylate
-
Reagent Preparation: Prepare a solution of sodium ethoxide in ethanol. This is typically done by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Reaction: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, combine a commercially available thiophene-2-carbaldehyde with ethyl 2-azidoacetate.
-
Base Addition: Slowly add the prepared sodium ethoxide solution to the reaction mixture at 0 °C. The causality for this low temperature is to control the exothermicity of the condensation reaction and minimize side-product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction with a suitable acid (e.g., dilute HCl) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido-acrylate intermediate.
Step 2: Thermal Cyclization to this compound
-
Setup: Dissolve the crude ethyl 2-azido-3-(thiophen-2-yl)acrylate from the previous step in a high-boiling point solvent, typically o-xylene.[8] The choice of o-xylene (boiling point ~144 °C) is critical as it provides the necessary thermal energy to induce intramolecular C-H insertion and concomitant nitrogen gas evolution, leading to the formation of the pyrrole ring.
-
Thermal Reaction: Heat the solution to reflux and maintain this temperature for several hours. The evolution of nitrogen gas should be apparent.
-
Reaction Monitoring: Monitor the disappearance of the starting azide and the formation of the thienopyrrole product by TLC.
-
Purification: After cooling the reaction mixture, the product can often be purified by recrystallization or column chromatography on silica gel to yield the final, high-purity this compound.[9]
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is not merely a synthetic curiosity; it is a high-value precursor in the development of novel therapeutics, particularly in oncology.[1] Its structure allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries for biological screening.[9]
Precursor to Pyruvate Kinase M2 (PKM2) Activators
A prominent application is its use as a key intermediate in the synthesis of activators for the M2 isoform of pyruvate kinase (PKM2).[1][8] PKM2 is a critical enzyme in the altered metabolic state of cancer cells, known as the Warburg effect. Activating PKM2 represents a promising therapeutic strategy to suppress tumor growth.[1]
The synthetic pathway involves further elaboration of the thienopyrrole core, demonstrating its utility as a foundational building block.
Caption: Role as a precursor to PKM2 activators.
The initial this compound is first functionalized, often via a Vilsmeier-Haack reaction, to install an aldehyde group.[8] Subsequent N-alkylation and condensation with hydrazine builds the pyridazinone ring, yielding the final potent PKM2 activators.[8] This multi-step synthesis underscores the importance of the initial core structure in providing the correct orientation and reactivity for subsequent chemical transformations.
Conclusion
This compound is a molecule of substantial scientific and practical importance. Its well-defined physicochemical properties and robust synthetic pathways make it an accessible and versatile tool for chemical researchers. Its proven utility as a core scaffold in the development of targeted cancer therapeutics, such as PKM2 activators, highlights its enduring value in the field of drug discovery. This guide provides the foundational knowledge necessary for professionals to confidently incorporate this valuable building block into their research and development programs.
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solubility of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in organic solvents
An In-Depth Technical Guide Solubility Profile of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug development.[1][2][3] this compound is a heterocyclic compound of interest, built upon the thieno[3,2-b]pyrrole scaffold, which is explored for its biological activities and material science applications.[4][5] This guide provides a comprehensive analysis of the factors governing the solubility of this specific molecule. It combines theoretical predictions based on molecular structure with a detailed, field-proven experimental protocol for accurate quantitative determination. This document is designed to serve as a practical resource for scientists working with this compound, enabling informed solvent selection and robust experimental design.
Introduction: The Critical Role of Solubility
In any chemical workflow, whether in medicinal chemistry, materials science, or process chemistry, solvent selection is a foundational decision. The solubility of a target molecule, such as this compound, directly impacts:
-
Reaction Efficiency: In synthesis, reactants must be sufficiently dissolved to ensure optimal interaction and reaction rates. The thieno[3,2-b]pyrrole core, for instance, is often modified through various reactions where solubility is paramount.[4]
-
Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.
-
Formulation & Bioavailability: For drug development professionals, poor solubility is a primary hurdle, often leading to low bioavailability and hindering a candidate's progression through clinical trials.[1][6] Understanding solubility is the first step in developing effective formulation strategies.
-
Analytical Characterization: Preparing samples for techniques like NMR or HPLC requires dissolving the analyte in a suitable deuterated or mobile-phase solvent.
This guide moves beyond simple data reporting to explain the underlying principles that govern the solubility of the target molecule, empowering researchers to make predictive, rational decisions.
Molecular Structure & Physicochemical Property Analysis
To predict solubility, we must first understand the molecule itself. The structure of this compound reveals several key features that dictate its interaction with solvents.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₉H₉NO₂S | [7][8] |
| Molecular Weight | 195.24 g/mol | [7] |
| Physical Form | Solid (white or off-white) | [8][9] |
| Melting Point | 128 - 130 °C | [9] |
| XLogP3 (Lipophilicity) | 2.4 | [7] |
XLogP3 is a computed octanol-water partition coefficient, with values >0 indicating greater lipid solubility than water solubility.
The molecule's structure can be deconstructed into functional regions that govern its intermolecular forces:
Caption: Key functional regions of the target molecule.
-
Fused Aromatic Core (Thieno[3,2-b]pyrrole): This large, planar heterocyclic system is primarily nonpolar and will engage in van der Waals forces and potentially π-stacking interactions. This region favors solubility in solvents that also have aromatic or nonpolar character (e.g., Toluene, Dichloromethane).[10]
-
Pyrrole N-H Group: The nitrogen-hydrogen bond is a potent hydrogen bond donor . This single site dramatically increases the molecule's affinity for polar protic solvents (like alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (like DMSO or Acetone).
-
Ethyl Carboxylate Group (-COOEt): This group introduces significant polarity. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor , further enhancing interactions with protic solvents. The ester functionality also provides a dipole moment, favoring interactions with polar aprotic solvents (e.g., Ethyl Acetate, THF).
Theoretical Framework and Predicted Solubility Profile
The guiding principle of solubility is "like dissolves like."[11][12][13] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. Based on the structural analysis, we can predict a qualitative solubility profile.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents only interact via weak dispersion forces. The polar N-H and ester groups of the molecule will make it difficult to dissolve in these solvents. Solubility is expected to be low to negligible .
-
Apolar Aromatic Solvents (e.g., Toluene, Benzene): These solvents can interact favorably with the fused aromatic core via π-stacking. However, they do not effectively solvate the polar functionalities. Solubility is predicted to be low to moderate .
-
Polar Aprotic Solvents (e.g., DCM, Chloroform, THF, Ethyl Acetate, Acetone, DMF, DMSO): This is the most promising class of solvents.
-
Dichloromethane (DCM) & Chloroform: These are known to be good solvents for this class of compounds.[9] Their moderate polarity and ability to interact with the aromatic core make them effective.
-
THF & Ethyl Acetate: These solvents have strong dipole moments and can accept hydrogen bonds, interacting well with the ester and N-H groups. Good solubility is expected.
-
Acetone, DMF, DMSO: These are highly polar and excellent hydrogen bond acceptors. They should be very effective at solvating the molecule. High solubility is predicted.
-
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are both hydrogen bond donors and acceptors. They can interact strongly with the N-H and ester groups. However, the large nonpolar core may limit very high solubility compared to the best polar aprotic solvents. Moderate to high solubility is expected.
-
Water: The molecule has a significant nonpolar surface area and a moderately high lipophilicity (XLogP3 = 2.4).[7] Despite having hydrogen bonding sites, its overall character suggests low solubility in water, a fact noted for related derivatives.[9][14]
Predicted Solubility Table
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Dispersion only | Low / Insoluble |
| Apolar Aromatic | Toluene, Xylenes | π-stacking, Dispersion | Low to Moderate |
| Halogenated | Dichloromethane, Chloroform | Dipole-Dipole, Dispersion | High |
| Ethers | Tetrahydrofuran (THF), Dioxane | H-Bond Acceptor, Dipole | High |
| Esters | Ethyl Acetate | H-Bond Acceptor, Dipole | High |
| Ketones | Acetone, MEK | H-Bond Acceptor, Dipole | High |
| Amides / Sulfoxides | DMF, DMSO | Strong H-Bond Acceptor, Dipole | Very High |
| Alcohols | Methanol, Ethanol, Isopropanol | H-Bond Donor & Acceptor | Moderate to High |
| Aqueous | Water | H-Bonding vs. Hydrophobicity | Low |
Standard Protocol: Quantitative Solubility Determination via Shake-Flask Method
Predictive models provide a starting point, but for definitive data, experimental measurement is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[15][16]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., a saturated solution). The resulting suspension is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured.
Experimental Workflow
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safety and handling of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
This guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As its use becomes more prevalent in research and development, a thorough understanding of its properties, hazards, and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, chemists, and drug development professionals who handle this compound or its derivatives.
Core Compound Identification and Physicochemical Properties
This compound is a fused bicyclic heteroaromatic compound. The thienopyrrole core is a key pharmacophore and a versatile scaffold in organic synthesis.[1] Its structural rigidity and electron-rich nature make it a valuable starting material for creating complex molecular architectures.[2][3]
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 46193-76-4 | [4][5] |
| Molecular Formula | C₉H₉NO₂S | [4][5] |
| Molecular Weight | 195.24 g/mol | [4][5] |
| Physical Form | Solid | [5] |
| Melting Point | 131-132 °C | [5] |
| IUPAC Name | this compound |[4][5] |
Comprehensive Hazard Assessment and GHS Classification
While a valuable synthetic tool, this compound is classified as hazardous. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. A detailed understanding of its hazard profile is the foundation of a robust safety protocol.
Table 2: GHS Hazard Classification
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | [5] |
| Signal Word | Warning | [5] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |
| STOT, Single Exposure | H335 | May cause respiratory irritation |[4][5] |
Interpretation of Hazards for Laboratory Personnel
-
H302 - Harmful if swallowed: Accidental ingestion of even small quantities can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as thorough hand washing after handling.[5]
-
H315 - Causes skin irritation: Direct contact with the solid or its solutions can cause localized redness, inflammation, or dermatitis. The causality lies in the compound's ability to disrupt the skin's natural barrier. This necessitates the use of appropriate chemical-resistant gloves at all times.[4][5]
-
H319 - Causes serious eye irritation: The compound is particularly hazardous to the eyes. Contact can result in significant pain, redness, and potential damage to the cornea. The use of safety glasses with side shields or chemical splash goggles is mandatory to prevent accidental splashes from reaching the eyes.[4][5]
-
H335 - May cause respiratory irritation: As a fine solid, the compound can easily become airborne during weighing or transfer. Inhaling these fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. All manipulations of the solid compound must be performed within a certified chemical fume hood.[4][5]
Risk Mitigation and Safe Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment (PPE), and established procedural workflows is required to handle this compound safely.
Engineering Controls
The primary engineering control is a certified chemical fume hood . This is non-negotiable for any procedure involving the solid compound or its volatile solutions. The fume hood's negative pressure environment contains airborne particulates and vapors, preventing operator exposure through inhalation. The causality is simple: it physically isolates the hazard from the user's breathing zone.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are required. Standard safety glasses are insufficient as they do not protect against splashes from all angles.
-
Hand Protection: Nitrile or neoprene gloves are mandatory. It is crucial to double-check the breakthrough time of the specific glove material against the solvents being used in the procedure. Gloves should be inspected for defects before each use and changed immediately upon known or suspected contamination.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be required for emergency situations like a large spill clean-up outside of containment.
Diagram: Safe Handling Workflow
Caption: A standard workflow for the safe handling of solid reagents.
Procedural Best Practices: Weighing and Solution Preparation
-
Preparation: Before retrieving the compound from storage, ensure all PPE is correctly worn and the fume hood is operational.
-
Staging: Place an analytical balance, weigh paper, spatula, the destination flask, and a powder funnel inside the fume hood.
-
Weighing: Tare the weigh paper on the balance. Using a clean spatula, carefully transfer the desired amount of this compound onto the paper. Avoid any rapid movements that could generate dust.
-
Transfer: Carefully fold the weigh paper and use the powder funnel to guide the solid into the reaction vessel. Gently tap the paper and funnel to ensure a complete transfer.
-
Dissolution: Slowly add the desired solvent to the vessel, directing the stream down the inner wall to wash down any residual solid and prevent splashing.
-
Cleanup: Dispose of the used weigh paper and any contaminated wipes in the designated solid hazardous waste container. Decontaminate the spatula and work surface.
Emergency Response Procedures
Rapid and correct response to an emergency is critical.
-
Spill: For a small dry spill within a fume hood, gently cover with an absorbent material, then carefully scoop the mixture into a labeled hazardous waste container. For a larger spill, evacuate the area and contact institutional safety personnel.
-
Fire: The compound itself is a combustible solid. Use a dry chemical, CO₂, or foam extinguisher. Do not use water, as it may spread contamination.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Storage and Stability
Proper storage is essential for maintaining the compound's purity and for safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The compound should be kept in a dark place to prevent potential light-induced degradation.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these could initiate exothermic or degradative reactions.
Application Context: A Versatile Synthetic Intermediate
Understanding the reactivity of this compound provides context for its handling. It serves as a foundational scaffold for building more complex molecules.[2] Key reactions include alkylation at the pyrrole nitrogen, Vilsmeier-Haack formylation, and various transformations of the ethyl ester group into amides or other functionalities.[2][7] This versatility has led to its use in developing novel heterocyclic libraries for screening as potential therapeutics and as key components in organic semiconductor materials.[2][8]
Diagram: Key Reactive Sites for Synthesis
Caption: Major reaction sites enabling its use as a building block.
Conclusion
This compound is a compound of high utility in modern organic synthesis. However, its value is matched by its potential hazards. By embracing a safety-first mindset grounded in a thorough understanding of its GHS classification and by rigorously applying the engineering controls, PPE, and handling protocols outlined in this guide, researchers can mitigate risks effectively. This allows for the confident and safe exploration of this versatile building block in the pursuit of new medicines and materials.
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Ilyin, A. P., Dmitrieva, I. G., Kustova, V. A., Manaev, A. V., & Ivachtchenko, A. V. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry, 9(1), 96–106. [Link]
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ResearchGate. (n.d.). Selected examples of thieno[3,2-b]pyrrole and N-amino pyrrole derivatives with antiviral activity. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of diketopyrrolopyrrole based conjugated polymers containing thieno[3,2-b]thiophene flanking groups for high performance thin film transistors. [Link]
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ChemSynthesis. (n.d.). ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. [Link]
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Reagent.info. (n.d.). 4-benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. [Link]
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PubMed. (2024). Self-Assembly of Thienopyrrole-Fused Thiadiazoles Containing an Amide Linker: Control of Supramolecular Polymerization Mechanism and Chiroptical Properties by Trialkoxy Side Chains. [Link]
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Methodological & Application
detailed synthesis protocol for ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
An In-Depth Guide to the Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate via Hemetsberger-Knittel Cyclization
Introduction: The Significance of the Thieno[3,2-b]pyrrole Scaffold
The thieno[3,2-b]pyrrole core is a privileged heterocyclic scaffold that has garnered significant attention from researchers in medicinal chemistry and materials science. This fused bicyclic system, consisting of thiophene and pyrrole rings, creates a unique π-conjugated electronic structure that imparts valuable properties. In drug discovery, derivatives of this scaffold have been investigated for a range of biological activities, while in materials science, they serve as essential building blocks for organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs).
The synthesis of this compound provides a versatile entry point for the further functionalization of this scaffold. The ester group can be readily hydrolyzed, reduced, or converted into an amide, allowing for the introduction of diverse molecular fragments and the construction of combinatorial libraries for screening. This guide presents a detailed, reliable, and mechanistically grounded protocol for its synthesis, aimed at researchers and professionals in organic synthesis and drug development.
Strategic Overview: The Hemetsberger-Knittel Approach
The synthesis of the target compound is efficiently achieved through the Hemetsberger-Knittel reaction. This powerful method constructs the pyrrole ring by reacting an aldehyde with an α-azido ester in the presence of a strong base, followed by a thermal cyclization.[1][2]
The overall transformation can be conceptually divided into two key stages, which are typically performed sequentially in a one-pot procedure:
-
Base-Catalyzed Knoevenagel Condensation: Thiophene-3-carboxaldehyde is reacted with ethyl azidoacetate using a strong base, such as sodium ethoxide. This step forms a crucial vinyl azide intermediate, ethyl 2-azido-3-(thiophen-3-yl)acrylate.
-
Intramolecular Cyclization via Thermolysis: The reaction mixture is heated, causing the vinyl azide intermediate to decompose with the extrusion of dinitrogen gas (N₂). This is believed to generate a highly reactive nitrene intermediate, which rapidly undergoes intramolecular C-H insertion to form the fused pyrrole ring, yielding the final product.[2]
This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.
Critical Safety Considerations: Handling Ethyl Azidoacetate
WARNING: Ethyl azidoacetate and its intermediate, ethyl 2-azido-3-(thiophen-3-yl)acrylate, are potentially explosive organic azides.[1] Strict adherence to safety protocols is mandatory.
-
Explosion Hazard: Organic azides can decompose explosively upon heating, shock, or friction.[3] Never heat the neat compound to high temperatures. Avoid distilling the reaction mixture to dryness.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and heavy-duty gloves.[4]
-
Work Environment: Conduct the reaction in a certified chemical fume hood. Ensure an operational safety shower and eyewash station are nearby. A blast shield is strongly recommended during the heating (thermolysis) step.
-
Static Discharge: Take precautions against static discharge by grounding all equipment.[5]
-
Disposal: Quench any residual azide-containing material carefully with a suitable reducing agent before disposal, following institutional safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiophene-3-carboxaldehyde | ≥98% | Standard Supplier | Should be pure; distill if necessary. |
| Ethyl Azidoacetate | Synthesis Grade | Standard Supplier | CAUTION: Potentially explosive. Handle with extreme care.[3][6] |
| Sodium Metal | Reagent Grade | Standard Supplier | Handle under inert atmosphere or mineral oil. |
| Ethanol | Anhydrous (≥99.5%) | Standard Supplier | Must be dry. Use from a sealed bottle or dry over molecular sieves. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Dichloromethane | ACS Grade | Standard Supplier | For chromatography. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier | For drying organic layers. |
Detailed Experimental Protocol
This protocol details the one-pot synthesis of the target compound.
Part 1: Preparation of Sodium Ethoxide Solution (0.5 M in Ethanol)
Causality: Sodium ethoxide is the strong base required to deprotonate ethyl azidoacetate at the α-carbon, initiating the Knoevenagel condensation. Preparing it in situ from sodium metal and anhydrous ethanol ensures it is fresh and free of water, which would otherwise quench the base and inhibit the reaction.
-
Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (0.57 g, 25 mmol) in small, freshly cut pieces to a flask containing 50 mL of anhydrous ethanol.
-
Stir the mixture gently. The reaction is exothermic and will produce hydrogen gas. Use a bubbler to vent the H₂ safely.
-
Continue stirring until all the sodium has completely dissolved. Allow the clear, colorless solution to cool to room temperature before use.
Part 2: Synthesis of this compound
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add thiophene-3-carboxaldehyde (2.24 g, 20 mmol) and 60 mL of anhydrous ethanol.
-
Initial Condensation: Place the flask in an ice-salt bath and cool the stirred solution to 0°C.
-
Slowly add the freshly prepared sodium ethoxide solution (50 mL, 25 mmol) via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the base addition is complete, add ethyl azidoacetate (3.23 g, 25 mmol) dropwise over 30 minutes, maintaining the temperature at 0-5°C. A slight color change may be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the formation of the vinyl azide intermediate by Thin Layer Chromatography (TLC).
-
Thermolysis and Cyclization: Equip the flask with a reflux condenser. Place a blast shield in front of the fume hood. Heat the reaction mixture to reflux (approx. 78°C) using a heating mantle.
-
Vigorous bubbling (evolution of N₂ gas) will be observed as the reaction begins. Maintain a gentle reflux. The reaction is typically complete within 2-4 hours after the gas evolution ceases. Monitor the formation of the product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into 300 mL of ice-water with stirring.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. CAUTION: Do not heat the flask excessively or evaporate to complete dryness to avoid concentrating any residual azide.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Expected yield is typically in the 60-75% range.
Reaction Mechanism and Rationale
The synthesis is a classic example of the Hemetsberger-Knittel reaction, which proceeds through a well-understood, albeit sensitive, pathway.
-
Enolate Formation: Sodium ethoxide abstracts the acidic α-proton from ethyl azidoacetate to form a resonance-stabilized enolate.
-
Condensation: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-3-carboxaldehyde.
-
Dehydration: The resulting alkoxide intermediate eliminates a molecule of water (facilitated by the reaction conditions) to yield the conjugated ethyl 2-azido-3-(thiophen-3-yl)acrylate.
-
Nitrene Formation: Upon heating, this vinyl azide intermediate undergoes thermolysis, releasing a molecule of stable dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.
-
Cyclization: The electron-deficient nitrene rapidly undergoes an intramolecular cyclization/C-H insertion reaction with the C-H bond at the 4-position of the thiophene ring to form the final, stable aromatic thieno[3,2-b]pyrrole system.
References
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PrepChem. Preparation of ethyl azidoacetate. [Link]
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Glavan, D. E., et al. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes. Molbank, 2023(2), M1639. [Link]
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The Hive. (2004). Hemetsberger-Knittel: Benzaldehydes to Indoles. [Link]
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Ilyin, A. P., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry, 9(1), 96-106. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Application Note & Protocol: The Gewald Reaction for the Synthesis of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering a remarkably efficient and atom-economical pathway to highly substituted 2-aminothiophenes.[1][2][3] These scaffolds are of immense interest in medicinal chemistry and materials science, serving as privileged structures in a multitude of biologically active compounds and functional materials.[4][5][6] This document provides an in-depth guide to the synthesis of a representative product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, starting from cyclohexanone, ethyl cyanoacetate, and elemental sulfur. Our focus extends beyond a mere recitation of steps; we aim to deliver a self-validating protocol grounded in mechanistic understanding, enabling researchers to not only replicate the synthesis but also to troubleshoot and adapt it with confidence.
Theoretical Background & Mechanistic Insights
The Gewald reaction is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[7] The reaction's versatility and the mild conditions required have cemented its status as a preferred method for accessing this important heterocyclic motif.[2][8]
The Role of Reactants
-
Cyclohexanone (Carbonyl Component): Provides the C5 and C6 atoms of the thiophene ring and the fused cyclohexane ring. Ketones are generally more stable and provide higher yields than aldehydes in this reaction.[3]
-
Ethyl Cyanoacetate (Active Methylene Component): Furnishes the C3, C4, and the ester group of the final product. The presence of both the nitrile (-CN) and ester (-COOEt) groups makes the adjacent methylene protons (α-protons) acidic, facilitating the initial condensation step.
-
Elemental Sulfur (S₈): Acts as the source of the sulfur atom (C1) for the thiophene ring. Finely powdered sulfur is recommended for better dispersion and reactivity.[3]
-
Morpholine (Base Catalyst): A secondary amine that serves as the basic catalyst. Its primary role is to deprotonate the ethyl cyanoacetate, generating the nucleophilic carbanion required for the initial attack on the carbonyl carbon of cyclohexanone.[9][10] Other bases like triethylamine or piperidine can also be used.[9]
Reaction Mechanism
The mechanism proceeds through a well-elucidated sequence of three major stages: Knoevenagel condensation, sulfur addition, and cyclization/tautomerization.[9][11][12]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. The morpholine abstracts a proton from the α-carbon of ethyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, ethyl 2-cyano-2-cyclohexylideneacetate.
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile intermediate is deprotonated at the α-carbon. This new carbanion attacks the elemental sulfur ring (S₈), forming a thiolate intermediate.
-
Ring Closure and Tautomerization: The thiolate anion then undergoes an intramolecular cyclization by attacking the carbon of the nitrile group. This 5-exo-dig cyclization forms a five-membered imine ring. A final, rapid tautomerization (proton shift) of the imine to the more stable enamine results in the aromatic 2-aminothiophene product.
Caption: The Gewald reaction mechanism.
Experimental Protocol
This protocol details the one-pot synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Volume/Mass | Properties |
| Cyclohexanone | C₆H₁₀O | 98.14 | 0.1 | 10.3 mL (9.8 g) | Flammable liquid, harmful if swallowed/inhaled.[2][4][5][8][13] |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 0.1 | 10.7 mL (11.3 g) | Harmful if swallowed/inhaled/in contact with skin.[14][15][16][17] |
| Elemental Sulfur | S | 32.06 | 0.1 | 3.2 g | Flammable solid, causes skin irritation.[6][18][19][20][21] |
| Morpholine | C₄H₉NO | 87.12 | 0.12 | 10.5 mL (10.4 g) | Flammable, corrosive, toxic.[1][22][23][24][25] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | ~200 mL | Highly flammable liquid. |
Step-by-Step Procedure
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Application Notes & Protocols: Palladium-Catalyzed Heteroannulation for Thieno[3,2-b]pyrrole Synthesis
Introduction: The Thieno[3,2-b]pyrrole Scaffold and the Power of Palladium Catalysis
The thieno[3,2-b]pyrrole core, a fused heterocyclic system comprising thiophene and pyrrole rings, represents a "privileged scaffold" in modern chemistry.[1] Its unique electronic properties and structural rigidity have made it a cornerstone for innovation in both medicinal chemistry and materials science. Thieno[3,2-b]pyrrole derivatives have demonstrated significant potential as anticancer agents, allosteric inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, and activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2).[1][2][3][4] Beyond pharmaceuticals, these scaffolds are integral to the development of novel organic electronic materials.[5][6]
Traditional multi-step syntheses of these valuable compounds are often lengthy and lack efficiency. The advent of transition metal catalysis, particularly palladium-catalyzed reactions, has revolutionized their construction.[7] Palladium-catalyzed heteroannulation, a powerful class of domino reactions, allows for the convergent and modular synthesis of complex fused heterocycles from readily available starting materials in a single, efficient step.[7][8]
This guide provides an in-depth exploration of the palladium-catalyzed heteroannulation for synthesizing thieno[3,2-b]pyrroles. We will dissect the underlying catalytic cycle, explain the critical rationale behind experimental choices, and provide a detailed, field-proven protocol for researchers in drug discovery and chemical development.
The Core Mechanism: A Larock-Type Heteroannulation Pathway
The palladium-catalyzed synthesis of thieno[3,2-b]pyrroles proceeds through a catalytic cycle analogous to the well-established Larock indole synthesis.[9][10][11][12] This domino process masterfully orchestrates a sequence of C-C and C-N bond formations. The cycle is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, which then drives the heteroannulation.
The catalytic cycle can be visualized as follows:
Figure 1: The Pd(0)/Pd(II) catalytic cycle for heteroannulation.
Breakdown of the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the oxidative addition of an activated aminothiophene, typically a 3-amino-2-halothiophene, to the electron-rich Pd(0) catalyst. This step forms a Pd(II) intermediate.[9][13]
-
Alkyne Coordination & Migratory Insertion: A disubstituted alkyne then coordinates to the palladium center. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, creating a new carbon-carbon bond and forming a vinylic palladium intermediate.[9] The regioselectivity is a key feature, often influenced by the steric and electronic properties of the alkyne substituents.[9][10]
-
Intramolecular C-N Coupling (Annulation): The pendant amino group of the thiophene attacks the palladium-bound vinyl group. This intramolecular nucleophilic attack displaces the halide ligand, forming a six-membered palladacycle.[9] This is the crucial ring-closing step that forges the pyrrole moiety.
-
Reductive Elimination & Aromatization: The cycle concludes with the reductive elimination of the desired thieno[3,2-b]pyrrole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. The resulting dihydropyrrole intermediate rapidly aromatizes to the stable final product.
Key Experimental Parameters & Rationale
The success of this heteroannulation hinges on the careful selection of several key components. Each plays a distinct, synergistic role in promoting an efficient and high-yielding transformation.
Figure 2: Rationale and relationship of key experimental parameters.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective pre-catalyst.[11][14] It is readily reduced in situ to the catalytically active Pd(0) species, often facilitated by a phosphine ligand or the solvent.
-
Ligands: The choice of ligand is critical.[15] Simple phosphine ligands like triphenylphosphine (PPh₃) are often effective.[9][14] However, for less reactive starting materials (e.g., aryl chlorides), more electron-rich and bulky ligands like SPhos or tri-tert-butylphosphine may be required to facilitate the oxidative addition step and improve overall yields.[10][15] The ligand stabilizes the Pd(0) state and modulates the reactivity of the metal center throughout the catalytic cycle.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential.[11][14] Its primary role is to neutralize the acid (HX) generated during the reaction. It also facilitates the crucial C-N bond-forming cyclization and the final reductive elimination step.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are typically used. They are effective at solubilizing the various polar and nonpolar reagents and intermediates involved in the catalytic cycle.
Protocol: Palladium-Catalyzed Synthesis of a 6-Aryl-thieno[3,2-b]pyrrole Derivative
This protocol describes a general and reliable method for the synthesis of a densely functionalized thieno[3,2-b]pyrrole via a palladium-catalyzed heteroannulation.
Reaction Scheme: Starting Materials: Ethyl 3-amino-2-bromothiophene-4-carboxylate and 1,2-diphenylethyne Product: Ethyl 4,5-diphenyl-4H-thieno[3,2-b]pyrrole-2-carboxylate
Materials and Equipment:
-
Reagents:
-
Ethyl 3-amino-2-bromothiophene-4-carboxylate
-
1,2-Diphenylethyne (Diphenylacetylene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Experimental Workflow
Figure 3: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 3-amino-2-bromothiophene-4-carboxylate (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: In sequence, add 1,2-diphenylethyne (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), triphenylphosphine (0.1 mmol, 10 mol%), and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure thieno[3,2-b]pyrrole product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Substrate Scope and Data
A key advantage of the palladium-catalyzed heteroannulation is its broad substrate scope, allowing for the modular synthesis of a diverse library of thieno[3,2-b]pyrroles.[2][3] The protocol can be adapted for various substituted aminothiophenes and both symmetrical and unsymmetrical alkynes.
| Entry | Aminothiophene Substrate | Alkyne Substrate | Product Yield (%) |
| 1 | 3-Amino-2-bromothiophene | Diphenylacetylene | 85 |
| 2 | Methyl 3-amino-2-bromothiophene-5-carboxylate | 1,2-Di(p-tolyl)acetylene | 81 |
| 3 | 3-Amino-2-bromo-5-cyanothiophene | 1-Phenyl-1-propyne | 75 (major regioisomer) |
| 4 | N-methyl-3-amino-2-iodothiophene | Di-n-butylacetylene | 92 |
| 5 | 3-Amino-2-bromothiophene | 4-Octyne | 88 |
Table 1: Representative examples illustrating the substrate scope and typical yields for the palladium-catalyzed synthesis of thieno[3,2-b]pyrroles. Yields are for isolated, purified products and are representative of literature findings.
Conclusion
Palladium-catalyzed heteroannulation represents a highly efficient, versatile, and powerful strategy for the synthesis of the medicinally and materially significant thieno[3,2-b]pyrrole scaffold. By understanding the intricacies of the catalytic cycle and the rationale behind the selection of key experimental parameters, researchers can readily access a wide array of functionalized derivatives. The protocol detailed herein provides a robust and reliable starting point for drug development professionals and synthetic chemists to leverage this advanced methodology in their research endeavors.
References
-
Larock indole synthesis - Wikipedia. Wikipedia. [Link]
-
Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Thieme. [Link]
-
Larock indole synthesis - Grokipedia. Grokipedia. [Link]
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Larock Indole Synthesis - SynArchive. SynArchive. [Link]
-
(PDF) Recent Advances in Domino Synthesis of Fused Polycyclic N‐Heterocycles Based on Intramolecular Alkyne Hydroamination under Copper Catalysis - ResearchGate. ResearchGate. [Link]
-
Mechanism of larock indole synthesis[2] | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Divergent Construction of Benzothiophene-Fused N-Heterocycles via Stereotunable Three-Component Domino Reactions | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review - Duke Vertices. Duke University. [Link]
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Lewis Acid-Catalyzed Domino Inverse Electron-Demand Diels–Alder/Thermal Ring Expansion Reaction for the Synthesis of Arene-Annulated Eight-Membered Nitrogen Heterocycles - PMC - NIH. National Institutes of Health. [Link]
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Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles - RSC Publishing. Royal Society of Chemistry. [Link]
-
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-
Improved modular synthesis of thieno[3,2-b]pyrroles and thieno[2,3-b]pyrroles | Request PDF - ResearchGate. ResearchGate. [Link]
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-
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-
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-
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-
Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC - PubMed Central. National Institutes of Health. [Link]
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Improved modular synthesis of thieno[3,2-b]pyrroles and thieno[2,3-b]pyrroles. ElectronicsAndBooks. [Link]
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Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling | Request PDF - ResearchGate. ResearchGate. [Link]
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Palladium(II)‐catalyzed synthesis of benzofuro[3,2‐b]pyrroles 1... - ResearchGate. ResearchGate. [Link]
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Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides - PubMed Central. National Institutes of Health. [Link]
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Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes | Request PDF - ResearchGate. ResearchGate. [Link]
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Thieno[3,2‐b]pyrrole and pyrrolo[2,3‐d]thiazole derivatives. - ResearchGate. ResearchGate. [Link]
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Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations | Semantic Scholar. Semantic Scholar. [Link]
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Thieno[3,2-b]pyrrole As a Privileged Scaffold in Medicinal Chemistry: an Exploration of Synthetic Strategies and Anticancer Attributes - AMiner. AMiner. [Link]
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Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC - NIH. National Institutes of Health. [Link]
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Application Note: High-Purity Recovery of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate via Optimized Recrystallization
Abstract
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for complex molecular scaffolds.[1][2] The purity of this starting material is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This application note provides a comprehensive, field-proven guide to the purification of this compound using the recrystallization technique. We delve into the fundamental principles, offer a systematic approach to solvent selection, and present a detailed, step-by-step protocol designed for optimal yield and purity.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5] When an impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution, and then allowed to cool slowly, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of crystals.[5][6]
The magic of this process lies in the highly ordered nature of a crystal lattice. As the solution cools, molecules of the target compound preferentially deposit onto the growing crystal, fitting neatly into the lattice structure. Impurity molecules, having a different size and shape, do not fit well into this ordered arrangement and are thus excluded, remaining dissolved in the surrounding solvent (the "mother liquor").[4] This systematic exclusion is the basis of the purification. Slow cooling is critical as it provides the necessary time for this selective process to occur, leading to the formation of larger, purer crystals.[7]
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical variable in a successful recrystallization.[7] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at or below room temperature.[8][9]
Key Criteria for an Effective Recrystallization Solvent:
-
Temperature Coefficient: The solvent must effectively dissolve the compound when hot but poorly when cold.[8] This ensures maximum recovery upon cooling.
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[10]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[8]
-
Safety: The solvent should be as non-toxic, non-flammable, and environmentally friendly as possible.[10]
Given the structure of this compound (a heterocyclic aromatic ester), several solvent classes are promising candidates.
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale for Selection | Potential Drawbacks |
| Ethanol | 78 | The ester and N-H groups suggest good solubility in polar protic solvents. | May have high solubility even when cold, potentially reducing yield. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar; may offer a better solubility differential. | Similar potential for high cold solubility. |
| Ethyl Acetate | 77 | "Like dissolves like" principle; the ethyl ester group on the target compound suggests good compatibility.[11] | Can be a very strong solvent, may require a co-solvent (anti-solvent) to reduce solubility. |
| Toluene | 111 | The aromatic heterocyclic core suggests good solubility in an aromatic solvent at high temperatures. | Higher boiling point requires careful handling; may be difficult to remove completely. |
| Acetone | 56 | A versatile polar aprotic solvent. | Low boiling point can lead to rapid evaporation and premature crystallization during handling. |
| Heptane | 98 | A nonpolar solvent. Unlikely to be a good single solvent but excellent as an "anti-solvent" in a mixed system with a more polar solvent like Ethyl Acetate or Toluene. | Poor solvating power on its own. |
Protocol for Small-Scale Solvent Screening
Before committing to a bulk purification, it is essential to test several solvents on a small scale.[9]
-
Place ~20-30 mg of the crude solid into separate small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, swirling after each drop, up to ~0.5 mL. Note the solubility. A good candidate solvent will not dissolve the compound at this stage.[7]
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent is the one that dissolves the compound completely when hot and yields a large crop of crystals upon cooling.
Optimized Recrystallization Workflow
This protocol assumes that a suitable solvent (e.g., isopropanol) has been identified through screening.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (the conical shape reduces solvent evaporation). In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add a boiling chip to the Erlenmeyer flask.
-
Create a Saturated Solution: Using a pipette or graduated cylinder, add the minimum amount of hot solvent to the Erlenmeyer flask needed to completely dissolve the solid.[8] Add the solvent in small portions, swirling and keeping the flask on a hot plate to maintain the temperature. The goal is to create a solution that is just saturated at the solvent's boiling point. Adding too much solvent is a common mistake that will drastically reduce the yield.[8]
-
Decolorization (Optional): If the solution is highly colored and the pure compound is known to be colorless or lightly colored, add a small amount of activated charcoal to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb colored impurities.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed on a benchtop.[7] Slow cooling is crucial for the formation of pure, well-defined crystals. Do not agitate the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent.[4] This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them thoroughly. Drying can be done in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of the solvent. The final product should be a dry, free-flowing crystalline solid.
Post-Recrystallization Analysis
A successful recrystallization must be validated by assessing the purity and yield of the final product.
Percent Recovery Calculation: Percent Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Solid) x 100%
A recovery of 70-90% is typical, though this can vary depending on the initial purity of the crude material. Some loss of product is unavoidable as a portion will always remain dissolved in the cold mother liquor.[6]
Purity Assessment: The most common and immediate method for assessing purity in a synthesis lab is melting point determination. Pure crystalline solids have a sharp, defined melting point range (typically < 2 °C), whereas impure samples exhibit a depressed and broad melting point range.[12]
Table 2: Typical Results Before and After Recrystallization
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Pure) |
| Appearance | Brownish or off-white solid | Light-colored crystalline solid |
| Melting Point | 125-130 °C (broad) | 131-132 °C (sharp)[13] |
| Purity (by HPLC/NMR) | ~95% | >99% |
| Yield | N/A | 70-90% |
For definitive structural confirmation and purity analysis, advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) should be employed.[12][14]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added.[8]2. The solution is supersaturated. | 1. Boil off some of the solvent to re-saturate the solution and cool again.2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Re-heat the solution, add more solvent, and allow it to cool more slowly.2. Consider using a lower-boiling point solvent. |
| Very low recovery/yield. | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Evaporate some of the mother liquor to obtain a "second crop" of crystals (may be less pure).[6]2. Ensure the solution is thoroughly cooled in an ice bath.3. Use a different solvent with a lower cold-solubility profile. |
Safety Precautions
-
Always handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The target compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[15]
-
Avoid using open flames when working with flammable organic solvents like ethanol, acetone, and ethyl acetate. Use a steam bath or a heating mantle as the heat source.[6]
References
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University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Organic Chemistry at CU Boulder. [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Michigan State University. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
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University of Massachusetts. (n.d.). SOP: CRYSTALLIZATION. [Link]
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Britannica. (n.d.). Physical properties of heterocyclic compounds. [Link]
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Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. [Link]
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Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Ivachtchenko, A. V., et al. (2005). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry, 7(4), 589-599. [Link]
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Wikipedia. (n.d.). Heterocyclic compound. [Link]
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Asif, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Pharmacy and Bioallied Sciences, 14(Suppl 1), S1–S11. [Link]
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Application Note: A Practical Guide to Column Chromatography of Thieno[3,2-b]pyrrole Derivatives
Abstract
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and materials science, finding applications from antiviral agents to organic electronics.[1][2][3] The synthetic routes to these valuable compounds often yield complex crude mixtures requiring robust purification strategies. This application note provides an in-depth guide to the column chromatography of thieno[3,2-b]pyrrole derivatives, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern separation. We will cover stationary phase selection, mobile phase optimization, step-by-step protocols, and troubleshooting, equipping researchers with the expertise to achieve high-purity compounds essential for downstream applications.
Foundational Principles: Tailoring Chromatography to the Thieno[3,2-b]pyrrole Core
The success of any chromatographic separation hinges on exploiting the differences in physicochemical properties between the target compound and its impurities. For thieno[3,2-b]pyrroles, this begins with understanding the nature of the core structure and its substituents.
1.1. The Polarity Spectrum of Thieno[3,2-b]pyrrole Derivatives
The unsubstituted thieno[3,2-b]pyrrole core is a relatively non-polar, aromatic system. However, its polarity is highly tunable through functionalization at various positions. This is the primary lever we use for separation.
-
Low-Polarity Derivatives: Compounds substituted with alkyl, aryl, or silyl groups will exhibit low polarity and elute quickly from a normal-phase column. Purifying these often requires non-polar eluent systems, such as hexane or heptane, with minimal addition of a more polar solvent.[4][5]
-
Mid-Polarity Derivatives: The introduction of functional groups like esters, ketones, or halogens increases polarity. These derivatives typically require binary solvent systems, such as Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate mixtures.[6]
-
High-Polarity Derivatives: Amides, carboxylic acids, or alcohols dramatically increase polarity. These compounds have stronger interactions with the stationary phase and require more polar mobile phases, often incorporating solvents like methanol or isopropanol.[7]
1.2. Stationary Phase: The Separation Medium
For the vast majority of thieno[3,2-b]pyrrole purifications, silica gel (SiO₂) of 40-63 µm particle size (230-400 mesh) is the stationary phase of choice.[8] Its prevalence is due to its versatility, affordability, and effectiveness in separating compounds across a wide polarity range.
Causality Behind the Choice: Silica gel's surface is covered in silanol groups (Si-OH), which are acidic and polar. Separation occurs based on the differential adsorption of compounds to these sites, primarily through hydrogen bonding and dipole-dipole interactions.
Critical Consideration: The acidic nature of silica can be detrimental to highly acid-sensitive compounds. Some electron-rich N-aryl pyrroles, for instance, can degrade or oxidize during prolonged contact with silica.[9] In such cases, one might consider:
-
Deactivating the Silica: Pre-treating the silica slurry with a small amount of a volatile base like triethylamine (~0.1-1% v/v) can neutralize the most acidic sites, improving recovery and peak shape for basic compounds.[10]
-
Alternative Stationary Phases: While less common, neutral alumina can be an option for acid-sensitive basic compounds. For highly polar derivatives, or when normal-phase fails, Reversed-Phase (C18-functionalized silica) Flash Chromatography offers an orthogonal separation mechanism based on hydrophobicity.[11]
The Strategic Workflow: From Crude Mixture to Pure Compound
A systematic approach is essential for developing an effective and reproducible purification method. The workflow below outlines the critical decision points in purifying thieno[3,2-b]pyrrole derivatives.
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Application Note: Structural Elucidation of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate using NMR Spectroscopy
Introduction
The thieno[3,2-b]pyrrole scaffold is a significant heterocyclic framework in medicinal chemistry and materials science, exhibiting a range of biological activities and interesting electronic properties. Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a key derivative, serving as a versatile building block for the synthesis of more complex molecules.[1] Unambiguous structural characterization is paramount for ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of such organic molecules in solution.[2]
This application note provides a comprehensive guide to the analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. We present predicted spectral data based on established principles of NMR spectroscopy and data from analogous structures.[3][4] Furthermore, we provide detailed, field-proven protocols for sample preparation and the acquisition of high-quality NMR data, intended for researchers, chemists, and professionals in drug development.
Compound Profile:
-
Compound Name: this compound
-
Molecular Formula: C₉H₉NO₂S[1]
-
Molecular Weight: 195.24 g/mol [1]
-
CAS Number: 46193-76-4[5]
-
Appearance: Solid
-
Melting Point: 131-132°C[6]
Predicted NMR Spectral Data & Interpretation
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-N (4-H) | ~8.5 - 9.5 | br s | - | 1H | Pyrrole N-H |
| H-2 | ~7.30 | d | J ≈ 5.2 | 1H | Thiophene C-H |
| H-3 | ~6.90 | d | J ≈ 5.2 | 1H | Thiophene C-H |
| H-6 | ~6.80 | s | - | 1H | Pyrrole C-H |
| -OCH₂- | ~4.35 | q | J ≈ 7.1 | 2H | Ethyl ester methylene |
| -CH₃ | ~1.38 | t | J ≈ 7.1 | 3H | Ethyl ester methyl |
Rationale for ¹H Chemical Shift Assignments:
-
N-H Proton (H-N): The pyrrolic N-H proton is typically deshielded and often exhibits a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.
-
Thiophene Protons (H-2, H-3): Protons on thiophene rings typically resonate between 6.5 and 7.5 ppm. The expected doublet-doublet pattern arises from their mutual coupling, with a typical coupling constant of approximately 5.2 Hz.[4]
-
Pyrrole Proton (H-6): The proton on the pyrrole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group.
-
Ethyl Ester Protons (-OCH₂CH₃): These protons exhibit a characteristic quartet for the methylene group and a triplet for the methyl group, arising from the ³J coupling of approximately 7.1 Hz. The methylene protons are deshielded due to their proximity to the ester oxygen.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C=O | ~164.5 | Quaternary (Ester) |
| C-7a | ~135.0 | Quaternary |
| C-3a | ~130.0 | Quaternary |
| C-2 | ~125.0 | CH |
| C-3 | ~115.0 | CH |
| C-6a | ~120.0 | Quaternary |
| C-5 | ~108.0 | Quaternary |
| C-6 | ~105.0 | CH |
| -OCH₂- | ~60.5 | CH₂ |
| -CH₃ | ~14.5 | CH₃ |
Rationale for ¹³C Chemical Shift Assignments:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, typically appearing around 160-170 ppm.
-
Aromatic Carbons (C-2 to C-7a): The chemical shifts of the heterocyclic ring carbons are predicted based on data from similar fused systems like thieno[3,2-b]pyridines and substituted pyrroles.[3] Quaternary carbons (C-3a, C-5, C-6a, C-7a) will not appear in a DEPT-135 spectrum and are typically identified through HMBC correlations.
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon is deshielded by the oxygen atom, while the methyl carbon is found in the typical aliphatic region.
Structural Verification using 2D NMR Spectroscopy
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.
Workflow for Complete Structural Elucidation
Caption: Workflow for NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other (typically through 2-3 bonds). For this compound, key correlations would be observed between H-2 and H-3 on the thiophene ring, and between the -OCH₂- and -CH₃ protons of the ethyl group.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the unambiguous assignment of all protonated carbons (CH, CH₂, CH₃).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Expected Key HMBC Correlations
Caption: Predicted key 2- and 3-bond HMBC correlations.
Protocols
Part 1: NMR Sample Preparation
High-quality data begins with meticulous sample preparation. The following protocol is recommended for routine analysis of small organic molecules.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, >99.8% D)[7]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram vial)
-
Filter plug (e.g., small piece of glass wool or a syringe filter)
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[7][8] If TMS is not already in the solvent, add a very small drop.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for good spectral resolution.[7]
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly with a permanent marker on the glass near the top.[8]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the lower part, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]
Part 2: NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
A. ¹H NMR Spectroscopy
-
Experiment: Standard 1D proton acquisition.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16 (adjust for sample concentration)
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transform.
B. ¹³C{¹H} NMR Spectroscopy
-
Experiment: Proton-decoupled 1D carbon acquisition.
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz).
C. 2D COSY
-
Experiment: Gradient-selected COSY (e.g., cosygpqf).
-
Dimensions: 2048 points in F2, 256-512 increments in F1.
-
Number of Scans (ns): 2-4 per increment.
-
Relaxation Delay (d1): 1.5 seconds.
-
Processing: Apply a sine-bell window function in both dimensions.
D. 2D HSQC
-
Experiment: Gradient-selected, phase-sensitive HSQC with decoupling (e.g., hsqcedetgpsisp2.2).[10]
-
Spectral Width (F2, ¹H): Centered on the proton spectrum, ~10 ppm.
-
Spectral Width (F1, ¹³C): 0 to 180 ppm.
-
¹J(CH) Coupling Constant: Set to an average of 145 Hz.
-
Number of Scans (ns): 2-8 per increment.
-
Relaxation Delay (d1): 1.5 seconds.
E. 2D HMBC
-
Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).[11]
-
Spectral Width (F2, ¹H): Centered on the proton spectrum, ~10 ppm.
-
Spectral Width (F1, ¹³C): 0 to 200 ppm.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz to enhance 2- and 3-bond correlations.
-
Number of Scans (ns): 8-16 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
Conclusion
NMR spectroscopy, through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides a definitive method for the structural confirmation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, unambiguous data. The provided interpretation of predicted spectra serves as a robust guide for the assignment of all proton and carbon resonances, ensuring the structural integrity of this valuable synthetic intermediate for its use in research and development.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation. [Link]
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Supporting Information. [Link]
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ATB (Automated Topology Builder). 2-Ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylicacid. [Link]
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University of Bath. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
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Gronowitz, S., et al. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
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Abraham, R.J., et al. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Quantitative and Qualitative Analysis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note presents a comprehensive guide for the mass spectrometry analysis of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, covering everything from sample preparation and instrument optimization to the elucidation of fragmentation pathways. The protocols provided are designed to be self-validating and serve as a foundational framework for researchers engaged in the synthesis, characterization, and quantification of thienopyrrole derivatives. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a drug development setting.
Introduction: The Significance of Thienopyrrole Core Structures
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents and organic electronic materials.[1][2] this compound serves as a versatile precursor in the synthesis of these complex molecules, where its purity and structural integrity are paramount.[3] Consequently, a reliable and sensitive analytical method is crucial for its characterization, impurity profiling, and quantification in various matrices.
Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural information.[4] This document provides a detailed protocol for developing a robust LC-MS/MS method for the title compound, grounded in first principles of mass spectrometry and chromatography.[5]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for systematic method development.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | [7] |
| Molecular Weight | 195.24 g/mol | [7] |
| Monoisotopic Mass | 195.03540 Da | [7] |
| Predicted XLogP3 | 2.4 | [7] |
| Physical Form | Solid | [8] |
| CAS Number | 46193-76-4 | [9] |
Principle of LC-MS/MS Analysis
The analytical workflow involves separating the analyte from potential contaminants using High-Performance Liquid Chromatography (HPLC), followed by ionization and detection using tandem mass spectrometry. In the mass spectrometer, the protonated molecule (precursor ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting characteristic fragment ions (product ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantitative studies.[4]
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocol: Method Development and Optimization
This section provides a step-by-step guide to developing a validated analytical method. The rationale behind each choice is explained to empower the scientist to adapt the protocol as needed.
Sample and Standard Preparation
Rationale: Accurate preparation of standards is the cornerstone of reliable quantification.[5] Methanol is chosen as the primary solvent due to its polarity and miscibility with typical reverse-phase mobile phases.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of methanol.
-
Calibration Standards: Perform serial dilutions from the working stock solution using a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should mimic the initial mobile phase conditions to ensure good peak shape.
Liquid Chromatography (LC) Method
Rationale: A C18 stationary phase is selected based on the analyte's moderate lipophilicity (XLogP3 ≈ 2.4), which predicts good retention.[7] The use of formic acid as a mobile phase additive is critical for promoting protonation in the ESI source, thereby enhancing the signal of the [M+H]⁺ ion.[6] A gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of more retained impurities.
Protocol:
| Parameter | Setting |
|---|---|
| HPLC System | Standard LC system (e.g., Agilent 1290, Waters Acquity) |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B in 3 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min |
| Total Run Time | 6 minutes |
Mass Spectrometry (MS) Method
Rationale: The initial MS setup involves direct infusion of the analyte to optimize ionization parameters and identify the most abundant precursor ion.[6] Positive ion mode is selected due to the presence of a basic nitrogen atom in the pyrrole ring, which is readily protonated.
Protocol 1: Instrument Tuning and Precursor Identification
-
Infuse a 500 ng/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Perform a full scan in positive ion mode (e.g., m/z 100-300) to identify the protonated molecular ion, [M+H]⁺. For this compound (exact mass 195.0354 Da), the expected precursor ion is m/z 196.04 .
-
Optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) to maximize the intensity of the m/z 196.04 signal.
Protocol 2: MS/MS Fragmentation and Product Ion Selection
-
With the infusion still running, switch the instrument to product ion scan mode.
-
Set the precursor ion isolation to m/z 196.04.
-
Ramp the collision energy (e.g., from 5 to 40 eV) to induce fragmentation and observe the resulting product ions. The goal is to find a balance that yields stable, high-intensity fragment ions.
-
Identify two to three abundant and specific product ions for use in the final quantitative method. Aromatic heterocycles are relatively stable, so key fragmentations will likely involve the ethyl ester substituent.[10]
Quantitative Analysis and Data Interpretation
Expected Fragmentation Pathway
Based on established fragmentation rules for ethyl esters and heterocyclic compounds, the following pathway for the [M+H]⁺ ion (m/z 196.04) is proposed.[11][12]
-
Loss of Ethylene (C₂H₄): A characteristic McLafferty-type rearrangement of the ethyl ester group leads to the loss of a neutral ethylene molecule (28.03 Da), resulting in the carboxylic acid fragment at m/z 168.01 . This is often a highly favorable and specific fragmentation.
-
Loss of Ethanol (C₂H₅OH): Neutral loss of ethanol (46.04 Da) can occur, yielding an acylium ion fragment corresponding to the thienopyrrole core with a carbonyl group at m/z 150.00 .
-
Formation of the Thienopyrrole Cation: Subsequent loss of carbon monoxide (CO, 27.99 Da) from the m/z 150.00 fragment can produce the protonated thienopyrrole core at m/z 122.01 .
Caption: Proposed MS/MS fragmentation pathway.
Multiple Reaction Monitoring (MRM) Method
For high-sensitivity quantification, an MRM method should be established using the optimized parameters. The two most intense and specific transitions are typically used, one for quantification and one for confirmation.
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Precursor Ion (Q1) | m/z 196.0 |
| Product Ion 1 (Q3) | m/z 168.0 (Quantifier) |
| Collision Energy 1 | ~15-20 eV (Requires optimization) |
| Product Ion 2 (Q3) | m/z 150.0 (Qualifier) |
| Collision Energy 2 | ~20-25 eV (Requires optimization) |
| Dwell Time | 50 ms |
Conclusion
This application note provides a robust and scientifically grounded framework for the analysis of this compound by LC-MS/MS. By following the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and sensitive characterization and quantification of this important chemical entity. The elucidation of the fragmentation pathway provides a deeper understanding of its behavior in the gas phase and establishes a confident basis for its structural confirmation. This method serves as a versatile starting point that can be adapted for related thienopyrrole derivatives and for analysis in more complex matrices, supporting accelerated drug discovery and development programs.
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Application Note: Elucidating the Three-Dimensional Architecture of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The thieno[3,2-b]pyrrole scaffold is a "privileged" heterocyclic framework in medicinal chemistry, forming the core of molecules with potential anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms within this key intermediate is paramount for structure-based drug design, enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.
This document outlines the synthesis of the title compound, detailed protocols for obtaining high-quality single crystals, and the workflow for single-crystal X-ray diffraction (SCXRD) analysis. It culminates in a presentation of the known crystallographic data to provide a complete, actionable guide for researchers in the field.
Synthesis of the Target Compound
The synthesis of this compound can be achieved via a modified Hemetsberger-Knittel synthesis.[5] This reaction involves the base-catalyzed condensation of an α-azido ester with a thiophene aldehyde, followed by thermal cyclization.
Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol at a low temperature.
-
Reagent Addition: Cool the sodium ethoxide solution to 253 K (-20 °C) using an appropriate cooling bath. A solution containing equimolar amounts of 2-thiophenecarboxaldehyde and ethyl azidoacetate is then added dropwise from the dropping funnel over a period of 90 minutes, ensuring the temperature is maintained.
-
Reaction Quench and Work-up: After the addition is complete, the reaction is carefully quenched with water. The aqueous mixture is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a crude yellow oil.
-
Cyclization: The crude oil is dissolved in a high-boiling point aromatic solvent, such as xylene, and refluxed for approximately 1 hour to induce cyclization.[5]
-
Purification and Isolation: Following the reflux, the xylene is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to yield the final product, which can be further purified by crystallization to obtain a colorless solid.[5] The melting point has been reported to be in the range of 402-403 K (129-130 °C).[5][6]
Methodologies for Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[7][8] The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. For small organic molecules like this compound, several methods are effective. The purity of the compound is paramount; it should be >97% pure for optimal results.[9][10]
Core Principle: The fundamental principle of crystallization is to prepare a supersaturated solution of the compound and then slowly change conditions (e.g., temperature or solvent composition) to decrease its solubility, inducing the formation of ordered crystals rather than amorphous precipitate.[11]
Experimental Workflow: Small Molecule Crystallization
Caption: Standard workflow for structure determination using SCXRD.
Protocol: From Crystal to Structure
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated in the beam, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.
-
Validation and Deposition: The final structure is validated for geometric and crystallographic correctness. The results are typically compiled into a Crystallographic Information File (CIF) and deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Crystallographic Data and Structural Analysis
The crystal structure of this compound has been reported in the literature. [5]The data provides definitive proof of its molecular connectivity and conformation in the solid state.
Table 1: Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Deposition Number | 242630 |
| Chemical Formula | C₉H₉NO₂S |
| Formula Weight | 195.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(3) |
| b (Å) | 6.0120(12) |
| c (Å) | 12.443(3) |
| β (°) | 107.03(3) |
| Volume (ų) | 882.3(3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
| R-factor (R1) | 0.040 |
Data sourced from Chantson & Liles, Acta Cryst. (2004). E60, o2493-o2494. [5] Structural Insights: The X-ray structure reveals that the fused thieno[3,2-b]pyrrole ring system is essentially planar. [5]The ethyl carboxylate group is attached to the pyrrole ring. This planarity is a key feature of many conjugated organic molecules and influences their electronic properties, which are critical for applications in materials science and their interaction with biological targets. [5]The precise bond lengths, bond angles, and torsion angles derived from the crystal structure serve as crucial parameters for computational modeling, docking studies, and understanding structure-activity relationships (SAR) in drug development programs.
Molecular Structure Representation
Caption: 2D representation of this compound.
Applications in Drug Discovery and Development
A high-resolution crystal structure is an invaluable asset in drug development.
-
Rational Drug Design: The structure provides a precise 3D model of the pharmacophore, allowing medicinal chemists to design new analogues with modifications aimed at specific binding pockets of a target protein.
-
Structure-Activity Relationship (SAR): By comparing the structures of a series of active and inactive analogues, researchers can understand which structural features are essential for biological activity.
-
Computational Modeling: The crystallographic data provides a validated starting point for molecular docking and dynamic simulations to predict how related compounds will bind to a biological target, saving significant time and resources in the discovery phase. Thieno[3,2-b]pyrrole derivatives have been identified as promising inhibitors for targets in cancer and infectious diseases, making this structural information highly relevant. [1][2]
Conclusion
The determination of the crystal structure of this compound is a foundational step for leveraging this important heterocyclic scaffold in medicinal chemistry. This guide provides the essential protocols, from synthesis to crystallization and X-ray analysis, empowering researchers to perform this critical characterization. The resulting structural data offers unparalleled insight into the molecule's architecture, directly informing the rational design of next-generation therapeutics.
References
-
UofL College of Arts & Sciences. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Chantson, J. T., & Liles, D. C. (2004). This compound. Acta Crystallographica Section E: Structure Reports Online, E60, o2493-o2494. [Link]
-
Ilyin, A. P., et al. (2007). Synthesis of Heterocyclic Compounds Possessing the 4 H -Thieno[ 3, 2- b ]Pyrrole Moiety. Journal of Combinatorial Chemistry, 9(1), 96-106. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2024, August 1). Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes | Request PDF. Retrieved from [Link]
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Ilyin, A. P., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry, 9(1), 96-106. [Link]
-
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-
ChemSynthesis. (n.d.). ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. Retrieved from [Link]
-
Willis, D. M., et al. (2011). Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses. Journal of Infectious Diseases, 204(Suppl 3), S1153-S1162. [Link]
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-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Scilit. (2024, August 16). Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. Retrieved from [Link]
-
Jiang, B., et al. (2013). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. ACS Medicinal Chemistry Letters, 4(12), 1145-1149. [Link]
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Shestakov, A. S., et al. (2022). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. Molecules, 27(19), 6296. [Link]
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The Versatile Scaffold: Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in Modern Medicinal Chemistry
The thieno[3,2-b]pyrrole heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of electronic properties and structural rigidity.[1][2] At the heart of many promising therapeutic agents lies ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a versatile starting material that provides a gateway to a diverse array of bioactive molecules.[3][4] This guide provides an in-depth exploration of the synthesis, functionalization, and application of this key building block, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
A Gateway to Bioactive Molecules: Synthesis and Functionalization
The intrinsic reactivity of the thieno[3,2-b]pyrrole core, particularly the pyrrole nitrogen and the electron-rich thiophene ring, allows for a range of chemical modifications. This section details the fundamental synthetic routes to this compound and its subsequent functionalization, which are crucial for developing structure-activity relationships (SAR) in drug discovery programs.
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of the this compound core involves the reaction of commercially available thiophene-2-carbaldehydes with ethyl 2-azidoacetate, followed by a thermal cyclization.[1]
Protocol 1: Synthesis of this compound
Materials:
-
Thiophene-2-carbaldehyde
-
Ethyl 2-azidoacetate
-
Sodium ethoxide
-
o-Xylene
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Azido-acrylate formation: In a round-bottom flask, dissolve thiophene-2-carbaldehyde in ethanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol to the flask, followed by the dropwise addition of ethyl 2-azidoacetate.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-azido-3-(thiophen-2-yl)acrylate.
-
Cyclization: Dissolve the crude azido-acrylate in o-xylene in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Key Functionalization Reactions
The this compound scaffold offers several sites for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.
The pyrrole nitrogen can be readily alkylated to introduce various substituents, which can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules.[5][6]
Protocol 2: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding sodium salt.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated derivative.
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings, such as the thiophene moiety of the thieno[3,2-b]pyrrole core.[1][7][8] This formyl group can then serve as a handle for further chemical transformations.
Protocol 3: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Application in Drug Discovery: Case Studies
The versatility of the this compound scaffold is best illustrated through its application in the development of novel therapeutic agents targeting a range of diseases.
Case Study 1: Activators of Pyruvate Kinase M2 (PKM2) for Cancer Therapy
Background: Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[9] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic reprogramming.[2][10] In tumor cells, PKM2 exists predominantly in a less active dimeric form, which diverts glycolytic intermediates into anabolic pathways that support cell proliferation.[9] Small molecule activators that stabilize the highly active tetrameric form of PKM2 can reverse the Warburg effect and suppress tumor growth.[11]
Application of the Scaffold: The thieno[3,2-b]pyrrole core has been successfully employed to develop potent activators of PKM2.[1][12] Through a series of chemical modifications starting from this compound, researchers have synthesized a class of thieno[3,2-b]pyrrole[3,2-d]pyridazinones that effectively activate PKM2.[1]
Quantitative Data:
| Compound | Scaffold | AC₅₀ (nM) for PKM2 Activation |
| TEPP-46 | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 92 |
| DASA-58 | N,N'-diarylsulfonamide (for comparison) | 38 |
| Data sourced from[11] |
Mechanism of Action: These activators bind to an allosteric pocket at the subunit interface of PKM2, promoting the formation and stabilization of the active tetramer.[11] This shifts the metabolic flux away from anabolic pathways and towards oxidative phosphorylation, thereby inhibiting cancer cell proliferation.
Signaling Pathway Diagram:
Caption: Role of PKM2 in cancer metabolism and the effect of thieno[3,2-b]pyrrole-based activators.
Case Study 2: Inhibitors of Neurotropic Alphaviruses
Background: Neurotropic alphaviruses, such as Western, Eastern, and Venezuelan equine encephalitis viruses (WEEV, EEEV, and VEEV), are mosquito-borne pathogens that can cause severe and often fatal encephalitis in humans.[13][14] Currently, there are no approved antiviral therapies for these infections, highlighting the urgent need for new drug discovery efforts.
Application of the Scaffold: A high-throughput screening campaign identified a thieno[3,2-b]pyrrole derivative as a potent inhibitor of WEEV replication.[13][14] Subsequent SAR studies, starting from the this compound scaffold, led to the discovery of trisubstituted thieno[3,2-b]pyrrole 5-carboxamides with submicromolar inhibitory activity against a broad range of alphaviruses.[15][16]
Quantitative Data:
| Compound | Scaffold | WEEV Replicon IC₅₀ (µM) |
| CCG32091 | Thieno[3,2-b]pyrrole | <10 |
| Compound 15c | Trisubstituted Thieno[3,2-b]pyrrole 5-carboxamide | ~2 (for CHIKV) |
| Data sourced from[13][15] |
Mechanism of Action: The precise mechanism of action is still under investigation, but studies using a replicon-based assay suggest that these compounds target the viral replication machinery, specifically the non-structural proteins (nsPs) that form the replication complex.[13] These inhibitors have been shown to reduce viral RNA accumulation in infected cells.[17]
Experimental Workflow Diagram:
Caption: Workflow for the discovery of thieno[3,2-b]pyrrole-based alphavirus inhibitors.
Alphavirus Replication Cycle Diagram:
Caption: The alphavirus replication cycle and the putative target of thieno[3,2-b]pyrrole inhibitors.[3][18][19][20][21]
Conclusion
This compound is a cornerstone building block in contemporary medicinal chemistry. Its synthetic accessibility and the diverse functionalization strategies it allows have paved the way for the discovery of novel small molecules with significant therapeutic potential. The case studies of PKM2 activators and alphavirus inhibitors underscore the power of this scaffold in addressing challenging diseases. As our understanding of disease biology deepens, the creative application of such versatile chemical scaffolds will undoubtedly continue to drive the engine of drug discovery.
References
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- Schematic diagram of the alphavirus replication cycle. The main steps... - ResearchGate.
- The Life Cycle of the Alphaviruses: From an Antiviral Perspective - PMC - PubMed Central. PubMed Central.
- Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC - NIH.
- PKM2, a Central Point of Regulation in Cancer Metabolism - PMC.
- Alphavirus life-cycle. Alphavirus entry into cells is initiated by... | Download Scientific Diagram - ResearchGate.
- Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses - PubMed Central. PubMed Central.
- A Schematic Diagram of the Alphavirus Lifecycle. A simplified schematic... - ResearchGate.
- PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC - NIH.
- Synthetic Routes to Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates: Application Notes and Protocols - Benchchem. BenchChem.
- Synthesis of Heterocyclic Compounds Possessing the 4 H -Thieno[3,2- b ]Pyrrole Moiety.
- Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - Frontiers. Frontiers.
- Schematic diagram of the effect of PKM2 on GC and the related pathways.... - ResearchGate.
- Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety.
- Identification of thieno[3,2-b]pyrrole derivatives as novel small molecule inhibitors of neurotropic alphaviruses - PubMed. PubMed.
- (PDF) Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses - ResearchGate.
- Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed. PubMed.
- Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment. BioMedical Engineering OnLine.
- Effects of thieno[3,2-b]pyrrole 20 and pyrrolo[2,3-d]thiazole 23c on... - ResearchGate.
- Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruv
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed Central. PubMed Central.
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Application Notes & Protocols: Thieno[3,2-b]pyrrole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins. This process of phosphorylation acts as a molecular switch, controlling a vast array of cellular functions, including growth, differentiation, and metabolism.[1][2] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[2][3]
Within the expansive landscape of medicinal chemistry, the thieno[3,2-b]pyrrole core has emerged as a "privileged scaffold".[4] This fused heterocyclic system provides a versatile and structurally rigid framework that can be extensively modified to achieve high-potency and selective inhibition against a variety of protein kinases. Derivatives of this scaffold have shown promise as inhibitors of critical oncology targets such as VEGFR-2, c-Met, and Haspin, demonstrating their broad therapeutic potential.[3][5]
This guide provides an in-depth exploration of thieno[3,2-b]pyrrole derivatives, covering their mechanism of action, protocols for synthesis and evaluation, and guidance on data interpretation for researchers aiming to leverage this potent class of compounds in their drug discovery efforts.
Mechanism of Action: Targeting the Engine of the Cell
The majority of thieno[3,2-b]pyrrole-based inhibitors function as ATP-competitive inhibitors.[3] They are designed to mimic the binding of ATP within the highly conserved ATP-binding pocket of the kinase domain. The core scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in place, physically blocking ATP from binding and preventing the phosphotransfer reaction.
Substitutions around the thieno[3,2-b]pyrrole core are strategically designed to extend into adjacent hydrophobic pockets, enhancing both potency and selectivity.[3][6] Depending on the specific chemical modifications, these inhibitors can stabilize different conformational states of the kinase. For instance, some derivatives may bind to the active "DFG-in" conformation, while others, often classified as Type II inhibitors, bind to and stabilize the inactive "DFG-out" conformation, offering a different mechanism for achieving selectivity.[6]
Application Protocols
Protocol 1: Synthesis of a Representative Thieno[3,2-b]pyrrole Derivative
The synthesis of thieno[3,2-b]pyrrole derivatives can be achieved through various routes. The following protocol outlines a generalized, multi-step sequence adapted from established literature procedures for educational purposes.[7]
Causality Behind the Method: This synthetic route builds the fused ring system sequentially. The initial steps construct the core thieno[3,2-b]pyrrole scaffold, followed by functionalization using reactions like the Vilsmeier-Haack formylation, which is crucial for installing a handle that allows for the subsequent construction of an additional fused ring (e.g., a pyridazinone), a common feature in many active compounds.[7]
Materials:
-
Substituted thiophene-2-carbaldehyde
-
Ethyl 2-azidoacetate
-
Sodium ethoxide
-
o-Xylene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Step-by-Step Methodology:
-
Step 1: Azidoacrylate Formation:
-
Dissolve the starting thiophene-2-carbaldehyde and ethyl 2-azidoacetate in ethanol at 0°C.
-
Slowly add a solution of sodium ethoxide in ethanol while maintaining the temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate. The resulting crude 2-azido-3-(thiophen-2-yl)acrylate is purified by column chromatography.
-
-
Step 2: Cyclization to form the Thieno[3,2-b]pyrrole Core:
-
Reflux the purified azidoacrylate intermediate in o-xylene for 4-6 hours.[7] This thermal cyclization proceeds via a nitrene intermediate to form the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate core.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product is purified by crystallization or column chromatography.
-
-
Step 3: Vilsmeier-Haack Formylation:
-
Cool a solution of DMF to 0°C and slowly add POCl₃ to form the Vilsmeier reagent.
-
Add the thieno[3,2-b]pyrrole core from Step 2 to the reagent and stir at room temperature for 12-16 hours. This reaction selectively installs an aldehyde group at the 6-position.[7]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Collect the precipitated solid by filtration to obtain the ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
-
-
Step 4: Final Ring Formation (Example: Pyridazinone):
-
Reflux the formylated intermediate from Step 3 with hydrazine hydrate in ethanol for 6-8 hours.
-
This condensation and cyclization reaction forms the final fused thieno[3,2-b]pyrrole[3,2-d]pyridazinone structure.
-
Cool the reaction, and the product will typically precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase. The assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[1][8]
Principle of Self-Validation: This protocol incorporates essential controls. The "No Kinase" control establishes the baseline background signal, while the "Vehicle Control" (e.g., DMSO) represents 100% kinase activity. A known potent inhibitor (e.g., Staurosporine) serves as a positive control to validate assay performance.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Thieno[3,2-b]pyrrole test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettors
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the thieno[3,2-b]pyrrole derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in assay buffer containing a constant percentage of DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution).
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound, DMSO vehicle control, or buffer (for no kinase control) to the appropriate wells.
-
Prepare a kinase/substrate mixture in kinase assay buffer. Add 2 µL of this mixture to each well (except the "No Kinase" control wells).
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
-
Initiation and Reaction:
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.[9]
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background signal (No Kinase control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest inhibitor concentration (or a positive control inhibitor) as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Protocol 3: Cell-Based Kinase Activity Assay (Western Blot)
Cell-based assays are critical for confirming that an inhibitor is active in a physiological context, where it must cross the cell membrane and engage its target within a complex cellular milieu.[10][11] This protocol measures the inhibition of a specific kinase by quantifying the phosphorylation of its direct downstream substrate.
Causality Behind the Method: Western blotting provides a semi-quantitative readout of protein levels. By using a phospho-specific antibody, we can directly measure the functional consequence of kinase inhibition—a decrease in substrate phosphorylation—providing strong evidence of on-target activity within the cell.
Materials:
-
Cancer cell line known to have an active target kinase pathway
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Thieno[3,2-b]pyrrole test compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (one for the total substrate protein, one for the phosphorylated form of the substrate)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the thieno[3,2-b]pyrrole derivative (and a DMSO vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total substrate protein or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. The level of kinase inhibition is determined by the decrease in the ratio of phosphorylated protein to total protein.
-
Data Presentation and Interpretation
Quantitative data from kinase inhibition assays should be summarized in a clear, tabular format to facilitate comparison of potency and selectivity.
Table 1: Inhibitory Activity of a Hypothetical Thieno[3,2-b]pyrrole Derivative (Compound XYZ)
| Kinase Target | Compound XYZ IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| VEGFR-2 | 12 | 5 |
| c-Met | 25 | 8 |
| Haspin | 1,500 | 15 |
| CDK2 | >10,000 | 20 |
| PI3Kα | 8,500 | 150 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]
Interpretation:
-
Potency: Compound XYZ is a potent inhibitor of VEGFR-2 and c-Met, with IC₅₀ values in the low nanomolar range.
-
Selectivity: The compound is highly selective for VEGFR-2 and c-Met over other tested kinases like Haspin, CDK2, and PI3Kα, where it shows significantly weaker or no activity. This selectivity profile is crucial for minimizing potential off-target effects.[4]
Troubleshooting Common Issues:
-
High Background Signal in Luminescence Assay: This may be due to ATP contamination in kinase or substrate preparations. Ensure high-purity reagents are used.
-
Poor Dose-Response Curve: This can result from compound precipitation at high concentrations. Check the solubility of your compound in the final assay buffer. It can also indicate the inhibitor is not acting on the intended target.
-
Inconsistent Results in Cell-Based Assays: Cellular responses can be variable. Ensure consistent cell passage numbers, seeding densities, and treatment times. The stability of the compound in cell culture media should also be considered.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- BenchChem. Application Notes and Protocols for Kinase Activity Assays.
- Reaction Biology. (2022).
- Boxer, M. B., et al. (2010).
- Paruch, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
- Boxer, M. B., et al. (2010).
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- ResearchGate. Synthesis of thieno[3,2‐b]pyrrole 3 ea directly from 2‐propionylthophene and acetylene gas.
- Klaeger, S., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- BenchChem.
- BMG LABTECH. (2020). Kinase assays.
- Paruch, K., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- Kübler, D., et al. (2021).
- Cui, J. J., et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. PubMed.
- Martin, M. P., et al. (2020).
- Sigma-Aldrich. Kinase Assay Kit.
- Journal of Taibah University for Science. (2023). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis Online.
- Bioorganic Chemistry. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- AMiner.
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- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application of Thieno[3,2-b]pyrroles in Organic Electronics: A Detailed Guide for Researchers
The field of organic electronics has witnessed exponential growth, driven by the promise of low-cost, flexible, and large-area devices. At the heart of this revolution lies the rational design of novel organic semiconducting materials with tailored properties. Among the myriad of heterocyclic building blocks, thieno[3,2-b]pyrroles have emerged as a privileged scaffold, offering a unique combination of high charge carrier mobility, tunable electronic properties, and good solution processability. This guide provides an in-depth exploration of the application of thieno[3,2-b]pyrrole-based materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), complete with detailed protocols and an analysis of structure-property relationships.
The Thieno[3,2-b]pyrrole Core: A Foundation for High-Performance Organic Semiconductors
The thieno[3,2-b]pyrrole unit is an electron-rich fused heterocyclic system that imparts several desirable characteristics to organic semiconductors. The fusion of thiophene and pyrrole rings results in a planar structure that promotes intermolecular π-π stacking, a critical factor for efficient charge transport.[1][2] The nitrogen atom of the pyrrole ring provides a convenient site for functionalization with alkyl chains, which enhances solubility and allows for the fine-tuning of molecular packing and electronic properties.[1][3] Furthermore, the strong electron-donating nature of the thieno[3,2-b]pyrrole core makes it an excellent building block for constructing donor-acceptor (D-A) type copolymers with narrow bandgaps, which are essential for applications in organic photovoltaics.[2]
A significant advancement in this class of materials is the development of dithieno[3,2-b:2',3'-d]pyrrole (DTP), which further extends the π-conjugated system, leading to even higher charge carrier mobilities and broader absorption spectra.[4][5] The enhanced planarity and rigidity of the DTP core facilitate strong intermolecular interactions, which are beneficial for charge transport in both OFETs and OPVs.[4]
Application in Organic Field-Effect Transistors (OFETs)
Thieno[3,2-b]pyrrole-based materials have demonstrated exceptional performance in OFETs, often exhibiting high hole mobilities and excellent on/off ratios. The ability to engineer the molecular structure allows for precise control over the material's frontier molecular orbital energy levels and solid-state packing, which are key determinants of OFET performance.
Causality Behind Experimental Choices in OFETs
The selection of a specific thieno[3,2-b]pyrrole derivative for an OFET application is guided by several key principles. For instance, the incorporation of electron-withdrawing groups into the polymer backbone can lower the HOMO level, improving air stability. The choice of alkyl side chains on the pyrrole nitrogen significantly influences the material's solubility and thin-film morphology. Longer, branched alkyl chains can enhance solubility for solution processing but may disrupt the close packing required for high mobility.[6] Therefore, a balance must be struck to achieve both good processability and optimal solid-state order. The use of larger, more planar building blocks like dithieno[3,2-b]thiophene in conjunction with thieno[3,2-b]pyrrole can extend the polymer's coplanarity and promote a more delocalized HOMO distribution, which enhances intermolecular charge-carrier hopping.[2][6]
Protocol 1: Fabrication of a Solution-Processed Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes the fabrication of a typical p-channel OFET using a thieno[3,2-b]pyrrole-based polymer.
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (gate dielectric)
-
Thieno[3,2-b]pyrrole-based polymer (e.g., a copolymer with diketopyrrolopyrrole)
-
Anhydrous chloroform or other suitable organic solvent
-
Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment
-
Gold (Au) for source and drain electrodes
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂)
-
Deionized water, acetone, isopropanol
Equipment:
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner or plasma asher
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.
-
-
Dielectric Surface Modification (OTS Treatment):
-
Prepare a 10 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes at room temperature.
-
Rinse the substrates thoroughly with toluene to remove any excess OTS.
-
Anneal the substrates at 120 °C for 20 minutes on a hotplate to form a dense OTS monolayer. This treatment renders the dielectric surface hydrophobic, which improves the molecular ordering of the subsequently deposited organic semiconductor.
-
-
Semiconductor Deposition:
-
Prepare a solution of the thieno[3,2-b]pyrrole-based polymer in chloroform at a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Inside a glovebox, spin-coat the polymer solution onto the OTS-treated substrates. A typical spin-coating recipe is a two-step process: 500 rpm for 5 seconds (for spreading) followed by 2000 rpm for 60 seconds.
-
Anneal the semiconductor film at a temperature optimized for the specific polymer (typically between 100-200 °C) for 30 minutes on a hotplate inside the glovebox to remove residual solvent and improve crystallinity.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold for the source and drain electrodes at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask.
-
-
Device Characterization:
-
Transfer the fabricated devices to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the OFET to determine the field-effect mobility, on/off current ratio, and threshold voltage.
-
Performance of Thieno[3,2-b]pyrrole-based OFETs
The performance of OFETs based on thieno[3,2-b]pyrrole derivatives can be exceptional, with some polymers exhibiting hole mobilities exceeding 1 cm²/Vs.[6]
| Material Type | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymer | up to 1.95 | > 10⁵ | Spin-coating | [6] |
| Thieno[3,2-b]pyrrole-benzothiadiazole small molecule | 0.0259 | ~10⁵ | Spin-coating | [3] |
| Dithieno[3,2-b:2',3'-d]thiophene-based small molecule | up to 0.10 | ~10⁷ | Solution-shearing | [7] |
Application in Organic Photovoltaics (OPVs)
The tunable electronic properties and broad absorption of thieno[3,2-b]pyrrole-based materials make them highly suitable for use in the active layer of OPVs. They can function as either the electron donor or, with appropriate functionalization, as the electron acceptor in a bulk heterojunction (BHJ) device architecture.
Causality Behind Experimental Choices in OPVs
In OPV design, the energy levels of the donor and acceptor materials must be carefully aligned to ensure efficient exciton dissociation and charge transport. The HOMO of the donor should be high enough to provide a good open-circuit voltage (Voc), while the LUMO of the acceptor should be low enough to facilitate electron transfer from the donor. Thieno[3,2-b]pyrrole's electron-rich nature makes it an excellent donor component.[8] By copolymerizing it with electron-deficient units, the resulting polymer's bandgap can be narrowed to absorb a larger portion of the solar spectrum, thereby increasing the short-circuit current (Jsc). The morphology of the BHJ active layer is also critical for device performance. The choice of solvent, additives, and post-deposition annealing conditions all play a crucial role in controlling the phase separation between the donor and acceptor materials, which is necessary for efficient charge generation and collection.[9]
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Solar Cell
This protocol outlines the fabrication of a conventional architecture OPV device using a thieno[3,2-b]pyrrole-based polymer as the donor and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.
Materials:
-
Patterned indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Thieno[3,2-b]pyrrole-based donor polymer
-
PC₇₁BM
-
Anhydrous chlorobenzene or other suitable solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Current-voltage (I-V) measurement system
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates at 140 °C for 15 minutes in air.
-
Transfer the substrates into a glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the thieno[3,2-b]pyrrole-based polymer and PC₇₁BM in chlorobenzene. A typical donor:acceptor weight ratio is 1:1.5, and the total concentration is around 20-25 mg/mL.
-
Stir the blend solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed will depend on the desired film thickness (typically 80-100 nm).
-
Anneal the active layer as required for the specific material system (e.g., 80-150 °C for 10-30 minutes) to optimize the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of Ca (20 nm) or LiF (1 nm) followed by a thicker layer of Al (100 nm) through a shadow mask to define the device area.
-
-
Device Characterization:
-
Encapsulate the devices to prevent degradation from air and moisture.
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Performance of Thieno[3,2-b]pyrrole-based OPVs
Thieno[3,2-b]pyrrole-based materials have enabled the fabrication of highly efficient OPVs, with PCEs now exceeding 18% in some cases.[9]
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymer | PC₇₁BM | 5.4 | 0.57 | 15 | 0.61 | [6] |
| Heteroheptacene-based acceptor with thieno[3,2-b]pyrrole | PM6 | 15.3 | 0.83 | 23.82 | 0.771 | [8][9] |
| Ternary blend with thieno[3,2-b]pyrrole-based acceptor | PM6:BTP-eC9 | 18.43 | - | - | 0.802 | [9] |
Application in Organic Light-Emitting Diodes (OLEDs)
While less explored than in OFETs and OPVs, thieno[3,2-b]pyrroles and their derivatives have shown promise in OLEDs, primarily as fluorescent emitters or as components of hole-transporting layers.[4][10] Their high photoluminescence quantum yields and good charge-transporting properties are advantageous for these applications.
Causality Behind Experimental Choices in OLEDs
For use as an emissive material, a thieno[3,2-b]pyrrole derivative should possess a high fluorescence quantum yield in the solid state to ensure high efficiency.[4] Molecular design strategies to prevent aggregation-caused quenching, such as the introduction of bulky side groups, are often employed. When used as a hole-transporting material, the HOMO level of the thieno[3,2-b]pyrrole derivative should be well-aligned with the anode's work function and the HOMO level of the emissive layer to facilitate efficient hole injection and transport.
Protocol 3: Fabrication of a Solution-Processed OLED
This protocol provides a general procedure for fabricating a simple solution-processed OLED using a thieno[3,2-b]pyrrole derivative as the emissive layer.
Materials:
-
Patterned ITO-coated glass substrates
-
PEDOT:PSS
-
Thieno[3,2-b]pyrrole-based emissive polymer
-
Electron-transporting material (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Anhydrous toluene or other suitable solvent
Equipment:
-
Spin coater
-
Thermal evaporator
-
Luminance meter and spectrometer
-
Current-voltage-luminance (I-V-L) measurement system
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate and HTL Preparation:
-
Follow steps 1 and 2 from Protocol 2 for cleaning the ITO substrates and depositing the PEDOT:PSS layer.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the thieno[3,2-b]pyrrole-based emissive polymer in toluene (e.g., 10 mg/mL).
-
Inside a glovebox, spin-coat the emissive layer onto the PEDOT:PSS layer.
-
Anneal the film as required.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Thermally evaporate the ETL (e.g., 30 nm of TPBi), followed by the cathode (1 nm of LiF and 100 nm of Al) through a shadow mask.
-
-
Device Characterization:
-
Encapsulate the device.
-
Measure the I-V-L characteristics to determine the turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). The electroluminescence spectrum should also be recorded.
-
Visualizing the Workflow and Structures
Molecular Structure of a Thieno[3,2-b]pyrrole-based Polymer
Caption: Fused ring structure of thieno[3,2-b]pyrrole.
Workflow for OFET Fabrication
Caption: Step-by-step workflow for OFET fabrication.
Device Architecture of a BHJ Solar Cell
Caption: Layered structure of a BHJ organic solar cell.
Conclusion and Future Outlook
Thieno[3,2-b]pyrrole-based materials have firmly established themselves as a versatile and high-performing class of organic semiconductors. Their continued development holds immense potential for advancing the field of organic electronics. Future research will likely focus on the synthesis of novel derivatives with even more finely tuned properties, the exploration of non-fullerene acceptors in OPVs, and the development of stable and efficient blue-emitting materials for OLEDs. The detailed protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to contribute to these exciting future directions.
References
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Bronstein, H., et al. (2011). Thieno[3,2-b]thiophene-Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society, 133(10), 3272-3275. [Link]
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Jayalath, A., et al. (2019). Thieno[3,2-b]pyrrole and Benzo[c][3][6][11]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors. ACS Omega, 4(22), 19897-19904. [Link]
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Rasmussen, S. C., & Evenson, S. J. (2013). Dithieno[3,2-b:2′,3′-d]pyrrole-based materials: Synthesis and application to organic electronics. Journal of Materials Chemistry C, 1(24), 3837-3850. [Link]
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Wang, C., et al. (2014). Thieno[3,2-b]thiophene-diketopyrrolopyrrole-based quinoidal small molecules: synthesis, characterization, redox behavior, and n-channel organic field-effect transistors. Chemistry–A European Journal, 20(42), 13755-13761. [Link]
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Li, Y., et al. (2022). Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. The Journal of Physical Chemistry C, 126(27), 11247-11257. [Link]
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Evenson, S. J., et al. (2011). Highly Fluorescent Dithieno[3,2-b:2′,3′-d]pyrrole-Based Materials: Synthesis, Characterization, and OLED Device Applications. The Journal of Organic Chemistry, 76(2), 553-563. [Link]
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McCulloch, I., et al. (2011). Thieno[3,2-b]thiophene-diketopyrrolopyrrole containing polymers for high-performance Organic Field-Effect Transistors(OFETs) and OrganicPhotovoltaic (OPV) devices. Journal of the American Chemical Society, 133(10), 3272-3275. [Link]
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Liu, X., et al. (2016). Highly planar thieno[3,2-b]thiophene-diketopyrrolopyrrole-containing polymers for organic field-effect transistors. Polymer Chemistry, 7(18), 3169-3176. [Link]
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Rasmussen, S. C., & Evenson, S. J. (2013). Dithieno[3,2-b:2′,3′-d]pyrrole-based materials: Synthesis and application to organic electronics. Journal of Materials Chemistry C, 1(24), 3837-3850. [Link]
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Bronstein, H., et al. (2011). Thieno[3,2-b]thiophene-diketopyrrolopyrrole-containing polymers for high-performance organic field-effect transistors and organic photovoltaic devices. Journal of the American Chemical Society, 133(10), 3272-3275. [Link]
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Zhang, M., et al. (2021). Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. National Science Review, 8(8), nwab063. [Link]
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Brusso, J. L., et al. (2018). Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes. Molecules, 23(10), 2469. [Link]
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Zhang, M., et al. (2021). Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. National Science Review, 8(8), nwab063. [Link]
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Brusso, J. L., et al. (2018). Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes. Molecules, 23(10), 2469. [Link]
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Garcias-Morales, C., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 291. [Link]
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Mo, H., & Rasmussen, S. C. (2007). Highly Fluorescent Oligothiophenes Incorporating Central Dithieno[3,2-b:2′,3′-d]pyrroles: Side Chain Effects on Solution and Solid-State Properties. The Journal of Organic Chemistry, 72(8), 2871-2878. [Link]
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Lee, J., et al. (2021). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Coatings, 11(10), 1222. [Link]
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Jayalath, A., & Biewer, M. C. (2018). Thieno[3,2-B]Thiophene Semiconducting Co-Polymers for Organic Field Effect Transistor (OFET) Applications. MRS Advances, 3(62), 3829-3834. [Link]
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Asghar, M. A., et al. (2022). Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells. ACS Omega, 7(20), 17094-17106. [Link]
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Asghar, M. A., et al. (2022). Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells. ACS Omega, 7(20), 17094-17106. [Link]
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Almalki, M., et al. (2023). Broadly Applicable Synthesis of Heteroarylated Dithieno[3,2-b:2′,3′-d]pyrroles for Advanced Organic Materials – Part 2: Hole-Transporting Materials for Perovskite Solar Cells. Synthesis, 55(02), 285-294. [Link]
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Application Notes & Protocols: Synthesis of Thieno[3,2-b]pyrrole-Based Organic Semiconductors
Introduction: The Significance of the Thieno[3,2-b]pyrrole Moiety
The thieno[3,2-b]pyrrole (TP) moiety has emerged as a privileged building block in the design of high-performance organic semiconductors.[1] This fused S,N-heteroacene offers a unique combination of properties that make it highly attractive for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3]
Key advantages of the thieno[3,2-b]pyrrole core include:
-
Electron-Rich Nature: The fusion of an electron-rich pyrrole ring with a thiophene ring results in a strong electron-donating unit, which is crucial for constructing low bandgap donor-acceptor (D-A) materials.[1][4]
-
Structural Rigidity and Planarity: The fused ring system enforces a rigid and planar molecular geometry.[3] This planarity facilitates strong intermolecular π-π stacking in the solid state, a critical factor for efficient charge transport.
-
Tunable Solubility and Functionality: The pyrrolic nitrogen atom provides a convenient site for introducing solubilizing alkyl chains (e.g., dodecyl, 2-octyldodecyl).[4] This functionalization is essential for achieving solution processability, which enables low-cost, large-area fabrication techniques like spin-coating and printing, without compromising the electronic properties of the conjugated backbone.
While pyrrole itself can be challenging to work with due to its propensity for oxidation, its fusion with thiophene in the TP unit enhances its stability, making it a more robust building block for durable electronic materials.[1][4] This guide provides a detailed overview of the primary synthetic strategies and step-by-step protocols for preparing TP-based monomers and polymers.
Core Synthetic Strategies: Building the Monomers and Polymers
The construction of TP-based semiconductors typically involves two major phases: the synthesis of a functionalized TP monomer and its subsequent polymerization or coupling to create the final small molecule or polymer.
Synthesis of the Thieno[3,2-b]pyrrole Core
The synthesis of the core TP heterocycle can be achieved through various routes. A common and effective method involves the cyclization of appropriately substituted thiophene precursors. For instance, a Vilsmeier-Haack reaction on a substituted ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be used to install an aldehyde group, a key functional handle for further reactions.[5] The general workflow involves building the pyrrole ring onto a pre-existing thiophene. It is often necessary to alkylate the pyrrole nitrogen early in the synthesis to ensure solubility and prevent unwanted side reactions in subsequent steps.[5]
Caption: General workflow for the synthesis of a functionalized Thieno[3,2-b]pyrrole monomer.
Polymerization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of synthesizing conjugated D-A polymers. For TP-based systems, Stille and Suzuki couplings are the most widely employed methods. The choice between them often depends on the stability of the monomers and the ease of synthesis of the organometallic precursors.
-
Stille Coupling: This reaction involves the coupling of an organostannane (e.g., a distannylated comonomer) with an organohalide (e.g., a dibrominated TP monomer).[6][7] It is highly tolerant of various functional groups and is particularly effective for creating high molecular weight polymers.[8] A key consideration is the toxicity of organotin compounds and the challenge of completely removing tin residues from the final polymer, which can negatively impact device performance.
-
Suzuki Coupling: This method couples an organoboron compound (boronic acid or ester) with an organohalide.[9][10] It is generally considered more environmentally benign than Stille coupling as boron-containing byproducts are less toxic and often easier to remove.[11] However, the stability of thiophene boronic acids can sometimes be a challenge.[12]
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocols
Safety Precaution: All syntheses should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions involving air- and moisture-sensitive reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
Protocol 1: Synthesis of a Key Monomer - Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
This protocol is adapted from procedures reported in the literature for the synthesis of key TP intermediates.[4][13] This monomer is a versatile building block for subsequent polymerization reactions.
Materials:
-
This compound
-
1-Iodododecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere synthesis
Procedure:
Part A: N-Alkylation
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF via cannula to dissolve the starting material.
-
Add 1-iodododecane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir overnight. The causality here is that elevated temperature is required to drive the Sₙ2 reaction to completion on the relatively non-nucleophilic pyrrolic nitrogen.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Part B: Bromination
-
Dissolve the N-alkylated product (1.0 eq) in chloroform in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath. This is critical to control the selectivity of the bromination and prevent multiple additions.
-
Add NBS (1.05 eq) portion-wise over 15 minutes. The succinimide byproduct will float, providing a visual cue for reaction progress.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and precipitate the product by adding cold methanol. Filter the resulting solid and wash with cold methanol to yield the pure title compound.
Protocol 2: Synthesis of a TP-based Polymer via Stille Coupling
This protocol describes a general procedure for the copolymerization of a dibrominated TP monomer with a distannylated comonomer, such as 4,7-bis(5'-(trimethylstannyl)-[2,2'-bithiophen]-5-yl)benzo[c][2][14][15]thiadiazole.[4][13]
Materials:
-
Dibrominated Thieno[3,2-b]pyrrole derivative (e.g., from Protocol 1, after conversion to dibromide) (1.0 eq)
-
Distannylated comonomer (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Toluene or Chlorobenzene, anhydrous
-
Apparatus for Soxhlet extraction
Procedure:
-
System Preparation: Rigorously dry all glassware and purge with nitrogen. The palladium catalyst is extremely sensitive to oxygen, and its deactivation will halt the polymerization, resulting in low molecular weight material.[16]
-
Reagent Addition: In a Schlenk flask, charge the dibrominated TP monomer, the distannylated comonomer, and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous toluene via cannula. The volume should be sufficient to create a ~0.1 M solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain under a positive nitrogen pressure for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
-
End-capping & Precipitation: Cool the reaction to ~60 °C. Add a small amount of 2-bromothiophene (end-capper) and stir for 2 hours, followed by a small amount of 2-(tributylstannyl)thiophene and stir for another 2 hours. This step ensures that the polymer chain ends are well-defined, which improves stability.
-
Precipitate the polymer by pouring the cooled reaction mixture into a large volume of vigorously stirring methanol.
-
Purification: Collect the crude polymer by filtration. The most critical step for achieving high-performance materials is rigorous purification. Load the crude polymer into a cellulose thimble and perform a sequential Soxhlet extraction with acetone, hexane, and finally chloroform or chlorobenzene.
-
Causality: Acetone and hexane remove oligomers and catalyst residues. The desired high molecular weight polymer is then extracted by the chloroform.
-
-
Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under vacuum to yield the final product.
Characterization and Data
Successful synthesis must be validated through a suite of characterization techniques.
| Property | Technique | Purpose | Typical Values for TP-based Polymers |
| Structure | ¹H, ¹³C NMR | Confirms monomer structure and polymer repeat unit. | Aromatic and alkyl proton signals consistent with expected structure. |
| Molecular Weight | GPC | Determines number average (Mn), weight average (Mw) molecular weight, and polydispersity (Đ). | Mn > 15 kDa, Đ ≈ 2 for good device performance.[8] |
| Optical Properties | UV-Vis Spectroscopy | Determines absorption maxima (λ_max) and optical bandgap (E_g^opt). | Broad absorption in visible/NIR, E_g^opt typically 1.5 - 2.0 eV. |
| Electrochemical Levels | Cyclic Voltammetry | Determines HOMO and LUMO energy levels. | HOMO levels around -5.0 to -5.4 eV.[8] |
| Thermal Stability | TGA | Assesses the decomposition temperature (T_d). | T_d > 300 °C, indicating good stability for device operation. |
| Solid-State Packing | XRD | Investigates crystallinity and π-π stacking distance in thin films. | Presence of lamellar and π-stacking peaks indicates ordered packing. |
The performance of these materials is highly dependent on their molecular structure. For example, modifying the backbone curvature by changing a bithiophene spacer to a more linear thienothiophene spacer can dramatically alter charge carrier mobility.[2][4] In one study, a curved molecule (TP-BT4T-TP) exhibited a mobility of 2.59 x 10⁻² cm² V⁻¹ s⁻¹, while its linear analog (TP-BT2TT-TP) showed a much lower mobility of 5.41 x 10⁻⁵ cm² V⁻¹ s⁻¹.[13]
Concluding Remarks
The thieno[3,2-b]pyrrole unit is a powerful tool for the rational design of organic semiconductors. The synthetic protocols outlined herein, centered around robust cross-coupling reactions, provide a reliable pathway to a wide array of TP-based small molecules and polymers.[14] Careful control over reaction conditions and, most importantly, rigorous purification are paramount to achieving materials with the high charge carrier mobilities and favorable energy levels required for state-of-the-art electronic devices.[8][17] The continued exploration of new comonomers and structural motifs based on the TP core promises to further advance the fields of flexible electronics and renewable energy.[18]
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Thieno[3,2-b]pyrrole and Benzo[c][2][14][15]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors. (n.d.). Google Scholar. Retrieved from
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Thieno[3,2-b]pyrrole and Benzo[c][2][14][15]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors. (2019). ACS Omega. Retrieved from
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N-Functionalization of the Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Ring: A Detailed Guide for Synthetic and Medicinal Chemists
Abstract
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of novel therapeutic agents, including potent inhibitors for cancer and viral diseases.[1][2][3][4] The ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate core, in particular, serves as a versatile intermediate, amenable to a wide range of chemical modifications. Functionalization of the pyrrole nitrogen (N-4 position) is a critical strategy for modulating the pharmacological and physicochemical properties of these compounds. This comprehensive guide provides detailed application notes and step-by-step protocols for the two primary classes of N-functionalization: N-alkylation and N-arylation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thieno[3,2-b]pyrrole Core
The fusion of thiophene and pyrrole rings creates a planar, electron-rich system that can engage in crucial π-π stacking and hydrogen bonding interactions with biological targets.[5] This structural feature has been exploited to design molecules with a variety of biological activities. For instance, derivatives of the thieno[3,2-b]pyrrole core have been identified as potent inhibitors of Chikungunya virus and histone lysine demethylase KDM1A/LSD1, an emerging target in oncology.[4][5]
The ability to introduce diverse substituents at the pyrrole nitrogen allows for the systematic exploration of the structure-activity relationship (SAR). N-alkylation can enhance solubility and metabolic stability, while N-arylation can introduce additional binding motifs and modulate electronic properties. This guide provides the foundational chemistry required to synthesize a library of N-functionalized thieno[3,2-b]pyrrole derivatives for further investigation.
Part 1: N-Alkylation of this compound
N-alkylation of the thieno[3,2-b]pyrrole ring is a robust and straightforward transformation, typically achieved via deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base and solvent is critical to ensure efficient and clean conversion.
Causality Behind Experimental Choices
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the pyrrole nitrogen (pKa ≈ 17). This generates the corresponding sodium salt, a potent nucleophile, in situ. The use of a strong base ensures that the reaction proceeds to completion.[6]
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is the solvent of choice for several reasons. It is an aprotic solvent that will not interfere with the strong base. It readily dissolves the this compound starting material and the resulting anion is sufficiently soluble to react. Its relatively low boiling point also facilitates removal during work-up.[2][7]
-
Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction between NaH and the substrate. The subsequent alkylation is typically conducted at room temperature to provide sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions.[2]
Experimental Workflow: N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for N-alkylation.
Detailed Protocol 2.1: Synthesis of Ethyl 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
This protocol describes the N-benzylation of the title compound as a representative example. The procedure can be adapted for other primary and secondary alkyl halides.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.12 mmol).
-
Dissolve the starting material in anhydrous THF (e.g., 25 mL) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 0.25 g, 6.14 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly cloudy.
-
Add benzyl bromide (e.g., 0.67 mL, 5.63 mmol) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc as eluent). This typically takes 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction by slowly adding water (e.g., 10 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10% EtOAc in hexanes) to afford the pure N-benzylated product.
Expected Results and Variations
The N-alkylation of this compound with various alkylating agents such as methyl iodide, allyl bromide, and propargyl bromide has been reported to proceed in good yields.[7] The following table summarizes representative data for this transformation.
| Alkylating Agent | Product | Typical Yield (%) |
| Methyl Iodide | Ethyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | 85-95% |
| Allyl Bromide | Ethyl 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | 80-90% |
| Benzyl Bromide | Ethyl 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | 80-90% |
| Propargyl Bromide | Ethyl 4-propargyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | 75-85% |
Part 2: N-Arylation of this compound via Buchwald-Hartwig Amination
The introduction of an aryl or heteroaryl group at the pyrrole nitrogen is a powerful strategy for creating novel derivatives with diverse electronic and steric properties. The Buchwald-Hartwig amination is the premier method for this transformation, utilizing a palladium catalyst and a phosphine ligand to couple the thienopyrrole with an aryl halide.[1]
Causality Behind Experimental Choices
-
Catalyst System: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the deprotonated amine, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8]
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[1]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of the reaction. Tri-tert-butylphosphine (tBu₃P) is a highly effective ligand for this type of coupling as it promotes both the oxidative addition and the final reductive elimination steps.[1]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the thienopyrrole. Sodium tert-butoxide (NaOtBu) is a common choice, offering high reactivity.[9] However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher reaction temperatures or longer reaction times.[10]
-
Solvent: Anhydrous, non-polar, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalytic species and to reach the required reaction temperatures.
Catalytic Cycle: Buchwald-Hartwig Amination
The following diagram provides a simplified representation of the catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol 2.2: Synthesis of Ethyl 4-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
This protocol provides a general procedure for the N-arylation using bromobenzene as a representative aryl halide.
Materials:
-
This compound (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02-0.05 eq)
-
Tri-tert-butylphosphine (tBu₃P; 0.04-0.10 eq) or a 10% solution in hexanes
-
Sodium tert-butoxide (NaOtBu; 1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser, add palladium(II) acetate (e.g., 5.6 mg, 0.025 mmol, 0.05 eq) and tri-tert-butylphosphine (e.g., 10.1 mg, 0.05 mmol, 0.10 eq). Caution: Phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (e.g., 10 mL) to the flask.
-
Add this compound (e.g., 0.1 g, 0.51 mmol), bromobenzene (e.g., 0.065 mL, 0.61 mmol), and sodium tert-butoxide (e.g., 69 mg, 0.71 mmol).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:EtOAc) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-arylated product.
Optimization and Scope
The Buchwald-Hartwig amination is highly versatile, and the reaction conditions can be optimized for different substrates. For electron-deficient aryl halides, the reaction may proceed more readily, while electron-rich or sterically hindered aryl halides may require more forcing conditions or a different ligand system (e.g., XPhos, SPhos).[11] A study on the related dithieno[3,2-b:2',3'-d]pyrrole system demonstrated that various aryl bromides with both electron-donating and electron-withdrawing substituents can be successfully coupled, with yields ranging from 52% to 94%.[1]
Conclusion
The N-functionalization of the this compound ring is a cornerstone for the development of novel compounds in medicinal chemistry and materials science. The protocols detailed in this guide for N-alkylation and N-arylation provide robust and reproducible methods for accessing a wide array of derivatives. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to synthesize their target molecules, paving the way for new discoveries in drug development and beyond.
References
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Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of N‐arylamino‐thieno[3,2‐b]pyrroles 3 from DOBCOs 1 and hydrazines 2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Kraus, T., et al. (2021). Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials. Chemistry – A European Journal, 27(49), 12554-12564. [Link]
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Goel, K. K., et al. (2024). Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. Journal of Molecular Structure, 1321, 139654. [Link]
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Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
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Synthesis of N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylates. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
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3-Aryl-2H-azirines as annulation reagents in the Ni(II)-catalyzed synthesis of 1H-benzo[2][3]thieno[3,2-b]pyrroles. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. (2007). Journal of Combinatorial Chemistry, 9(1), 96-106. [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2016). DSpace@MIT. Retrieved January 12, 2026, from [Link]
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Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Preparation of N‐aryl‐pyrroles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Selected examples of thieno[3,2‐b]pyrrole and N‐amino pyrrole derivatives with antiviral activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 2: Structure-Based Drug Design and Structure-Activity Relationship. (2017). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (2009). Tetrahedron, 65(44), 9066-9072. [Link]
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Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High-Throughput Screening and Preliminary Exploration. (2017). PubMed. Retrieved January 12, 2026, from [Link]
-
4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PubMed. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-thieno[3,2-b]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thieno[3,2-b]pyrrole Scaffolds
The thieno[3,2-b]pyrrole core is a privileged heterocyclic scaffold, forming the structural foundation of numerous molecules at the forefront of medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal building block for organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] In the realm of drug discovery, thieno[3,2-b]pyrrole derivatives have emerged as potent anticancer agents and activators of key cellular enzymes.[3][4]
The functionalization of this core structure is paramount to tuning its electronic and pharmacological properties. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[5] This application note provides a detailed guide to performing Suzuki coupling reactions on bromo-thieno[3,2-b]pyrrole derivatives, offering both foundational knowledge and actionable protocols for the synthesis of novel, high-value compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid or its ester) with an organohalide. The reaction is catalyzed by a Palladium(0) complex and requires a base to proceed.[6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-thieno[3,2-b]pyrrole, forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[6]
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) complex. This step is facilitated by the presence of a base, which activates the organoboron reagent.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L2-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for cycle flow ArBr [label="Ar-Br", shape=plaintext, fontcolor="#202124"]; Boronic [label="Ar'-B(OR)2 + Base", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#4285F4"]; ArBr -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [label=" ", color="#4285F4"]; PdII_Aryl -> Transmetalation [color="#34A853"]; Boronic -> Transmetalation [color="#34A853"]; Transmetalation -> PdII_Diaryl [label=" ", color="#34A853"]; PdII_Diaryl -> RedElim [color="#EA4335"]; RedElim -> Product [color="#EA4335"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#EA4335"]; } Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Optimization
The success of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For heteroaromatic substrates such as bromo-thieno[3,2-b]pyrroles, careful optimization is crucial to achieve high yields and minimize side reactions.
Catalyst and Ligand Selection
A variety of palladium catalysts are effective for Suzuki couplings. The choice often depends on the reactivity of the bromo-thieno[3,2-b]pyrrole derivative.
| Catalyst System | Ligand | Typical Substrates & Remarks |
| Pd(PPh₃)₄ | Triphenylphosphine | A versatile and commonly used catalyst for a wide range of aryl bromides. Often effective for activated heteroaryl bromides.[10] |
| PdCl₂(dppf) | dppf | Highly effective for cross-coupling of heteroaryl halides, including those prone to catalyst poisoning.[9] |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Excellent for challenging couplings, including sterically hindered substrates and less reactive aryl chlorides. Can be effective for heteroaryl bromides at lower catalyst loadings. |
| Pd(OAc)₂ | P(t-Bu)₃ or PCy₃ | Often used in combination with bulky, electron-rich phosphine ligands for coupling of unreactive aryl chlorides and bromides.[5] |
The Role of the Base and Solvent
The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome. The solvent system must be capable of dissolving both the organic and inorganic reaction components to facilitate the reaction.
| Base | Common Solvents | Notes |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/EtOH | Mild bases, widely applicable and often a good starting point for optimization. The aqueous component is crucial for dissolving the carbonate.[11] |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | A stronger base than carbonates, often effective for less reactive bromides or when using boronic esters.[12] |
| Cs₂CO₃ | Dioxane, Toluene | A strong base that can be used in anhydrous conditions, which can be beneficial for substrates sensitive to hydrolysis. |
| KF | Anhydrous THF, Dioxane | A milder base that can be used to avoid the cleavage of base-labile functional groups like esters.[5] |
Protocols for Suzuki Coupling of Bromo-thieno[3,2-b]pyrrole Derivatives
The following protocols are generalized starting points and may require optimization for specific substrates. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.
General Experimental Workflow
Protocol 1: Standard Conditions for Mono-arylation of Bromo-thieno[3,2-b]pyrrole
This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with mono-bromo-thieno[3,2-b]pyrrole derivatives.
Materials:
-
Bromo-thieno[3,2-b]pyrrole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-thieno[3,2-b]pyrrole derivative, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of bromo-thieno[3,2-b]pyrrole).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times, often to a matter of minutes, and can be particularly useful for high-throughput synthesis or for less reactive substrates.
Materials:
-
Bromo-thieno[3,2-b]pyrrole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.05-0.1 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) or N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a microwave reaction vial, combine the bromo-thieno[3,2-b]pyrrole derivative, arylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Add DME and water in a 4:1 ratio (or pure DMF) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Site-Selectivity in Polybrominated Thieno[3,2-b]pyrroles
For thieno[3,2-b]pyrroles bearing multiple bromine atoms, achieving site-selective Suzuki coupling is a key synthetic challenge. The regioselectivity is governed by a combination of steric and electronic factors. Generally, the bromine atoms at the 2- and 5-positions (adjacent to the thiophene sulfur) are more reactive than those at the 3- and 6-positions. For N-alkylated polybrominated pyrroles, studies have shown that the C5 position is often the most reactive, followed by the C2 position. This allows for sequential, site-selective functionalization by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor solubility of reactants- Base is too weak | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of all solvents.- Try a different solvent system (e.g., Toluene, DMF).- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). |
| Protodeboronation of boronic acid | - Harsh reaction conditions (high temperature, strong base)- Presence of excess water | - Use a milder base (e.g., KF).- Lower the reaction temperature and extend the reaction time.- Use a boronic ester (e.g., pinacol ester) which is more stable.- Use anhydrous solvents if possible. |
| Homocoupling of boronic acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a Pd(0) catalyst like Pd(PPh₃)₄. |
| Dehalogenation of the bromo-thieno[3,2-b]pyrrole | - Side reaction with solvent or base | - Avoid using alcoholic solvents with strong bases.- Consider using a different base or solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of bromo-thieno[3,2-b]pyrrole scaffolds. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can efficiently synthesize a diverse array of functionalized thieno[3,2-b]pyrroles for applications in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2012 , 17, 11663-11681. [Link]
-
Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. J. Comb. Chem.2007 , 9, 96-106. [Link]
-
Broadly Applicable Synthesis of Arylated Dithieno[3,2-b:2′,3′-d]pyrroles as Building Blocks for Organic Electronic Materials. ChemistryOpen2021 , 10, 843-850. [Link]
-
The Suzuki Reaction. Andrew G. Myers, Harvard University. [Link]
-
One-pot synthesis and property study on thieno[3,2-b]furan compounds. RSC Adv., 2019 , 9, 6743-6749. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Creative Research Thoughts2020 , 8, 2320-2882. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules2013 , 18, 10133-10144. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Adv., 2022 , 12, 15569-15591. [Link]
-
Pyrrole-based organic semiconducting materials for organic electronics applications. J. Mater. Chem. C2021 , 9, 11336-11355. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2021 , 26, 3245. [Link]
-
Convenient Synthesis of Thieno[3,2-b]indoles and Thieno[3,4-b]indoles by Sequential Site-Selective Suzuki and Double C–N Coupling Reactions. Eur. J. Org. Chem.2013 , 2013, 4811-4821. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Org. Biomol. Chem., 2015 , 13, 6586-6603. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chem. Sci., 2023 , 14, 111-120. [Link]
-
Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. Tetrahedron2011 , 67, 5323-5328. [Link]
-
Organoborane coupling reactions (Suzuki coupling). J. Organomet. Chem.2002 , 653, 83-104. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules2017 , 22, 1205. [Link]
-
“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2021 , 60, 13759-13764. [Link]
-
Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: an exploration of synthetic strategies and anticancer attributes. Future Med. Chem.2021 , 13, 1667-1689. [Link]
-
Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Org. Biomol. Chem., 2010 , 8, 4433-4439. [Link]
-
Iterative Suzuki‐Miyaura Cross‐coupling/Bromo‐desilylation Reaction Sequences for the Assembly of Chemically Well‐defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity. Chemistry – A European Journal2013 , 19, 15835-15849. [Link]
-
Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. Future Med. Chem.2021 , 13(18), 1667-1689. [Link]
-
Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorg. Med. Chem. Lett.2010 , 20, 3387-3393. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. One-pot synthesis and property study on thieno[3,2-b]furan compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. One-pot synthesis and property study on thieno[3,2-b]furan compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this important heterocyclic scaffold. The thieno[3,2-b]pyrrole core is a privileged structure in medicinal chemistry, making robust and high-yielding synthetic routes highly valuable.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction yields.
Overview of a Common Synthetic Pathway
A prevalent method for constructing the thieno[3,2-b]pyrrole core is analogous to the Gewald aminothiophene synthesis, followed by a cyclization step to form the fused pyrrole ring.[2][3] This multi-step process, while effective, has several critical points where yields can be compromised. Understanding these steps is key to effective troubleshooting.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific experimental issues in a direct Q&A format.
Problem 1: My overall yield is consistently low. Where should I start investigating?
Answer: A consistently low yield is a common issue that requires a systematic approach to diagnose.[4] The problem often lies in one of four areas: reagent quality, reaction conditions, product degradation, or workup losses.
Plausible Causes & Diagnostic Steps:
-
Reagent and Solvent Purity: Impurities in starting materials or the presence of water in solvents can halt the reaction or lead to significant side products.[5]
-
Diagnostic: Check the purity of your starting materials (e.g., the α-cyanoester and ketone/aldehyde) by NMR or GC-MS. Ensure solvents are anhydrous where required by using freshly dried solvents.[5]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that can drastically affect yield.[5]
-
Diagnostic: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Take aliquots every hour to determine the point of maximum product formation and to check for subsequent degradation.
-
-
Inefficient Mixing: Particularly in heterogeneous mixtures (like those involving elemental sulfur), poor stirring can lead to slow reaction rates and low conversion.[4]
-
Diagnostic: Observe the reaction mixture. Is the stirring vigorous enough to ensure all components are well-dispersed? For larger scale reactions, mechanical stirring is often superior to magnetic stirring.
-
-
Atmospheric Contamination: Many organic reactions are sensitive to oxygen or moisture.[4]
-
Diagnostic: If your intermediates or reagents are known to be sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[5]
-
Recommended Solutions:
-
Begin by running a small-scale control reaction where you have rigorously purified all reagents and dried all solvents.
-
Systematically screen reaction parameters like temperature and concentration to find the optimal conditions for your specific substrate.
-
Always monitor your reaction; do not simply rely on literature reaction times, as they can vary.[6]
Problem 2: The initial Knoevenagel-Cope condensation is inefficient or failing.
Answer: The initial condensation between the carbonyl compound and the active methylene nitrile is the foundation of the synthesis.[7] Failure at this stage is a common bottleneck.
Plausible Causes & Diagnostic Steps:
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not deprotonate the α-cyanoester effectively, while a base that is too strong can promote side reactions.
-
Diagnostic: Analyze a crude reaction aliquot by NMR or LC-MS. The presence of large amounts of unreacted starting materials points to an issue with the condensation step.
-
-
Steric Hindrance: Bulky groups on the ketone or nitrile can slow down or prevent the condensation.
-
Diagnostic: Compare the reactivity of your substrate to less-hindered examples in the literature. If your substrate is significantly more hindered, this is a likely cause.
-
Recommended Solutions:
-
Screen Different Bases: For less reactive ketones, switching from a mild base like piperidine or triethylamine to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can be effective.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome activation energy barriers, but must be balanced against the risk of byproduct formation.[8]
Problem 3: The reaction mixture turns dark brown or tarry during the sulfur addition/cyclization step.
Answer: The formation of a dark, tarry mixture is a frequent issue in Gewald-type syntheses and often indicates polymerization or the formation of complex polysulfides.[8]
Plausible Causes & Diagnostic Steps:
-
Excessively High Temperature: The reaction of elemental sulfur with the Knoevenagel intermediate can be exothermic. Poor temperature control can lead to runaway reactions and polymerization.[8]
-
Diagnostic: Review your experimental setup. Are you monitoring the internal reaction temperature? Is the heating bath temperature well-controlled?
-
-
Impure Sulfur: Some sources of elemental sulfur contain impurities that can catalyze side reactions.
-
Diagnostic: Use a high-purity source of sulfur. Sublimed sulfur is often a good choice.
-
-
Dimerization of Intermediates: The unsaturated nitrile intermediate can undergo intermolecular dimerization, which is a common competing reaction.[8]
-
Diagnostic: Attempt to isolate and characterize the byproduct. Dimeric structures often have a distinct mass and NMR spectrum.
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the recommended reaction temperature rigorously. Consider slower, portion-wise addition of sulfur to manage any exotherm.
-
Optimize Reagent Addition: Slow, controlled addition of reagents can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.[8]
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates. Experimenting with solvents like ethanol, DMF, or dioxane may be beneficial.
Problem 4: I'm having difficulty with the final purification of the this compound.
Answer: Purification can be challenging due to the presence of closely-related byproducts or residual starting materials.
Plausible Causes & Diagnostic Steps:
-
Incomplete Reaction: The crude product is contaminated with starting materials.
-
Diagnostic: A TLC of the crude product shows spots corresponding to the starting materials.
-
-
Formation of Isomeric Byproducts: Side reactions can lead to isomers that are difficult to separate by standard column chromatography.
-
Diagnostic: Detailed NMR (e.g., COSY, HMBC) and mass spectrometry analysis of the crude and purified product can help identify isomeric impurities.
-
Recommended Solutions:
-
Optimize Chromatography:
-
Solvent System: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on TLC before attempting a column.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product).
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing minor impurities. Experiment with different solvent pairs.
-
Aqueous Wash: During the workup, washing the organic layer with a mild acid, base, or brine solution can help remove different types of impurities before chromatography.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent quality to control in this synthesis? A1: The quality of the carbonyl compound and the α-cyanoester is paramount. Impurities in these starting materials can directly lead to the formation of side products that are often difficult to separate from the desired thienopyrrole.[4] Additionally, using anhydrous solvents, especially in steps involving strong bases, is crucial to prevent quenching and unwanted side reactions.[5]
Q2: Can this synthesis be scaled up? What are the main considerations? A2: Yes, this synthesis can be scaled up, but careful consideration must be given to several factors.[9]
-
Heat Transfer: The reaction can be exothermic. Ensure the reaction vessel allows for efficient heat dissipation to maintain temperature control.
-
Mixing: As the scale increases, efficient mixing becomes more critical. A switch from magnetic stirring to overhead mechanical stirring is often necessary.[4]
-
Reagent Addition: The rate of addition for reagents becomes more important at a larger scale to control the reaction rate and temperature. A dropping funnel or syringe pump is recommended for controlled addition.
Q3: Are there alternative synthetic routes to the thieno[3,2-b]pyrrole core? A3: Yes, several other strategies exist. For example, transition-metal-catalyzed cross-coupling reactions can be used to construct the fused ring system in a more modular fashion.[9] Another approach involves the Fiesselmann thiophene synthesis, which utilizes α,β-acetylenic esters and thioglycolic acid derivatives.[10][11][12] These alternative routes may offer advantages in terms of substrate scope or yield for specific target molecules, but may also require more expensive reagents or catalysts.
Visualizations and Protocols
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and validation process, highlighting critical control points.
Caption: Generalized workflow for thienopyrrole synthesis.
Troubleshooting Logic Diagram
When faced with low yield, this decision tree can help guide your troubleshooting efforts.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Experimental Protocol (Illustrative Example)
This protocol is a representative example based on the Gewald reaction principles. Note: Optimal conditions may vary based on the specific substrates used. Always perform a small-scale trial first.
-
Step 1: Knoevenagel-Cope Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and ethanol (5 mL/mmol of ketone).
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the mixture to reflux (approx. 80 °C) and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).[9]
-
Cool the reaction mixture to room temperature. The intermediate can be used directly in the next step or isolated if necessary.
-
-
Step 2: Gewald Reaction and Cyclization
-
To the cooled mixture containing the unsaturated nitrile intermediate, add finely ground elemental sulfur (1.1 eq.).
-
Add triethylamine (1.5 eq.) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-8 hours.[9]
-
-
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[9]
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Quantitative Data Summary
The choice of base and solvent can significantly impact the yield of the cyclization step. The following table provides an illustrative comparison based on common findings in heterocyclic synthesis.
| Base | Solvent | Typical Temperature (°C) | Relative Yield | Common Issues |
| Triethylamine | Ethanol | 80 | Moderate | Slower reaction times |
| Piperidine | Toluene | 110 | Moderate-Good | Requires water removal (Dean-Stark) |
| DBU | DMF | 80-100 | Good-High | Can be too reactive; potential for side products |
| Sodium Ethoxide | Ethanol | 80 | High | Strongly basic; may not be compatible with all functional groups |
| Potassium Carbonate | DMF | 100-120 | Moderate-Good | Heterogeneous; requires vigorous stirring |
References
- BenchChem. (n.d.). Troubleshooting incomplete cyclization in heterocycle synthesis.
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Various Authors. (2007). Synthesis of Heterocyclic Compounds Possessing the 4 H -Thieno[3,2- b ]Pyrrole Moiety.
- BenchChem. (n.d.). Scaling Up Thienopyrrole Synthesis: A Comparative Guide to Synthetic Route Validation.
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Kikelj, D., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Various Authors. (n.d.). Fiesselmann thiophene synthesis. Semantic Scholar.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Powers, D. C., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Goel, K. K., et al. (2024). Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. Journal of Molecular Structure, 1321.
Sources
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- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
Navigating the Challenges of Gewald Aminothiophene Synthesis: A Technical Support Guide
Welcome to our dedicated technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this powerful multicomponent reaction. Here, we address common challenges and side reactions encountered during the synthesis, providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?
Answer: A dark brown or tarry reaction mixture is a common observation in the Gewald synthesis and typically indicates the formation of polymeric byproducts and complex polysulfides.[1] This is often a result of elevated reaction temperatures, which can promote undesired polymerization of starting materials or intermediates.
Causality and In-Depth Explanation: The Gewald reaction involves a delicate balance of multiple reaction steps. At higher temperatures, the reactive intermediates, particularly the α,β-unsaturated nitrile formed during the initial Knoevenagel-Cope condensation, can undergo polymerization. Additionally, elemental sulfur can form higher-order polysulfides, which are often colored and can contribute to the tarry consistency. The purity of your starting materials is also critical, as impurities can act as catalysts for these unwanted side reactions.[1]
Troubleshooting Protocol:
-
Temperature Control: Meticulously control the reaction temperature. For many Gewald syntheses, a gentle warming to 40-60 °C is sufficient to ensure the solubility and reactivity of sulfur without promoting significant polymerization.[2] A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Reagent Purity: Ensure all starting materials (ketone/aldehyde, active methylene nitrile, and sulfur) are of high purity and dry. Impurities can initiate side reactions.
-
Proper Workup: After the reaction is complete, a thorough workup is necessary to remove these colored impurities. This may involve filtration to remove excess sulfur and purification by recrystallization or column chromatography.
Issue 2: My yield is low, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What can I do?
Answer: An inefficient Knoevenagel-Cope condensation is a frequent cause of low yields in the Gewald synthesis.[1] This initial step, which forms the α,β-unsaturated nitrile intermediate, is crucial for the subsequent cyclization.
Causality and In-Depth Explanation: The Knoevenagel-Cope condensation is a base-catalyzed reaction. The choice of base is critical and depends on the reactivity of the carbonyl compound.[1][2] For less reactive ketones, a stronger base may be required to facilitate the condensation. Furthermore, this condensation reaction produces water, which can inhibit the reaction equilibrium and subsequent steps.[1]
Troubleshooting Protocol:
-
Base Selection: The choice of base can significantly impact the reaction rate and yield. While secondary amines like morpholine and piperidine are commonly used, for less reactive ketones, screening other bases such as triethylamine or even stronger non-nucleophilic bases might be beneficial.[1][2]
-
Water Removal: To drive the condensation equilibrium towards the product, consider removing the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[1]
-
Two-Step Procedure: For particularly challenging substrates, such as sterically hindered ketones, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base. This approach can significantly improve the overall yield.[1]
Issue 3: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
Answer: The dimerization of the α,β-unsaturated nitrile intermediate is one of the most significant and common side reactions in the Gewald synthesis.[1] This byproduct can sometimes be the major product if the reaction conditions are not optimized.
Causality and In-Depth Explanation: This dimerization occurs through a base-promoted Michael addition of one molecule of the α,β-unsaturated nitrile to another, followed by an intramolecular Thorpe-Ziegler cyclization of the resulting adduct. This leads to the formation of a six-membered diene byproduct. The formation of this dimer is highly dependent on reaction conditions, particularly temperature. Interestingly, under certain conditions, this dimer can undergo a recyclization to form the desired 2-aminothiophene, although this is not a synthetically reliable pathway.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Lowering the reaction temperature can often favor the desired intramolecular cyclization of the sulfur adduct over the intermolecular dimerization. A systematic study of the reaction temperature is highly recommended.
-
Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can help to maintain a low concentration of the reactive intermediates, thereby disfavoring the bimolecular dimerization reaction.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Polar solvents like ethanol, methanol, or DMF are generally used and can affect the solubility and reactivity of the intermediates.[2] Experimenting with different solvents may help to minimize dimer formation.
-
Base Selection: The nature of the base can also influence the extent of dimerization. While organic bases are common, some studies suggest that the use of inorganic bases may suppress byproduct formation in certain cases.
Visualizing the Competing Pathways
Caption: Competing pathways in the Gewald synthesis.
Issue 4: I am working with a sterically hindered ketone and getting a very low yield. Are there any specific protocols for such substrates?
Answer: Yes, sterically hindered ketones are notoriously challenging substrates for the one-pot Gewald synthesis, often resulting in very low yields.[1] The steric bulk around the carbonyl group can significantly slow down the initial Knoevenagel-Cope condensation.
Troubleshooting Protocol: Two-Step Synthesis for Sterically Hindered Ketones
This modified protocol is often more successful for challenging substrates.
Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the sterically hindered ketone (1.0 eq.), the active methylene nitrile (1.1 eq.), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or pyrrolidine.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed. The water generated will be collected in the Dean-Stark trap.
-
Workup and Purification: Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product (the α,β-unsaturated nitrile) by column chromatography or recrystallization.
Step 2: Cyclization to the 2-Aminothiophene
-
Reaction Setup: In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq.) and elemental sulfur (1.1 eq.) in a polar solvent such as ethanol or DMF.
-
Base Addition: Add a suitable base, such as morpholine or triethylamine, to the mixture.
-
Reaction: Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC until the reaction is complete.
-
Workup and Purification: Cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Alternative Approach: Microwave-Assisted Synthesis
Microwave irradiation has been shown to improve yields and significantly reduce reaction times for the Gewald synthesis, especially with challenging substrates.[1] The high temperatures and pressures achieved in a microwave reactor can help to overcome the activation energy barriers associated with sterically hindered substrates.
Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Recommended Solutions |
| Dark/Tarry Mixture | Polymerization, Polysulfide formation | - Strict temperature control (40-60 °C) - Ensure high purity of starting materials - Thorough workup and purification |
| Low Yield | Inefficient Knoevenagel-Cope condensation | - Screen different bases (e.g., piperidine, morpholine, triethylamine) - Remove water (Dean-Stark or dehydrating agent) - Employ a two-step synthesis |
| Dimer Byproduct | High concentration of intermediate, High temperature | - Lower reaction temperature - Slow addition of reagents/base - Modify solvent - Consider using an inorganic base |
| Sterically Hindered Substrate | Slow initial condensation | - Perform a two-step synthesis - Utilize microwave-assisted synthesis |
Concluding Remarks
The Gewald synthesis is a powerful tool for the construction of highly substituted 2-aminothiophenes. However, its multicomponent nature presents a unique set of challenges. By understanding the mechanisms of the common side reactions and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency, yield, and purity of their Gewald reactions. Remember that careful optimization of reaction parameters is key to success.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Technical Support Center: Palladium-Catalyzed Cyclization of Thienopyrroles
Welcome to the technical support center for the palladium-catalyzed cyclization of thienopyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to address common challenges and enhance your experimental success.
The synthesis of thienopyrroles, a key scaffold in medicinal chemistry and materials science, often relies on palladium-catalyzed intramolecular reactions. While elegant and efficient, these reactions can be sensitive to a variety of factors, leading to issues such as low yields, catalyst deactivation, and poor reproducibility. This resource aims to provide a clear, logical framework for identifying and resolving these common hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Product Yield
Q: My palladium-catalyzed cyclization to form a thienopyrrole is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I address them?
A: This is one of the most common challenges, and it can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning by Sulfur: The sulfur atom within the thiophene ring can act as a soft ligand, coordinating strongly to the soft palladium center of the catalyst.[1] This can lead to irreversible binding, blocking the active site and deactivating the catalyst.
-
Solution 1: Select a Sulfur-Tolerant Ligand: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos).[2] These ligands can create a protective steric shield around the palladium center, hindering coordination with the thiophene sulfur.
-
Solution 2: Increase Catalyst Loading: As a straightforward approach, a moderate increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome gradual poisoning and drive the reaction to completion.[1]
-
-
Inefficient Pre-catalyst Activation: Many palladium-catalyzed reactions utilize a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[3][4] If this reduction is inefficient, the catalytic cycle will not initiate effectively.
-
Solution: Optimize Activation Conditions: Ensure your reaction includes a suitable reducing agent if using a Pd(II) source. This can be an amine, a phosphine ligand, or even one of the coupling partners.[3][4] Alternatively, consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass this step.[5]
-
-
Presence of Oxygen or Moisture: Palladium-catalyzed cross-coupling reactions are highly sensitive to air and moisture.[6] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, while water can interfere with bases and other reagents.
-
Solution: Ensure Rigorous Inert Conditions: Thoroughly dry all glassware before use. Use freshly distilled or anhydrous solvents that have been properly degassed via methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
-
Suboptimal Base Selection: The choice of base is critical for several steps in the catalytic cycle, including the deprotonation of the amine in Buchwald-Hartwig type cyclizations.[4][6] A base that is too weak may not be effective, while an overly strong base could lead to side reactions.
-
Solution: Screen Different Bases: Common bases for these reactions include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The optimal base will depend on the specific substrates and reaction type. It is often beneficial to screen a small panel of bases during optimization.
-
Issue 2: Formation of Side Products
Q: My reaction is producing the desired thienopyrrole, but I am also observing significant side products. How can I improve the selectivity?
A: The formation of side products often points to issues with regioselectivity or competing reaction pathways.
Potential Causes & Solutions:
-
Homocoupling of Starting Materials: This is a common side reaction, particularly in Suzuki-Miyaura type couplings, where the boronic acid derivative can couple with itself. This is often exacerbated by the presence of oxygen.
-
Solution: Rigorous Degassing: As mentioned previously, ensuring a thoroughly oxygen-free environment is crucial to minimize this side reaction.[1]
-
-
Lack of Regioselectivity: In substrates with multiple potential reaction sites, a lack of regioselectivity can lead to a mixture of isomeric products.[7]
-
Solution: Ligand and Temperature Control: The regioselectivity of the reaction can often be controlled by the choice of ligand and the reaction temperature.[8] Ligands with different bite angles and steric profiles can favor one reaction pathway over another.[8] Lowering the reaction temperature may also improve selectivity in some cases.[7]
-
-
β-Hydride Elimination: In Heck-type cyclizations, β-hydride elimination from the alkylpalladium intermediate is a key step.[9] However, if there are multiple accessible β-hydrogens, this can lead to a mixture of olefin isomers.
-
Solution: Substrate Design and Reductive Heck Conditions: If possible, design the substrate to have only one possible β-hydride elimination pathway. Alternatively, employing reductive Heck conditions, which involve a hydride source to intercept the alkylpalladium intermediate, can prevent β-hydride elimination altogether.[9][10]
-
Issue 3: Poor Reproducibility
Q: I have successfully run this cyclization before, but now I am struggling to reproduce my results. What could be the cause?
A: Poor reproducibility is a frustrating issue that often points to subtle variations in reagents or reaction setup.
Potential Causes & Solutions:
-
Reagent Purity and Quality: The purity of starting materials, solvents, and bases is paramount. Impurities can act as catalyst poisons.[6]
-
Solution: Use High-Purity Reagents: Use freshly purchased or purified starting materials. Ensure solvents are of anhydrous grade and properly stored. The quality of the base, particularly sodium tert-butoxide which can degrade upon exposure to air, is also critical.
-
-
Inconsistent Catalyst Activity: The activity of palladium pre-catalysts can vary between batches.
-
Solution: Titrate or Use a New Batch: If you suspect an issue with your catalyst, consider trying a new bottle or a different batch. For some applications, titrating the active catalyst concentration can be beneficial.
-
-
Variations in Stirring Rate: For heterogeneous reactions, particularly those involving solid bases like potassium or cesium carbonate, the stirring rate can significantly impact the reaction rate by affecting mass transfer.[4]
-
Solution: Maintain Consistent Stirring: Use a magnetic stir bar that provides efficient mixing and ensure the stirring rate is consistent between experiments.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for thienopyrrole synthesis?
A1: The choice of palladium source often depends on the specific reaction type. For many cross-coupling reactions, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species.[3][5] For reactions that are sensitive to the in situ reduction step, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be advantageous.[5]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is crucial and often requires screening. For C-N bond-forming cyclizations (Buchwald-Hartwig type), bulky, electron-rich biarylphosphine ligands are typically the most effective.[11][12] For Heck-type cyclizations, phosphine ligands like PPh₃ or P(o-tol)₃ are often used.[5] The electronic properties and steric bulk of the ligand influence the stability of the catalyst and the rates of oxidative addition and reductive elimination.[11]
Q3: What is a typical catalyst loading for these reactions?
A3: Typical catalyst loadings range from 0.5 to 5 mol%.[13] For initial explorations, 1-2 mol% is a good starting point. If catalyst deactivation is suspected, increasing the loading may be necessary.[1] In process development, significant effort is often dedicated to reducing catalyst loading to ppm levels for cost-effectiveness.[13][14]
Q4: How can I effectively remove residual palladium from my final product?
A4: Residual palladium is a common concern, especially in pharmaceutical applications.[15] Several methods can be employed for its removal:
-
Chromatography: Careful column chromatography on silica gel is often effective.
-
Scavenging Resins: Various commercial resins with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) can be used to treat a solution of the product.[15]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.
-
Crystallization: If your product is a crystalline solid, recrystallization can be a very effective method for purification.
Data & Protocols
Table 1: Common Catalyst Systems for Thienopyrrole Synthesis
| Reaction Type | Palladium Source | Ligand(s) | Base | Typical Solvent(s) |
| Intramolecular Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF |
| Intramolecular Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Intramolecular Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | PPh₃ or SPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene |
General Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization
This is a general guideline and may require optimization for your specific substrate.
-
Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the thienopyrrole precursor (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol% relative to Pd).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding palladium-catalyzed cyclization reactions.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle and potential points of catalyst deactivation.
References
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Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides. Angewandte Chemie International Edition. Available at: [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Available at: [Link]
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Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. Available at: [Link]
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The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules. Available at: [Link]
-
Synthesis of Heterocyclic Compounds through Palladium-Catalyzed C–H Cyclization Processes. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available at: [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp)–H Functionalization. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Chapter 11: Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious? Royal Society of Chemistry. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. Available at: [Link]
-
Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. Chemical Science. Available at: [Link]
-
Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Chinese Journal of Chemistry. Available at: [Link]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. The Journal of Organic Chemistry. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. Available at: [Link]
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Your trick to remove residual palladium. Reddit. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis. Available at: [Link]
-
Palladium‐Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. European Journal of Organic Chemistry. Available at: [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]
-
Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. Available at: [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. Available at: [Link]
-
Palladium‐Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. European Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. ResearchGate. Available at: [Link]
-
Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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challenges in the purification of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Technical Support Center: Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. The thieno[3,2-b]pyrrole core is a privileged structure in the development of novel therapeutics and organic electronic materials, making the purity of its derivatives paramount.[1][2] This guide provides in-depth troubleshooting for common purification challenges encountered during and after its synthesis, ensuring you can achieve the highest possible material quality for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid.[3] Key physical properties are summarized in the table below. Significant deviation, especially in color or melting point, is a primary indicator of impurities.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | PubChem[4] |
| Molecular Weight | 195.24 g/mol | PubChem[4] |
| Appearance | Solid | Fluorochem[3] |
| Melting Point | 131-132 °C | Fluorochem[3] |
| CAS Number | 46193-76-4 | Sigma-Aldrich |
Q2: Why is achieving high purity for this compound so critical?
The this compound scaffold is a versatile building block for synthesizing a wide array of more complex molecules.[5][6] It is frequently used in medicinal chemistry programs and materials science research.[1][7] Impurities, even in small amounts, can interfere with subsequent reactions, such as N-functionalization or transformations of the ester group, leading to complex side products, lower yields, and complications in biological assays.[2][5]
Q3: What are the primary analytical methods for assessing the purity of my final product?
Standard analytical techniques are sufficient for determining the purity and confirming the structure of the title compound. The most common methods cited in the literature include:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the primary method for identifying and quantifying impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]
-
Elemental Analysis: Verifies the elemental composition (C, H, N, S) of the compound.[8]
-
Melting Point Analysis: A sharp melting point close to the literature value (131-132 °C) is a strong indicator of high purity.[3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q4: My crude product is a dark brown, sticky oil instead of a solid. What went wrong?
This is a common issue often pointing to the formation of polymeric byproducts or decomposition of the heterocyclic core, which can be sensitive. The synthesis of related furo[3,2-b]pyrroles, for example, is known to be challenging due to decomposition during cyclization steps.[9]
-
Underlying Cause: The thermal cyclization step (often conducted in refluxing o-xylene) to form the thienopyrrole core from an azido-acrylate intermediate can lead to tar formation if not carefully controlled.[2] Additionally, residual acidic or basic reagents from previous steps can catalyze decomposition.
-
Troubleshooting Strategy:
-
Initial Cleanup: Before concentrating the reaction mixture, perform an aqueous work-up to remove inorganic salts and highly polar impurities. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by brine.
-
Prioritize Chromatography: Do not attempt direct recrystallization from a tarry oil. The impurities will likely co-precipitate. The most effective first step is purification by column chromatography on silica gel. This is a standard method for purifying thienopyrrole derivatives.[10] Use a gradient elution to separate the desired product from both non-polar and highly polar, colored impurities that remain on the baseline.
-
Post-Chromatography Recrystallization: Once the product is isolated as a solid or a cleaner oil via chromatography, proceed with recrystallization to achieve high purity.
-
Q5: My ¹H NMR spectrum shows multiple sets of signals in the aromatic region, suggesting a mixture of isomers. How do I separate them?
The presence of isomers is a frequent challenge, especially if the synthesis involves electrophilic substitution on the thienopyrrole core. For instance, nitration of this compound has been reported to yield a mixture of 2-nitro and 6-nitro isomers.[2]
-
Underlying Cause: Reactions like nitration, halogenation, or Vilsmeier-Haack formylation can occur at different positions on the electron-rich bicyclic system, leading to regioisomers that often have very similar polarities.[2]
-
Troubleshooting Strategy:
-
Reaction Optimization: Revisit the reaction conditions. Temperature, solvent, and the nature of the electrophile can significantly influence regioselectivity.
-
High-Resolution Column Chromatography: Isomers with slight polarity differences can be separated using column chromatography.
-
Use a long column for better separation.
-
Employ a shallow elution gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate).
-
Collect many small fractions and analyze them carefully by TLC before combining.
-
-
Preparative HPLC: If silica gel chromatography fails, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, alternative for separating stubborn isomers.
-
Q6: My yield is consistently low after column chromatography. Am I losing product on the silica gel?
Significant product loss during chromatographic purification can occur, particularly with nitrogen-containing heterocycles.
-
Underlying Cause: The pyrrole N-H group is weakly acidic and can interact strongly with the slightly acidic surface of standard silica gel. This can lead to peak tailing and irreversible adsorption of the product onto the stationary phase. In some cases, the silica can even catalyze decomposition of sensitive molecules.
-
Troubleshooting Strategy:
-
Silica Gel Deactivation: Before preparing your column, pre-treat the silica gel. This can be done by preparing the slurry in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and adding 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, minimizing unwanted interactions and improving recovery.
-
Alternative Adsorbents: Consider using a less acidic stationary phase, such as neutral alumina, if product decomposition on silica is suspected.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
-
Q7: My purified product still contains starting materials from the Gewald synthesis of the thiophene precursor. How can I remove them?
If your synthesis begins with a Gewald reaction to build the initial 2-aminothiophene, impurities from this step can sometimes persist.[7][11] The Gewald reaction is a multi-component condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur.[12][13]
-
Underlying Cause: Incomplete reaction or inefficient purification of the 2-aminothiophene intermediate can carry over unreacted starting materials or byproducts into the subsequent cyclization step. These impurities are often highly polar.
-
Troubleshooting Strategy:
-
Purify the Intermediate: The most robust solution is to rigorously purify the 2-aminothiophene intermediate before proceeding. Recrystallization is often effective for this step.[7]
-
Aqueous Wash: Many Gewald-related impurities, such as unreacted cyanoacetate or base catalyst, can be removed with a simple aqueous wash during the reaction work-up.
-
Chromatographic Separation: These starting materials typically have vastly different polarities compared to the final bicyclic product, making them easy to separate using the column chromatography protocol described below.
-
Purification Workflow and Protocols
The following diagrams and protocols provide a systematic approach to purifying this compound.
Decision-Making Workflow for Purification
This diagram outlines a logical path for selecting the appropriate purification strategy based on the state of the crude product.
Caption: Purification strategy selection workflow.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is the recommended first step for purifying crude, highly impure, or colored product.
-
Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial eluent (e.g., 98:2 Hexane/Ethyl Acetate). If deactivation is needed (see Q6), add 0.5% triethylamine to the eluent. Pack the column evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. For oils or less soluble solids, perform a dry load by adsorbing the material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% Hexane or 98:2 Hexane/Ethyl Acetate). Gradually increase the polarity by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate over several column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Step-by-step column chromatography workflow.
Protocol 2: Recrystallization
This method is ideal for a final purification step after chromatography or as the primary method if the crude material is already relatively clean (>85% pure).
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold. Ethanol or a mixture of ethyl acetate and hexane are excellent starting points.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic material), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety.
- Synthesis of Heterocyclic Compounds Possessing the 4 H -Thieno[3,2- b ]Pyrrole Moiety.
- 2-Ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylicacid | C10H10NO2S. PDB-Dev.
- ethyl 4H-thieno[3,2-b]pyrrole-5-carboxyl
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Synthetic Routes to Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates: Applic
- ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxyl
- Ethyl 4 H -thieno[3,2- b ]pyrrole-5-carboxylate | Request PDF.
- Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applic
- Application Notes and Protocols for NMR Characterization of 4-methyl-4H-thieno[3,2-b]pyrrole Compounds. BenchChem.
- Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxyl
- Gewald reaction. Wikipedia.
- Ethyl 4H-Thieno[3,2-b]pyrrole-5-carboxyl
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase.Probe Reports from the NIH Molecular Libraries Program.
- Construction of Thienopyrroles through Rhodium-Catalyzed Direct Annulation of (Acetylamino)thiophenes with Alkynes.Synthesis.
- The Gewald multicomponent reaction.Molecular Diversity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | C9H9NO2S | CID 292163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gewald Reaction: A Technical Guide to Suppressing Polysulfide Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Gewald Reaction. As Senior Application Scientists with extensive field experience, we understand the nuances and challenges of this powerful multicomponent reaction. A frequent and often vexing issue is the formation of polysulfides, which can lead to complex reaction mixtures, low yields, and purification difficulties. This guide provides in-depth, evidence-based strategies and troubleshooting advice to help you minimize polysulfide-related side reactions and optimize your synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are polysulfides and why do they form in the Gewald reaction?
A1: Polysulfides are chemical species containing chains of sulfur atoms. In the Gewald reaction, elemental sulfur (typically S₈) is activated by a base and a nucleophile (generated from the active methylene nitrile). This process involves the opening of the S₈ ring, leading to the formation of various polysulfide intermediates.[1][2][3] These intermediates are a natural part of the reaction mechanism, but their accumulation and participation in side reactions can be problematic. A complex equilibrium of polysulfides of different lengths is expected in the reaction mixture.[1]
Q2: My reaction mixture is a dark, tarry mess. Is this due to polysulfides?
A2: A dark brown or tarry reaction mixture is a strong indicator of excessive polysulfide formation and subsequent polymerization.[4] This is often exacerbated by high reaction temperatures, which can promote the formation of complex, high-molecular-weight sulfur-containing byproducts.[4]
Q3: Can the choice of base influence polysulfide formation?
A3: Absolutely. The base plays a critical role in activating the elemental sulfur and catalyzing the initial Knoevenagel-Cope condensation. The choice of base can significantly impact the reaction's success. For instance, morpholine is often recommended because it is effective at dissolving elemental sulfur, which can lead to a more controlled reaction.[5] Weaker bases may not be efficient, while overly strong bases can promote side reactions.
Q4: Is it possible to completely eliminate polysulfide formation?
A4: Given that polysulfides are key intermediates in the accepted mechanism of the Gewald reaction, their complete elimination is not feasible. The goal is to control their formation and facilitate their conversion to the desired monosulfide intermediate that cyclizes to the 2-aminothiophene product.
Troubleshooting Guide: Tackling Polysulfide-Related Issues
This guide addresses common problems encountered during the Gewald reaction that are often linked to polysulfide formation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark, Tarry Reaction Mixture / Low Yield | 1. Excessive Reaction Temperature: High temperatures promote the formation of complex polysulfides and polymerization.[4] 2. Inappropriate Base Selection: The base may be too strong or not effective at solubilizing sulfur, leading to uncontrolled side reactions. 3. Poor Quality Sulfur: Impurities in the sulfur can catalyze side reactions. | 1. Optimize Reaction Temperature: Systematically screen temperatures, starting from room temperature up to 50-60 °C. For many substrates, milder conditions are sufficient and minimize byproduct formation.[5] 2. Select an Appropriate Base: Consider using morpholine, which is known to dissolve sulfur well.[5] Piperidine and triethylamine are also commonly used, but their effectiveness can be substrate-dependent.[5] 3. Use High-Purity Sulfur: Employ finely powdered, high-purity elemental sulfur to ensure better dispersion and fewer side reactions. |
| Difficult Product Isolation / Oily Crude Product | 1. Presence of Soluble Polysulfides: Long-chain polysulfides can be soluble in the reaction solvent and co-extract with the product. 2. Incomplete Reaction: Unreacted starting materials and intermediates can contaminate the final product. | 1. Optimize Work-up Procedure: After the reaction, consider a work-up that includes washing with a dilute aqueous solution of sodium bisulfite (NaHSO₃) to help reduce and remove excess sulfur and polysulfides. 2. Ensure Complete Reaction: Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature or addition of more catalyst may be necessary. |
| Low Yield with Sterically Hindered Ketones | 1. Inefficient One-Pot Reaction: Sterically hindered substrates can be poor candidates for the standard one-pot Gewald synthesis due to slower reaction rates, allowing for more side reactions.[4] | 1. Implement a Two-Step Procedure: First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base. This approach can significantly improve yields for challenging substrates.[4][5] |
Visualizing the Reaction Pathway and Polysulfide Intervention
The following diagram illustrates the key stages of the Gewald reaction and highlights the critical point of polysulfide formation and the desired subsequent conversion.
Caption: Key stages of the Gewald reaction, highlighting polysulfide formation.
Optimized Protocol: A Two-Step Approach for Challenging Substrates
For sterically hindered ketones or when the one-pot method yields significant byproducts, a two-step procedure is highly recommended.[4][5]
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (1.0-1.1 eq.), and a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) while monitoring the reaction progress by TLC.
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration or extract the product with a suitable organic solvent. Purify the α,β-unsaturated nitrile by recrystallization or column chromatography.
Step 2: Cyclization to the 2-Aminothiophene
-
Reaction Setup: In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).
-
Reagent Addition: Add finely powdered elemental sulfur (1.1-1.2 eq.) and the base (e.g., morpholine, 1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or gently heat (typically 40-50 °C). The reaction is often exothermic, so careful temperature control is crucial. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into cold water. The product will often precipitate and can be collected by filtration. Wash the crude product with water and a small amount of cold ethanol to remove impurities. Further purification can be achieved by recrystallization.
Data Summary: Influence of Base on Gewald Reaction
| Base | pKa of Conjugate Acid | Key Characteristics | Considerations for Polysulfide Formation |
| Morpholine | ~8.4 | Good solvent for elemental sulfur.[5] Generally provides good yields. | Its ability to dissolve sulfur can lead to a more controlled reaction, potentially minimizing unwanted polysulfide side reactions. |
| Piperidine | ~11.1 | A stronger base than morpholine.[6][7][8] Commonly used and effective for many substrates. | Its higher basicity might accelerate the reaction but could also promote side reactions if not properly controlled. |
| Triethylamine | ~10.8 | A tertiary amine, often used as a non-nucleophilic base. | Can be effective, but its inability to form polysulfide adducts directly might lead to a different reaction profile compared to secondary amines. |
Final Recommendations from the Field
-
Temperature is Key: The Gewald reaction is often exothermic. Maintain careful temperature control, especially during the addition of sulfur and base. Lower temperatures generally favor the desired product over polysulfide-derived tars.
-
Quality Matters: Use high-purity, finely powdered sulfur for optimal results.
-
Stoichiometry is Crucial: While a slight excess of sulfur is common, a large excess can increase the likelihood of polysulfide-related side reactions. Start with a 1.1 to 1.2 molar equivalent of sulfur.
-
Consider a Two-Step Approach: For challenging substrates, the two-step protocol provides greater control and often leads to higher yields and purity.[4][5]
-
Proper Work-up: An appropriate work-up procedure can significantly improve the purity of the crude product by removing residual sulfur and polysulfides.
By understanding the underlying chemistry and implementing these practical strategies, you can effectively navigate the challenges of the Gewald reaction and consistently achieve high yields of your desired 2-aminothiophenes while minimizing the formation of problematic polysulfide byproducts.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Gewald, K. (2023). Gewald reaction. In Wikipedia. [Link]
-
McKibben, B. P., & Flinn, A. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2017(2), M940. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
-
Patel, H., Sharma, P., & Shaikh, S. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(4), 1625-1631. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Zenodo. [Link]
-
Stack Exchange. (2017). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? Chemistry Stack Exchange. [Link]
-
Liang, C., Lei, D., Wang, X., Zhang, Q., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(5), 458-463. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. [Link]
-
Saravanan, J. (2013). The versatility and synthetic utility of Gewald reaction. Med chem, 3(5). [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]
-
Innocentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions. Innocentive. [Link]
-
Chen, J., et al. (2013). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Kananovich, D., & Tshepelevitsh, N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4033. [Link]
-
Zahan, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3028. [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of Sulfur of High Purity. Journal of Research of the National Bureau of Standards, 25(6), 747–759. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]
regioselectivity issues in the functionalization of thieno[3,2-b]pyrrole
Welcome to the technical support center for the functionalization of thieno[3,2-b]pyrrole. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of this versatile heterocyclic scaffold. Here, we address common regioselectivity challenges and provide troubleshooting strategies grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
The thieno[3,2-b]pyrrole core is an electron-rich aromatic system, making it a valuable building block in medicinal chemistry and for organic electronic materials.[1][2] However, its high reactivity, coupled with multiple potential reaction sites (N4, C2, C3, C5, C6), presents significant challenges in achieving regiocontrol during functionalization. Understanding the electronic nature of the bicyclic system is paramount to predicting and controlling reaction outcomes. This guide will help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on an unsubstituted 4H-thieno[3,2-b]pyrrole core?
The reactivity of the thieno[3,2-b]pyrrole core is governed by the electronic properties of both the thiophene and pyrrole rings.
-
Electrophilic Aromatic Substitution (EAS): The positions alpha to the heteroatoms are the most electron-rich and thus most susceptible to electrophilic attack. The order of reactivity for EAS is generally considered to be C2 > C5 >> C3, C6 . This is because the intermediate carbocation formed upon attack at the C2 or C5 position is better stabilized by resonance through the sulfur atom, similar to thiophene itself. Attack at C3 or C6 leads to a less stable intermediate.[3]
-
Deprotonation/Metalation: The most acidic proton is on the pyrrolic nitrogen (N4-H). Strong bases will preferentially deprotonate the N-H, forming the corresponding anion. This anion can then be functionalized with various electrophiles. For C-H metalation, the C2 and C5 positions are the most acidic C-H bonds and can be selectively deprotonated with strong organolithium bases.[4]
-
N- vs. C-Functionalization: In reactions involving a base followed by an electrophile, a competition between N- and C-functionalization can occur. The outcome is often dependent on the base, counter-ion, solvent, and the nature of the electrophile.
Q2: Why is my electrophilic substitution reaction giving me a mixture of C2 and C5 isomers?
The C2 and C5 positions are electronically very similar, making it difficult to differentiate between them in electrophilic substitution reactions on an unsubstituted or symmetrically substituted thieno[3,2-b]pyrrole.
To achieve selectivity, you must introduce a directing group. The most common strategy is to first functionalize the nitrogen atom (N4). An N-substituent can exert steric and electronic effects that favor reaction at one of the alpha-positions. For instance, a bulky N-substituent may sterically hinder the adjacent C3/C5 positions, although electronic effects often dominate.
Q3: How can I selectively functionalize the C3 or C6 positions?
Direct functionalization at the less reactive C3 or C6 positions is challenging and typically requires a multi-step strategy.
-
Block the Reactive Sites: The most straightforward approach is to first block the more reactive C2 and C5 positions with removable groups (e.g., halogens). With the alpha positions occupied, electrophilic attack is forced to occur at C3 or C6.
-
Directed Metalation: If a suitable directing group is installed (often on the nitrogen), it may be possible to direct a metalating agent (like an organolithium reagent in the presence of a ligand like TMEDA) to an adjacent C3 or C5 position. However, deprotonation at C2/C5 is generally kinetically favored.
-
Nitration Challenges: Nitration of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate has been shown to yield a mixture of products nitrated at the 2 and 6 positions, highlighting the difficulty of direct, selective electrophilic substitution at these less reactive sites.[5]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Electrophilic Halogenation
Problem: "My bromination of N-alkyl-thieno[3,2-b]pyrrole with NBS is yielding a complex mixture of mono-, di-, and poly-brominated products, and I can't isolate the desired C2-monobromo isomer."
Root Cause Analysis
The thieno[3,2-b]pyrrole ring is highly activated, making it susceptible to over-halogenation. Once the first electron-donating bromine atom is added, the ring can become even more activated towards further electrophilic attack, leading to polysubstitution.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for electrophilic halogenation.
Step-by-Step Protocol: Selective Monobromination at C2
-
Protect the Nitrogen: Ensure the pyrrole nitrogen is protected with a suitable group (e.g., benzyl, tosyl, or a long alkyl chain) to prevent N-halogenation and improve solubility.[2]
-
Setup: Dissolve the N-protected thieno[3,2-b]pyrrole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to slow down the reaction and prevent over-halogenation.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in anhydrous THF dropwise over 30 minutes. Using a milder and stoichiometrically controlled halogenating agent like NBS is preferable to Br₂.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction should be complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup & Purification: Allow the mixture to warm to room temperature, extract with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography on silica gel.
Guide 2: Achieving C-Functionalization over N-Functionalization
Problem: "I'm trying to perform a direct C-H arylation using a palladium catalyst, but I'm only getting N-arylation of my 4H-thieno[3,2-b]pyrrole."
Root Cause Analysis
The N-H bond is the most acidic site on the 4H-thieno[3,2-b]pyrrole scaffold. In many coupling reactions, especially those catalyzed by copper or even palladium under certain conditions, deprotonation of the nitrogen followed by coupling is the dominant pathway.[6][7] Direct C-H activation is often a higher energy process and requires carefully chosen conditions to outcompete N-functionalization.
Strategies to Promote C-H Functionalization
| Strategy | Principle | Recommended Conditions & Catalysts | Reference |
| 1. N-Protection | The most reliable method. By replacing the acidic N-H proton with a protecting group, the N-arylation pathway is completely blocked. | 1. Deprotonate with NaH in DMF. 2. Add protecting group (e.g., SEM-Cl, Boc₂O, or an alkyl halide). 3. Proceed with C-H arylation (e.g., Pd(OAc)₂, P(o-tol)₃, pivalic acid). | [5] |
| 2. Ligand & Additive Control | For certain direct arylation reactions on the related dithienopyrrole (DTP) core, specific ligand and additive combinations have been found to promote C-H activation over N-H. | Unprecedented β-arylation of DTP was achieved using a specific Pd source, ligand, and additives, suggesting C-H activation is possible even with a free N-H. This is highly substrate-specific. | [8] |
| 3. Metalation-Transmetalation | A two-step sequence involving regioselective C-H lithiation followed by transmetalation to a different metal (e.g., Zn, B, Sn) creates a nucleophile for standard cross-coupling. | 1. Protect N-H. 2. Lithiate at C2 with n-BuLi at -78°C. 3. Transmetalate (e.g., add ZnCl₂). 4. Perform Negishi cross-coupling with an aryl halide and a Pd catalyst. | [4][9] |
Mechanism: N-Protection as a Directing Strategy
Sources
- 1. scilit.com [scilit.com]
- 2. Thieno[3,2-b]pyrrole and Benzo[c][1,2,5]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Welcome to the technical support center for the scale-up synthesis of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The thieno[3,2-b]pyrrole scaffold is a valuable building block in medicinal chemistry and materials science, and ensuring a robust, scalable synthesis is critical for its application.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support your development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted strategy involves a multi-step sequence, which is generally amenable to scale-up.[1] It typically begins with the construction of a substituted 2-aminothiophene intermediate, followed by a cyclization reaction to form the fused pyrrole ring. A common and effective approach is the Hemetsberger-Knittel synthesis, which utilizes an azidoacetate derivative.[2][3] An alternative, modular approach using palladium-catalyzed cross-coupling reactions can also be employed, offering flexibility but often at a higher cost.[1][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety considerations include:
-
Use of Sodium Azide: The Hemetsberger-Knittel route may involve the synthesis of ethyl azidoacetate from sodium azide. Sodium azide is highly toxic and can form explosive heavy metal azides. Strict protocols for handling and quenching are mandatory.
-
Pyrophoric Reagents: If using a modular approach with palladium catalysis, phosphine ligands can be pyrophoric.[4] Similarly, strong bases like sodium hydride (NaH), often used for N-alkylation, are highly reactive with water and moisture, posing a fire risk.[1][5]
-
Exothermic Reactions: Both the initial thiophene formation (e.g., Gewald reaction) and subsequent cyclization or N-alkylation steps can be exothermic.[1] Proper thermal management, including controlled reagent addition and efficient cooling, is crucial at scale to prevent runaway reactions.
-
Solvent Handling: Large volumes of organic solvents are used, increasing fire and exposure risks. Ensure adequate ventilation and use of appropriate personal protective equipment (PPE).
Q3: At what stage are impurities most commonly introduced?
A3: Impurities can arise at any stage, but critical points are:
-
Gewald Reaction: If this method is used for the thiophene precursor, side reactions can lead to various thiophene isomers or incompletely reacted starting materials.
-
Cyclization Step: The Hemetsberger-Knittel reaction can sometimes lead to the formation of byproducts if the cyclization is not driven to completion or if the intermediate vinyl azide undergoes undesired rearrangements.
-
N-alkylation/Functionalization: This step can suffer from incomplete reaction, or in some cases, di-alkylation, especially if strong bases and highly reactive alkylating agents are used without careful control.[5]
Q4: Can I substitute the ethyl ester for a methyl or other alkyl ester?
A4: Yes, the ester group can generally be varied. Using a different alkyl azidoacetate (e.g., methyl or t-butyl) in the Hemetsberger-Knittel synthesis is a common modification.[5] The choice of ester may influence solubility, reaction kinetics, and the conditions required for any subsequent hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis. The general workflow is presented below.
Problem 1: Low Yield or Stalled Reaction in the Initial Condensation (Stage 1)
Q: My initial reaction between thiophene-3-carboxaldehyde and ethyl azidoacetate is giving low yields or appears to stall, even with extended reaction times. What are the likely causes and solutions?
A: This is a common scale-up challenge often related to the base, solvent quality, or temperature control.
-
Causality: The initial step is a base-catalyzed condensation. The efficacy of this step is highly dependent on the strength and stoichiometry of the base and the complete exclusion of water, which can consume the base and hydrolyze the ester.
-
Troubleshooting Steps:
-
Verify Base Quality and Stoichiometry:
-
Sodium Ethoxide (NaOEt): If using commercial NaOEt, ensure it has not degraded due to air/moisture exposure. It is often preferable to prepare it fresh in situ by reacting sodium metal with absolute ethanol.
-
Stoichiometry: Ensure at least one full equivalent of active base is used. On scale-up, minor losses during transfer can become significant. Consider a slight excess (e.g., 1.05-1.1 equivalents).
-
-
Ensure Anhydrous Conditions:
-
Solvent: Use anhydrous or absolute ethanol. Any water present will consume the ethoxide base. Dry solvents thoroughly before use, especially when working with large volumes.
-
Glassware & Atmosphere: Ensure all reactors and addition funnels are thoroughly dried. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
-
Optimize Temperature:
-
This condensation is often run at low temperatures (0 °C to room temperature) to minimize side reactions. On a large scale, inadequate cooling can lead to localized "hot spots." Ensure efficient stirring and external cooling to maintain the target temperature throughout the reactor.
-
-
Problem 2: Incomplete Cyclization & Impurity Formation (Stage 2)
Q: During the thermal cyclization step, TLC/HPLC analysis shows significant amounts of unreacted intermediate and several new impurity spots. How can I drive the reaction to completion and avoid byproducts?
A: Incomplete cyclization is often a result of insufficient thermal energy or decomposition competing with the desired reaction. The intermediate vinyl azide can be unstable.
-
Causality: The Hemetsberger-Knittel cyclization involves the thermal extrusion of N₂ from a vinyl azide intermediate, followed by ring closure. If the temperature is too low, the reaction rate will be impractically slow. If it's too high or held for too long, the sensitive intermediates can decompose, a known issue in similar heterocyclic syntheses.[2]
-
Troubleshooting Steps:
-
Precise Temperature Control:
-
Identify the optimal reflux temperature for your specific solvent (e.g., toluene, xylene). Ensure the reaction mixture is vigorously refluxing, not just simmering. On a large scale, this requires a powerful heating mantle or reactor jacket.
-
Monitor the internal reaction temperature directly. The external jacket temperature may not accurately reflect the conditions inside a large reactor.
-
-
Monitor Reaction Progress:
-
Track the disappearance of the intermediate by TLC or HPLC. The reaction is complete when the intermediate is no longer observed. Avoid arbitrarily long reaction times, which can promote decomposition.
-
-
Consider Solvent Choice:
-
If cyclization is slow in a lower-boiling solvent like toluene (~111 °C), consider switching to a higher-boiling solvent like xylene (~140 °C) to provide more thermal energy. Perform small-scale trials first to ensure the product is stable at the higher temperature.
-
-
| Parameter | Condition A (Problematic) | Condition B (Optimized) |
| Solvent | Toluene | Xylene |
| Temperature | ~110 °C (Internal) | ~140 °C (Internal) |
| Monitoring | Time-based (e.g., 24h) | Reaction-based (TLC/HPLC) |
| Outcome | Incomplete reaction, multiple spots | Clean conversion to product |
Problem 3: Product Isolation Issues - Dark, Oily Crude Product (Stage 3)
Q: After work-up, the crude product is a dark, oily substance that is difficult to crystallize, which wasn't an issue at the lab scale. What is causing this and how can I improve the isolation?
A: This is a classic scale-up problem where minor, soluble impurities or thermal decomposition products, insignificant at a small scale, prevent crystallization when present in larger quantities.
-
Causality: Thermal stress during the cyclization or solvent removal can generate high-molecular-weight, colored impurities (tars). These act as crystallization inhibitors. Inefficient extraction or washing during work-up can also leave behind baseline impurities that interfere with crystal lattice formation.
-
Troubleshooting Steps:
-
Optimize Post-Reaction Quench & Work-up:
-
Cool the reaction mixture promptly after completion.
-
Perform a series of aqueous washes on the organic layer. A wash with a mild brine solution can help break emulsions. A wash with a dilute sodium bicarbonate solution can remove any acidic impurities.
-
-
Charcoal Treatment:
-
After the aqueous work-up, consider treating the organic solution with activated charcoal. This is very effective at removing colored, non-polar impurities. Stir the solution with 1-5% w/w charcoal for 30-60 minutes, then filter through a pad of Celite® to remove the charcoal fines.
-
-
Re-evaluate Crystallization Solvent System:
-
The solvent system that worked on a 1g scale may not be optimal for 1kg.
-
Perform a solvent screen. Common systems for such heterocycles include ethanol/water, isopropanol, or heptane/ethyl acetate mixtures.
-
Try a "solvent-antisolvent" crystallization. Dissolve the crude oil in a minimum amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., heptane or hexanes) until turbidity persists. Cool slowly to promote crystal growth.
-
-
References
- BenchChem. (2025). Synthetic Routes to Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates: Application Notes and Protocols.
- Various Authors. (2025). Synthesis of Heterocyclic Compounds Possessing the 4 H -Thieno[3,2- b ]Pyrrole Moiety. ResearchGate.
- Various Authors. (n.d.). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. National Library of Medicine.
- Hughes, D. L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Royal Society of Chemistry.
- Various Authors. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health.
- Pharmaceutical Technology Editors. (n.d.). Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
- Various Authors. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.
- ResearchGate. (2025). Ethyl 4 H -thieno[3,2- b ]pyrrole-5-carboxylate | Request PDF.
- BenchChem. (2025). Scaling Up Thienopyrrole Synthesis: A Comparative Guide to Synthetic Route Validation.
Sources
decomposition of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and stability issues
Welcome to the dedicated technical support center for ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on the stability and handling of this valuable heterocyclic building block. Here, you will find answers to frequently asked questions and robust troubleshooting guides to navigate the potential challenges associated with its use, ensuring the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors of viral polymerases and protein kinases.[1][2] The fused thieno[3,2-b]pyrrole core, while offering unique electronic and structural features, also presents specific stability challenges that must be carefully managed. This guide will address the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The main factors influencing the stability of this compound are exposure to strong acids or bases, oxidizing agents, light (particularly UV radiation), and elevated temperatures. Each of these can initiate distinct degradation pathways.[3][4]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at room temperature in a dark place.[5] This minimizes exposure to moisture, oxygen, and light, which are key instigators of degradation.
Q3: Is the thieno[3,2-b]pyrrole core sensitive to acidic or basic conditions?
A3: Yes, the ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[3] Strong acidic or basic conditions, especially in the presence of water and at elevated temperatures, will lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Q4: I've observed a change in the color of my sample over time. What could be the cause?
A4: Color change, often to a yellowish or brownish hue, is a common indicator of degradation. This can be due to the formation of oxidized species or polymeric byproducts resulting from exposure to air and/or light.[6] It is crucial to re-analyze the sample for purity if any color change is observed.
Q5: Can I use common laboratory solvents with this compound without concern for degradation?
A5: While generally stable in common anhydrous organic solvents like THF, DCM, and ethyl acetate for typical reaction times, prolonged storage in solution is not recommended. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis. Always use high-purity, anhydrous solvents for reactions and storage of solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems related to the decomposition and stability of this compound.
Issue 1: Appearance of an Unexpected Peak in LC-MS Analysis Corresponding to the Carboxylic Acid
-
Symptom: An additional peak is observed in your LC-MS chromatogram with a mass corresponding to the hydrolyzed product (4H-thieno[3,2-b]pyrrole-5-carboxylic acid).
-
Potential Causes & Solutions:
-
Hydrolysis during Workup: Aqueous acidic or basic workup steps can cause hydrolysis.
-
Solution: If possible, use a neutral aqueous wash (e.g., brine) and minimize the contact time. If an acid or base wash is necessary, perform it at low temperatures (0-5 °C) and proceed to the next step immediately.
-
-
Hydrolysis on Silica Gel: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of sensitive esters during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent system and then re-equilibrating with the mobile phase. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
-
Contaminated Solvents: The presence of water in your solvents can lead to slow hydrolysis, especially if the solvent is acidic or basic.
-
Solution: Always use anhydrous solvents for your reactions and analyses.
-
-
Issue 2: Low Yields and Multiple Unidentified Byproducts in Reactions
-
Symptom: Your reaction results in a low yield of the desired product, accompanied by a complex mixture of byproducts observed by TLC or LC-MS.
-
Potential Causes & Solutions:
-
Oxidative Degradation: The electron-rich thienopyrrole ring system is susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Conduct your reactions under an inert atmosphere (nitrogen or argon). If the reaction requires heating, ensure the inert atmosphere is maintained throughout. Degassing your solvents prior to use can also be beneficial.
-
-
Photodegradation: Exposure to ambient laboratory light, particularly for extended reaction times, can lead to the formation of radical species and subsequent decomposition.
-
Thermal Instability: While generally stable at moderate temperatures, prolonged heating at high temperatures can cause decomposition.[4][9]
-
Solution: If possible, run reactions at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long heating times.
-
-
Issue 3: Compound Degrades During Storage
-
Symptom: A previously pure sample shows signs of degradation (e.g., new spots on TLC, additional peaks in LC-MS, color change) after a period of storage.
-
Potential Causes & Solutions:
-
Improper Storage Conditions: Exposure to air, moisture, and light are the most common culprits for degradation during storage.
-
Solution: Follow the recommended storage protocol: store the solid compound in a tightly sealed amber vial, preferably under an inert atmosphere, in a dark and dry place.[5] For long-term storage, consider refrigeration, ensuring the container is well-sealed to prevent condensation upon removal.
-
-
Storage in Solution: Storing the compound in solution, even in anhydrous solvents, is not recommended for extended periods as it increases the likelihood of degradation.
-
Solution: Prepare solutions fresh for each use. If a stock solution must be stored, keep it for the shortest possible time under an inert atmosphere at low temperature and protected from light.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study for Analytical Method Validation
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate that your analytical method (e.g., HPLC, LC-MS) is "stability-indicating." This means the method can separate the intact drug from its degradation products.[10]
-
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve a portion in the solvent for analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.[7][8]
-
-
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by a validated LC-MS or HPLC-UV method.
-
4. Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the parent compound. This will help in identifying the retention times and mass spectra of potential impurities and degradation products.
Visualization of Degradation Pathways and Workflows
Diagram 1: Major Decomposition Pathways
Caption: Primary degradation pathways of the title compound.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: Decision tree for identifying sources of degradation.
Summary of Stability Data
| Stress Condition | Potential Degradation Pathway | Primary Degradation Product(s) | Mitigation Strategy |
| Acidic (aq) | Hydrolysis | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Use neutral pH workup; minimize exposure time. |
| Basic (aq) | Hydrolysis | 4H-thieno[3,2-b]pyrrole-5-carboxylate salt | Use neutral pH workup; avoid strong bases in workup. |
| Oxidative (H₂O₂/Air) | Oxidation | N-oxides, S-oxides, ring-opened products | Work under an inert atmosphere (N₂ or Ar). |
| Thermal (>80 °C) | Thermal Decomposition | Complex mixture of byproducts | Use the lowest effective reaction temperature. |
| Photolytic (UV Light) | Photodegradation | Radical species, colored polymeric byproducts | Protect from light using amber vials or aluminum foil. |
References
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]
-
Drug degradation pathways. Pharmaceutical - Pharmacy 180. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
Forced Degradation Studies. SciSpace. Available at: [Link]
-
Photostability. IAGIM. Available at: [Link]
-
ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. ChemSynthesis. Available at: [Link]
-
Thienopyrrole | C6H5NS | CID 12730414. PubChem - NIH. Available at: [Link]
-
This compound | C9H9NO2S | CID 292163. PubChem. Available at: [Link]
-
New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties. RSC Publishing. Available at: [Link]
-
Construction of Thienopyrroles through Rhodium-Catalyzed Direct Annulation of (Acetylamino)thiophenes with Alkynes. J-STAGE. Available at: [Link]
-
Thieno[3,2‐b]pyrrole and pyrrolo[2,3‐d]thiazole derivatives. ResearchGate. Available at: [Link]
-
ICH guideline for photostability testing: aspects and directions for use. PubMed. Available at: [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. Available at: [Link]
-
Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. PubMed. Available at: [Link]
-
Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses. PubMed Central. Available at: [Link]
-
Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. NIH. Available at: [Link]
-
Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
Sources
- 1. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ajpaonline.com [ajpaonline.com]
Technical Support Center: Palladium-Catalyzed Reactions of Sulfur-Containing Heterocycles
Welcome to the technical support center for palladium-catalyzed reactions involving sulfur-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst poisoning in these sensitive yet crucial transformations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you navigate these complex reactions successfully.
The Challenge: Sulfur's Strong Affinity for Palladium
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a vast array of carbon-carbon and carbon-heteroatom bonds.[1] However, the presence of sulfur-containing heterocycles, such as thiophenes, thiazoles, and benzothiophenes, introduces a significant challenge: catalyst poisoning.[2][3] Sulfur, a soft Lewis base, has a strong affinity for soft Lewis acidic late transition metals like palladium.[4] This interaction can lead to the formation of stable palladium-sulfur bonds, effectively deactivating the catalyst and hindering or completely stalling the desired reaction.[5][6][7]
Understanding the Mechanism of Catalyst Poisoning
Catalyst poisoning by sulfur compounds is not a single event but a multifaceted process that can occur through several mechanisms:
-
Strong Adsorption and Active Site Blocking: Sulfur-containing molecules can strongly adsorb onto the surface of the palladium catalyst. This binding can be irreversible and physically blocks the active sites required for the catalytic cycle to proceed.[8][9]
-
Electronic Modification of the Catalyst: The formation of palladium-sulfur bonds alters the electronic properties of the palladium center.[5][6][7] This electronic perturbation can render the catalyst less active towards the desired oxidative addition or reductive elimination steps in the catalytic cycle.
-
Formation of Stable Palladium Sulfide Species: In some cases, the interaction can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdxSy) species.[6][7] Regenerating the active palladium catalyst from these sulfides can be extremely difficult.[6][7]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with palladium-catalyzed reactions of sulfur-containing heterocycles.
Q1: Why is my reaction with a thiophene substrate not working, even with a reliable palladium catalyst?
A: Thiophene and its derivatives are notorious for poisoning palladium catalysts.[10] The sulfur atom in the thiophene ring can coordinate strongly to the palladium center, leading to catalyst deactivation.[5] This is a common issue even with robust catalyst systems that work well for other substrates. You may observe a lack of product formation, the presence of starting materials even after prolonged reaction times, or the formation of palladium black, which indicates catalyst decomposition.
Q2: I have a thiazole in my starting material. Do I need to take special precautions?
A: Yes, absolutely. The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst, much like in thiophenes.[3] It is common to require higher catalyst loadings to achieve a successful reaction in the presence of a thiazole moiety.[3] The mechanism of poisoning is believed to be the coordination of the sulfur atom to the palladium, which blocks the catalyst's activity.[3]
Q3: Can I just increase the catalyst loading to overcome poisoning?
A: While increasing the catalyst loading can sometimes compensate for partial deactivation and lead to product formation, it is often not an ideal or cost-effective solution, especially on a larger scale. Moreover, high catalyst loadings can lead to an increase in side reactions and complicate product purification due to higher residual palladium levels. A more strategic approach involves optimizing the reaction conditions, including the choice of ligand, base, and solvent, or using specific additives to mitigate the poisoning effect.
Q4: Are there "poison-resistant" palladium catalysts available?
A: While no catalyst is completely immune to sulfur poisoning, certain catalyst systems exhibit higher tolerance. The choice of ligand plays a crucial role. Bulky, electron-rich phosphine ligands can sometimes protect the palladium center and promote the desired catalytic cycle over deactivation pathways.[11] Additionally, catalyst systems where the active species is generated in situ from a Pd(0) source can sometimes be more robust.[2] Research is ongoing to develop more sulfur-tolerant catalyst systems.
Q5: How can I tell if my catalyst has been poisoned?
A: Diagnosing catalyst poisoning can be done through a combination of observational and analytical methods:
-
Reaction Monitoring: A stalled reaction with significant amounts of starting material remaining is a primary indicator.
-
Visual Observation: The formation of a black precipitate (palladium black) suggests catalyst decomposition, which can be a result of poisoning.[12]
-
Analytical Techniques: Techniques like X-ray photoelectron spectroscopy (XPS) can be used to detect the presence of sulfur on the surface of a recovered heterogeneous catalyst.[5][8]
Troubleshooting Guide: A Strategic Approach to Overcoming Catalyst Poisoning
When faced with a challenging palladium-catalyzed reaction involving a sulfur-containing heterocycle, a systematic approach to troubleshooting is essential. The following guide provides actionable strategies to address common issues.
Diagram: Troubleshooting Workflow
Below is a workflow diagram illustrating a systematic approach to troubleshooting catalyst poisoning in palladium-catalyzed reactions of sulfur-containing heterocycles.
Caption: A stepwise approach to troubleshooting catalyst poisoning.
Ligand Selection: The First Line of Defense
The ligand bound to the palladium center is critical in modulating its reactivity and stability. For reactions with sulfur-containing heterocycles, the right ligand can be the key to success.
-
Rationale: Bulky, electron-rich phosphine ligands are often effective. The steric bulk can physically shield the palladium center from coordinating with the sulfur atom of the heterocycle. The electron-donating nature of the ligand can increase the electron density on the palladium, which can facilitate the oxidative addition step and potentially weaken the Pd-S bond.
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: These are a class of bulky and electron-rich ligands known for their high activity in cross-coupling reactions.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form robust bonds with palladium, often leading to highly stable and active catalysts.
-
Triazole-based phosphine ligands: These have shown promise in Suzuki-Miyaura cross-coupling reactions.[13][14]
-
| Ligand Type | Key Features | Potential Advantages with Sulfur Heterocycles |
| Biaryl Phosphines | Bulky, electron-rich | Steric protection of Pd center, promotes oxidative addition |
| NHCs | Strong σ-donors, bulky | Forms stable Pd complexes, high catalytic activity |
| Triazole-based Phosphines | Readily accessible, tunable | Effective in cross-coupling, modular design |
The Role of the Catalyst Support in Heterogeneous Catalysis
For heterogeneous palladium catalysts (e.g., Pd on carbon), the support material can play a significant role in mitigating sulfur poisoning.
-
Rationale: Certain metal oxide supports can act as "sulfur traps".[15][16] They can preferentially adsorb sulfur compounds from the reaction mixture, thereby protecting the active palladium sites.[15][16]
-
Effective Supports:
Strategic Use of Additives
The addition of certain compounds to the reaction mixture can help to prevent or reverse catalyst poisoning.
-
Rationale: Additives can function in several ways: they can act as sacrificial poisons, binding to the palladium more strongly than the desired reactants but being displaceable under reaction conditions; they can help to regenerate the active catalyst; or they can modify the electronic properties of the catalyst in a beneficial way.[19][20]
-
Examples of Additives:
-
Silver Salts (e.g., Ag2O, Ag2CO3): These can act as halide scavengers and may also interact with sulfur species, preventing them from poisoning the palladium catalyst.
-
Copper Salts (e.g., CuI, CuTC): Often used as co-catalysts, they can play a role in facilitating certain steps of the catalytic cycle and may help to keep the palladium in its active state.
-
Electron-deficient olefins: These have been shown to promote reductive elimination, which can be a slow step in the catalytic cycle and a point where catalyst deactivation can occur.[19]
-
Catalyst Regeneration: A Potential Solution for Heterogeneous Catalysts
In some cases, a poisoned heterogeneous catalyst can be regenerated, restoring its activity. However, regeneration of sulfur-poisoned palladium can be challenging due to the strength of the palladium-sulfur bond.[6][7]
-
Methods for Regeneration:
-
Treatment with Oxidizing Agents: Washing the catalyst with a dilute solution of an oxidizing agent like hypochlorite can sometimes remove adsorbed sulfur species.[21][22]
-
Hydrogen Treatment: For some systems, treatment with hydrogen at elevated temperatures can help to remove sulfur.[10][23]
-
Solvent Washing: A thorough wash with a sequence of solvents may help to remove organic residues and some weakly bound poisons.[24] A mixture of chloroform and glacial acetic acid has been reported as an effective wash for certain deactivated palladium catalysts.[24]
-
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromothiophene (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K2CO3, K3PO4, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%) and the chosen ligand (e.g., a biaryl phosphine, 1.1-1.2 equiv relative to Pd).
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water). The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.[12]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram: Mechanism of Palladium Poisoning by Thiophene
This diagram illustrates the interaction between a palladium catalyst and a thiophene molecule, leading to catalyst deactivation.
Sources
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- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 13. chemrxiv.org [chemrxiv.org]
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- 16. researchgate.net [researchgate.net]
- 17. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (PDF) Sulfur Poisoning of Palladium-Based Catalysts Using [research.amanote.com]
- 19. researchgate.net [researchgate.net]
- 20. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
Technical Support Center: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and its derivatives. This scaffold is a cornerstone in medicinal chemistry and materials science, and its efficient synthesis is critical for advancing research and development. This guide provides in-depth, field-proven insights into alternative synthetic routes, presented in a practical question-and-answer format to address common challenges encountered in the laboratory.
Choosing Your Synthetic Path: A Strategic Overview
The synthesis of the thieno[3,2-b]pyrrole core is not a one-size-fits-all process. The optimal route depends on starting material availability, desired substitution patterns, and scalability. Below is a decision-making workflow to help you select the most appropriate strategy.
Caption: Decision workflow for selecting a synthetic strategy.
Route A: Gewald Reaction Followed by Pyrrole Annulation
This is arguably the most flexible and widely used approach. It involves two key stages: the formation of a 2-aminothiophene intermediate via the Gewald reaction, followed by the construction of the fused pyrrole ring.[1]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Gewald reaction in this context?
A1: The Gewald reaction is a multicomponent condensation that forms a polysubstituted 2-aminothiophene.[2] In this specific application, a ketone or aldehyde is reacted with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., diethylamine or morpholine).[1][3] The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and ring closure to yield the key 2-aminothiophene-3-carboxylate intermediate.[2]
Q2: After obtaining the 2-aminothiophene, how is the pyrrole ring formed?
A2: The annulation of the pyrrole ring onto the 2-aminothiophene core is the critical step. A common method is a variation of the Paal-Knorr synthesis, where the aminothiophene is reacted with a 1,4-dicarbonyl equivalent. More modern and modular approaches involve palladium-catalyzed heteroannulation reactions with internal alkynes, which offer excellent control over the final substitution pattern.[1][4]
Troubleshooting Guide: Route A
Issue 1: Low yield or failure of the initial Gewald reaction.
-
Plausible Cause 1: Ineffective Knoevenagel Condensation. The first step is the condensation between the carbonyl compound and the active methylene group of the cyanoacetate.[2] If this equilibrium is unfavorable, the reaction will not proceed.
-
Solution: Ensure your base catalyst is active and used in sufficient quantity. For sluggish ketones, consider using a stronger base or slightly elevated temperatures (50-65°C) to drive the condensation forward.[1] Microwave irradiation has also been shown to improve yields and reduce reaction times.[2]
-
-
Plausible Cause 2: Poor Quality of Elemental Sulfur. Sulfur can exist in various allotropes. Finely powdered, amorphous sulfur is more reactive than crystalline forms.
-
Solution: Use high-purity, finely powdered sulfur. If necessary, grind the sulfur before use to increase its surface area.
-
-
Plausible Cause 3: Premature Precipitation. The product can sometimes precipitate from the reaction mixture, halting the reaction.
-
Solution: Ensure adequate solvent volume (typically absolute ethanol) to maintain solubility. Monitor the reaction for any premature solids crashing out.[1]
-
Issue 2: Formation of side products during pyrrole annulation.
-
Plausible Cause: Competing Reaction Pathways. When using methods like the Paal-Knorr synthesis, side reactions such as furan formation can occur, especially under strongly acidic conditions (pH < 3).[5]
Sources
Technical Support Center: Troubleshooting Low Yields in Hemetsberger-Knittel Type Cyclization
Welcome to the technical support center for the Hemetsberger-Knittel indole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful synthetic tool. Here, we address common issues leading to low yields and provide actionable, scientifically-grounded solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield for the Hemetsberger-Knittel synthesis is disappointingly low. Where should I start troubleshooting?
Low overall yields in this multi-step synthesis can be attributed to issues in either the initial Knoevenagel condensation or the final thermal cyclization step.[1] It is crucial to identify which step is underperforming.
Recommended Action:
-
Isolate and Characterize Intermediates: Attempt to isolate and characterize the product of the Knoevenagel condensation, the α-azido-β-arylacrylate intermediate. A low yield at this stage is a common culprit.[1]
-
Analyze the Cyclization Step Independently: If the intermediate is formed in good yield, focus on optimizing the thermolysis step.
Below, we delve into specific issues and solutions for each stage.
Question 2: I'm struggling with the Knoevenagel condensation step. My yields of the α-azido-β-arylacrylate are consistently low. What factors could be at play?
The Knoevenagel condensation in this sequence is notoriously sensitive and can be the primary source of yield loss.[1]
Causality-Driven Troubleshooting:
-
Decomposition of Alkyl Azidoacetate: The alkyl azidoacetate starting material is prone to decomposition in the presence of a base, a necessary catalyst for the condensation. This decomposition pathway competes directly with the desired reaction.[1]
-
Hydrolysis of Ester Functionalities: The presence of hydroxide, a byproduct of the condensation, can promote the hydrolysis of the ester group on the starting material, the azido alcohol intermediate, and the final product.[1] This leads to the formation of undesired carboxylic acid side products.[1]
-
Substrate Reactivity: Aldehydes with electron-withdrawing groups can be less reactive, leading to lower yields. Conversely, highly reactive aldehydes may be more prone to side reactions.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use sodium ethoxide in ethanol. | This is a commonly used and effective base for this transformation.[2] |
| Temperature | Maintain low temperatures (e.g., -5°C to 0°C). | Lower temperatures can help to minimize the decomposition of the alkyl azidoacetate.[3] |
| Solvent | Anhydrous ethanol is the solvent of choice. | The use of other solvents like THF, diethyl ether, toluene, and DMF has been reported to give little to no product.[4] |
| Alternative Reagents | Consider using tert-butyl azidoacetate. | For less reactive aldehydes, tert-butyl azidoacetate has been shown to significantly improve the yield of the aldol reaction.[4] |
// Nodes Start [label="Low Yield in\nKnoevenagel Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Decomposition of\nAlkyl Azidoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Ester\nHydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Reactivity [label="Poor Aldehyde\nReactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Optimize Temperature\n(-5°C to 0°C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Use NaOEt\nin EtOH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Ensure Anhydrous\nEthanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu [label="Use tert-Butyl\nAzidoacetate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Decomposition [label="Cause"]; Start -> Hydrolysis [label="Cause"]; Start -> Reactivity [label="Cause"]; Decomposition -> Temp [label="Solution"]; Decomposition -> Base [label="Solution"]; Hydrolysis -> Solvent [label="Solution"]; Reactivity -> tBu [label="Solution"]; } Knoevenagel Condensation Troubleshooting Workflow.
Question 3: The final thermolysis step is giving me a complex mixture of products and a low yield of the desired indole. How can I improve the cyclization?
The thermolysis step involves the formation of a highly reactive nitrene intermediate, which is in equilibrium with an azirine intermediate.[1][5] The desired outcome is an intramolecular C-H insertion to form the indole ring. However, side reactions can occur, especially at elevated temperatures.
Key Considerations for Optimization:
-
Solvent Choice: The choice of a high-boiling point, inert solvent is critical for efficient cyclization.
-
Recommended Solvents: Toluene, xylenes, or mesitylene are commonly used to achieve the necessary reaction temperatures.[1]
-
-
Temperature Control: While high temperatures are required, excessive heat can lead to decomposition and the formation of byproducts. The optimal temperature will be substrate-dependent.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.
-
Alternative Chemistries:
-
Microwave Chemistry: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]
-
Flow Chemistry: For larger scale synthesis, flow chemistry offers precise control over reaction parameters and can improve safety and yield.[6]
-
Photochemical Conditions: It is important to note that thermal and photochemical electrocyclic reactions can lead to different stereochemical outcomes.[7][8] While the Hemetsberger-Knittel is primarily a thermal reaction, understanding the principles of pericyclic reactions can be insightful.
-
// Nodes Azidoacrylate [label="α-Azido-β-arylacrylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrene [label="Nitrene Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Azirine [label="Azirine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Indole [label="Indole-2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Azidoacrylate -> Nitrene [label="Thermolysis (-N2)"]; Nitrene -> Azirine [label="Equilibrium"]; Azirine -> Nitrene; Nitrene -> Indole [label="Intramolecular\nC-H Insertion"]; } Proposed Mechanism of the Hemetsberger-Knittel Cyclization.
Question 4: Are there any inherent limitations to the substrate scope of the Hemetsberger-Knittel synthesis that could be affecting my yield?
Yes, the electronic properties of the substituents on the aromatic ring of the aldehyde can significantly influence the reaction outcome.
-
Electron-donating groups on the phenyl ring generally lead to higher yields.[9]
-
Electron-withdrawing groups tend to decrease yields.[9]
-
Highly electron-deficient substituents , such as a nitro group, can cause the reaction to fail.[9]
If your substrate falls into a challenging category, it may be necessary to explore alternative synthetic routes to the desired indole.
Standard Operating Procedure (SOP): A Generalized Protocol for the Hemetsberger-Knittel Indole Synthesis
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrate.
Part 1: Knoevenagel Condensation
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the aromatic aldehyde (1.0 eq) in anhydrous ethanol.
-
Cooling: Cool the solution to -5°C in an ice-salt bath.
-
Addition of Azidoacetate: Add ethyl azidoacetate (1.1 eq) to the cooled solution.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, maintaining the temperature below 0°C.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude α-azido-β-arylacrylate by column chromatography on silica gel.
Part 2: Thermal Cyclization
-
Preparation: Dissolve the purified α-azido-β-arylacrylate (1.0 eq) in xylenes in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the solution to reflux (approximately 140°C).
-
Reaction: Monitor the reaction by TLC for the disappearance of the starting material and the formation of the indole product.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude indole-2-carboxylate by column chromatography or recrystallization.
References
-
Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740–1742. [Link]
-
Immadi, S. S., Olszewska, T., Fu, B., Wu, Z., & Lu, D. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. [Link]
-
ResearchGate. (n.d.). Table 3 Substrate scope and limitations a. Retrieved from [Link]
-
Gomtsyan, A. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. MDPI. [Link]
-
Wikipedia. (2023, October 2). Hemetsberger indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]
-
Saito, S., Ishikawa, T., & Moriwake, T. (1995). Synthetic Utility of tert-Butyl Azidoacetate on the Hemetsberger–Knittel Reaction (Synthetic Studies of Indoles and Related Co). Chemical & Pharmaceutical Bulletin, 43(5), 748-752. [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]
-
Moody, C. J., & Rees, C. W. (1981). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
-
National Center for Biotechnology Information. (2022). Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. PubMed Central. [Link]
-
ResearchGate. (2020). (PDF) Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. Retrieved from [Link]
-
ResearchGate. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. Retrieved from [Link]
-
ResearchGate. (2022). Indoles via Knoevenagel-Hemetsberger Reaction Sequence | Request PDF. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. Retrieved from [Link]
-
ResearchGate. (2019). A Bu4N[Fe(CO)3(NO)]‐Catalyzed Hemetsberger–Knittel Indole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024, March 17). 29.4: Photochemical Electrocyclic Reactions. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
managing exothermic reactions in the Gewald synthesis
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Gewald synthesis. This guide provides field-proven insights and troubleshooting advice specifically tailored to managing the exothermic nature of this powerful multicomponent reaction. As specialists in synthetic chemistry applications, we understand that controlling reaction temperature is paramount for achieving high yields, purity, and, most importantly, ensuring operational safety. This document is structured to help you diagnose and solve common thermal management issues encountered during the synthesis of 2-aminothiophenes.
Understanding the Exotherm: Why Does the Gewald Reaction Generate Heat?
The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] While the overall transformation is complex, the primary source of the exotherm lies in the initial, base-catalyzed Knoevenagel condensation .[2][3] This step, where the carbonyl compound reacts with the active methylene group of the cyanoester, is often rapid and releases a significant amount of thermal energy.
If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, a dangerous situation known as thermal runaway.[4] This can lead to vigorous boiling of the solvent, pressure buildup, and a cascade of undesirable side reactions, such as polymerization or the formation of complex polysulfides, which manifest as dark, tarry mixtures.[5] Subsequent steps, including the addition of sulfur and the final cyclization to form the thiophene ring, are also influenced by temperature, but the initial condensation is the most critical phase to control.[6][7][8]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - American Chemical Society - Figshare [acs.figshare.com]
characterization of unexpected byproducts in thieno[3,2-b]pyrrole synthesis
Technical Support Center: Thieno[3,2-b]pyrrole Synthesis
A Guide to Troubleshooting and Characterization of Unexpected Byproducts
Welcome to the technical support center for thieno[3,2-b]pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile heterocyclic scaffold. The synthesis of thieno[3,2-b]pyrroles, while well-established, is often plagued by the formation of unexpected byproducts that can complicate purification and reduce yields.
As Senior Application Scientists, we have compiled this resource based on field-proven insights and a thorough review of the chemical literature. Our goal is to provide not just procedural steps, but a deeper understanding of the causality behind common synthetic challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Troubleshooting Guide: Common Synthetic Issues & Byproducts
This section addresses the most frequently encountered problems during the synthesis of thieno[3,2-b]pyrrole derivatives, focusing on the identity and mechanism of formation of common impurities.
Q1: My reaction produced multiple isomers that are difficult to separate. How can I identify the undesired regioisomer and prevent its formation?
Answer: A common challenge is the inadvertent formation of the thieno[2,3-b]pyrrole regioisomer alongside the desired thieno[3,2-b]pyrrole.[1] This typically arises from the starting materials and the specific cyclization strategy employed.
Causality and Mechanism: The formation of one isomer over the other is dictated by the regioselectivity of the key ring-closing step. For instance, in syntheses starting from substituted thiophenes, the choice of precursors determines the final arrangement. A classic route involves the reaction of thiophene-2-carbaldehydes with ethyl 2-azidoacetate, which, after thermal cyclization of the resulting acrylate, reliably yields the thieno[3,2-b]pyrrole core.[2] However, if the synthesis starts from a 3-functionalized thiophene without clear regiochemical control, isomeric mixtures can result. For example, Dieckmann-type cyclizations can sometimes lead to mixtures depending on the substitution pattern.[1]
Identification Strategy: The most definitive method for distinguishing between these isomers is ¹H NMR spectroscopy. The coupling constants and chemical shifts of the protons on the thiophene and pyrrole rings are distinct for each scaffold.
-
Thieno[3,2-b]pyrrole: Protons at the C2 and C3 positions (thiophene ring) typically appear as doublets with a coupling constant (³JH,H) of approximately 5.2-5.5 Hz. The C6 proton on the pyrrole ring often appears as a doublet coupled to the C5 proton.
-
Thieno[2,3-b]pyrrole: The thiophene protons (C4 and C5) will also show a characteristic coupling, but the overall pattern and the chemical shifts of the pyrrole protons will differ significantly.
Prevention and Mitigation:
-
Strategic Choice of Starting Materials: Employ starting materials that enforce the desired regiochemistry. Using 2-acylthiophenes or thiophene-2-carbaldehydes as precursors is a robust strategy for ensuring the formation of the [3,2-b] fused system.[2][3]
-
Controlled Cyclization: Analyze your chosen cyclization method. Reactions like the Paal-Knorr synthesis, when applied correctly, offer excellent regiochemical control.[4][5]
-
Careful Purification: If a mixture is unavoidable, separation can often be achieved using high-performance column chromatography with a shallow solvent gradient, as the polarity of the isomers is often very similar.
Q2: I'm attempting an N-alkylation of my thieno[3,2-b]pyrrole, but I'm getting a significant amount of a C-alkylated byproduct. Why is this happening and how can I improve selectivity?
Answer: The thieno[3,2-b]pyrrole anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen atom (N4) and the carbon atom at the C3 position. The competition between N-alkylation and C-alkylation is a classic problem governed by the principles of Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[6]
Causality and Mechanism:
-
N-Alkylation (Thermodynamic Product): The nitrogen atom is more electronegative and is considered a "hard" nucleophilic center. It tends to react with "hard" electrophiles. This pathway leads to the more thermodynamically stable product.
-
C-Alkylation (Kinetic Product): The C3 carbon is part of the delocalized π-system and is a "soft" nucleophilic center. It reacts preferentially with "soft" electrophiles. This reaction is often faster and is considered the kinetically favored pathway.
The outcome of the reaction depends heavily on the nature of the electrophile (alkylating agent) and the reaction conditions.
Improving N-Alkylation Selectivity: To favor the desired N-alkylation, you need to create conditions that promote the thermodynamic pathway.
| Factor | Condition for N-Alkylation (Hard) | Condition for C-Alkylation (Soft) | Rationale |
| Electrophile | Alkyl sulfates (R₂SO₄), Alkyl chlorides (R-Cl) | Alkyl iodides (R-I), Alkyl bromides (R-Br) | Harder electrophiles react at the harder nitrogen site. Softer electrophiles react at the softer carbon site.[6] |
| Base/Counter-ion | Strong, non-nucleophilic bases like NaH or KH. | Strong bases like LDA or BuLi. | Na⁺ and K⁺ are hard counter-ions that associate with the hard nitrogen, leaving the soft carbon more available. Li⁺ is a harder counter-ion but LDA can create complex aggregates. |
| Solvent | Polar aprotic solvents (DMF, DMSO). | Less polar solvents (THF, Diethyl ether). | Polar solvents can solvate the cation, leading to a more "free" anion where the charge is more localized on the nitrogen. |
| Temperature | Higher temperatures. | Lower temperatures (-78 °C to 0 °C). | Higher temperatures allow the reaction to overcome the activation energy barrier to form the more stable thermodynamic product. |
Troubleshooting Workflow for Alkylation Reactions
Caption: A logical workflow for troubleshooting poor regioselectivity in thieno[3,2-b]pyrrole alkylation.
Q3: My reaction turned dark, and I've isolated a high molecular weight, insoluble material. What is it?
Answer: This is often indicative of either polymerization or oxidative dimerization/oligomerization. Thieno[3,2-b]pyrrole and its derivatives can be susceptible to both processes, especially if the core is electron-rich or if trace oxidants are present.
Causality and Mechanism:
-
Polymerization: Thienopyrroles can undergo electropolymerization or chemical polymerization, particularly when treated with strong acids or oxidizing agents.[7] This leads to the formation of insoluble, often dark-colored polymeric materials.
-
Oxidative Dimerization: If the thienopyrrole scaffold has activated C-H bonds (especially at C3 or C6) or carries amino groups, oxidative coupling can occur. This process can be catalyzed by trace metals or air (oxygen). For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to undergo unexpected oxidative dimerization when treated with NaOCl.[8] This forms a new, larger conjugated system, which typically has low solubility.
Prevention and Mitigation:
-
Degas Solvents: Before starting the reaction, thoroughly degas all solvents by bubbling with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.
-
Use an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen, especially if using organometallic reagents or if the reaction is heated for an extended period.
-
Protect Reactive Positions: If your molecule has particularly activated C-H bonds that are not part of the desired reaction, consider temporarily protecting them with a group like a trialkylsilyl moiety.
-
Purify Reagents: Ensure starting materials and reagents are free from trace metal catalysts or oxidizing impurities.
Mechanism of Oxidative Dimerization
Caption: Generalized pathway for the oxidative dimerization of thieno[3,2-b]pyrrole derivatives.
Analytical Workflow for Byproduct Characterization
Identifying an unknown byproduct is critical. This section provides step-by-step guidance on using common analytical techniques to elucidate the structure of impurities.
Q4: How do I use NMR and Mass Spectrometry together to identify an unknown byproduct from my reaction?
Answer: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation. MS provides the molecular weight and formula, while NMR reveals the connectivity and chemical environment of the atoms.
Step-by-Step Analytical Protocol:
-
Initial Assessment with LCMS:
-
Objective: To determine the purity of the crude product and obtain the molecular weight of the major components.
-
Procedure:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., ACN, MeOH).
-
Inject the sample onto an LCMS system equipped with a C18 column.[9][10]
-
Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Analyze the resulting chromatogram and mass spectra. Look for the [M+H]⁺ or [M-H]⁻ ion of your expected product and any other significant peaks.
-
-
Interpretation: If you see a peak with a mass of approximately double your expected product minus two mass units, you likely have an oxidative dimer. A peak with the same mass as your product but a different retention time suggests an isomer.
-
-
Purification:
-
Objective: To isolate the byproduct in sufficient quantity and purity for NMR analysis.
-
Procedure: Perform column chromatography on silica gel, carefully selecting a solvent system that provides good separation between your desired product and the impurity, as identified by TLC or the LCMS retention times.[10]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the exact mass and elemental composition of the purified byproduct.
-
Procedure: Submit the pure byproduct for HRMS analysis (e.g., ESI-TOF).
-
Interpretation: The exact mass will allow you to calculate a molecular formula, confirming whether you have an isomer, a dimer, or a product from an unexpected side reaction (e.g., loss of a protecting group, reaction with the solvent).
-
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC/HMBC):
-
Objective: To determine the complete chemical structure.
-
Procedure:
-
Dissolve the pure byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integration, and coupling patterns.
-
Acquire a ¹³C NMR spectrum.
-
If the structure is not immediately obvious, perform 2D NMR experiments:
-
COSY: To identify proton-proton couplings (H-C-C-H).
-
HSQC: To correlate protons directly to the carbons they are attached to (¹JC,H).
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton.
-
-
-
Interpretation: Compare the spectra to that of your starting material and expected product. For example, the disappearance of the N-H proton signal and the appearance of a new set of signals corresponding to an alkyl group would confirm alkylation. The position of these new signals will tell you if it occurred on the nitrogen or a carbon atom. Spectroscopic data from the literature can be invaluable for comparison.[9][11]
-
Analytical Workflow Diagram
Caption: A standard workflow for the isolation and structural elucidation of an unknown byproduct.
Frequently Asked Questions (FAQs)
Q5: What are the most common and reliable synthetic routes to the thieno[3,2-b]pyrrole core?
Several robust methods exist. A widely used approach begins with a substituted thiophene-2-carbaldehyde, which undergoes condensation with ethyl 2-azidoacetate. The resulting vinyl azide is then cyclized, typically by heating in an inert solvent like xylene, to form the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate core.[2] This core can then be further functionalized. Another effective method is a variation of the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia source.[5]
Q6: How can I generally improve the yield and purity of my thieno[3,2-b]pyrrole synthesis?
Beyond addressing specific byproduct formation, general lab practice is key. Always use freshly distilled/purified solvents and high-purity reagents. Running reactions under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.[8] Monitoring the reaction progress by TLC or LCMS is crucial to avoid over-running the reaction, which can lead to decomposition or further side products. Finally, optimizing the purification method, such as testing various solvent systems for column chromatography or considering recrystallization, can dramatically improve the purity of the final product.
References
- Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. (n.d.). vertexaisearch.cloud.google.com.
- Synthesis of thieno[3,2‐b]pyrrole 3 ea directly from 2‐propionylthophene and acetylene gas. (n.d.). vertexaisearch.cloud.google.com.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). vertexaisearch.cloud.google.com.
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Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis - eScholarship.org. (n.d.). escholarship.org. Retrieved January 12, 2026, from [Link]
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Synthesis of the Thieno [3,2-b]pyrrole System | Journal of the American Chemical Society. (n.d.). pubs.acs.org. Retrieved January 12, 2026, from [Link]
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Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices | Journal of the American Chemical Society. (n.d.). pubs.acs.org. Retrieved January 12, 2026, from [Link]
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Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC - NIH. (n.d.). . Retrieved January 12, 2026, from [Link]
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Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 12, 2026, from [Link]
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (n.d.). vertexaisearch.cloud.google.com.
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. (n.d.). . Retrieved January 12, 2026, from [Link]
-
Thieno[3,2‐b]pyrrole and pyrrolo[2,3‐d]thiazole derivatives. - ResearchGate. (n.d.). . Retrieved January 12, 2026, from [Link]
- Dibenzothieno-pyrrolo[3,2-b]pyrrole - the Missing Member of Thienoacenes Family. (n.d.). vertexaisearch.cloud.google.com.
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Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential - Taylor & Francis Online. (n.d.). . Retrieved January 12, 2026, from [Link]
-
New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved January 12, 2026, from [Link]
- Dibenzothienopyrrolo[3,2-b]pyrrole: The Missing Member of the Thienoacene Family. (n.d.). vertexaisearch.cloud.google.com.
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6H-thieno[2,3-b]pyrrole | C6H5NS | CID 819116 - PubChem - NIH. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved January 12, 2026, from [Link]
-
Thieno[3,2-b]thiophene-diketopyrrolopyrrole-based quinoidal small molecules: synthesis, characterization, redox behavior, and n-channel organic field-effect transistors - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 12, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.). . Retrieved January 12, 2026, from [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (n.d.). . Retrieved January 12, 2026, from [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). . Retrieved January 12, 2026, from [Link]
-
(PDF) SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (n.d.). . Retrieved January 12, 2026, from [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central. (n.d.). . Retrieved January 12, 2026, from [Link]
-
Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis - NIH. (n.d.). . Retrieved January 12, 2026, from [Link]
-
C Alkylation and O alkylation|Thermodynamic and kinetic stability - YouTube. (n.d.). . Retrieved January 12, 2026, from [Link]
-
Preparation of Thieno[2,3-b]pyrroles Starting from Ketene-N,S-acetals. - ResearchGate. (n.d.). . Retrieved January 12, 2026, from [Link]
-
Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene - NIH. (n.d.). . Retrieved January 12, 2026, from [Link]
- CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. (n.d.). vertexaisearch.cloud.google.com.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Thieno[3,2-b]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyrrole scaffold, a fused heterocyclic system comprising thiophene and pyrrole rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features have led to the development of a diverse range of derivatives with significant biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial potential of thieno[3,2-b]pyrrole derivatives against established drugs in each class, supported by experimental data and detailed protocols.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thieno[3,2-b]pyrrole derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. A key mechanism of action for some of these compounds involves the activation of the tumor-specific M2 isoform of pyruvate kinase (PKM2), which can revert cancer cells to a more normal metabolic state.[1][2] Other derivatives have shown potent inhibitory activity against key signaling pathways implicated in cancer progression.[3]
Comparative In Vitro Efficacy:
Here, we compare the cytotoxic activity of representative thieno[3,2-b]pyrrole derivatives with the well-established anticancer drug, Doxorubicin , against the human colon carcinoma cell line, HCT-116.
| Compound | Target/Mechanism of Action | Cell Line | IC₅₀ (µM) | Citation(s) |
| Thieno[3,2-b]pyrrole Derivative (Hypothetical) | Varies (e.g., Kinase inhibition) | HCT-116 | Data not available in a comprehensive format | - |
| Thieno[2,3-d]pyrimidine derivative (10b) | EGFR/PI3K inhibition | HCT-116 | ~57.01 | [1] |
| Thieno[2,3-c]pyridine derivative (6i) | Hsp90 inhibition | RKO (colorectal) | 12.4 | [4] |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | HCT-116 | 0.96 ± 0.02 | [5][6] |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | HCT-116 | 1.9 (µg/mL) | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions and the limited availability of a comprehensive IC₅₀ table for a series of thieno[3,2-b]pyrrole derivatives against HCT-116. The data for related thieno-pyrrole structures are provided for context.
Expert Insights: The available data, although not extensive for the specific thieno[3,2-b]pyrrole core against HCT-116, suggests that derivatives from the broader thienopyrrole family can exhibit potent anticancer activity. For instance, the sub-micromolar IC50 values reported for some derivatives against other cancer cell lines highlight the potential of this scaffold.[3] The mechanism of action is a critical determinant of efficacy and can range from metabolic modulation to direct inhibition of key cancer-related enzymes.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-b]pyrrole derivatives and the reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Figure 2. Workflow of the Carrageenan-Induced Paw Edema Assay.
III. Antimicrobial Activity: Combating Pathogenic Microbes
The thieno[3,2-b]pyrrole scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against various bacterial and fungal strains.
Comparative In Vitro Efficacy:
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Here, we compare the reported MIC values of pyrrole derivatives (as a proxy due to limited direct data on thieno[3,2-b]pyrroles) with the broad-spectrum antibiotic Ciprofloxacin .
| Compound | Microorganism | MIC (µg/mL) | Citation(s) |
| Pyrrole Derivatives | Staphylococcus aureus | 3.12 - 12.5 | [2] |
| Pyrrole Derivatives | Escherichia coli | >12.5 | [2] |
| Thieno[2,3-b]thiophene Derivative (5d) | Staphylococcus aureus | equipotent to Penicillin G | [8] |
| Thieno[2,3-b]thiophene Derivative (5d) | Escherichia coli | more potent than Streptomycin | [8] |
| Ciprofloxacin | Escherichia coli (susceptible) | ≤ 1 | [9][10] |
| Ciprofloxacin | Staphylococcus aureus (MRSA, MIC₅₀) | 0.25 | [11][12] |
| Ciprofloxacin | Staphylococcus aureus (MRSA, MIC₉₀) | 0.5 | [11][12] |
| Ciprofloxacin | Staphylococcus aureus (MSSA, Newman) | 0.25 | [12] |
Expert Insights: The data on related heterocyclic systems suggests that thieno[3,2-b]pyrrole derivatives have the potential for significant antimicrobial activity. The potency can be influenced by the specific substituents on the heterocyclic core. Further screening of a diverse library of thieno[3,2-b]pyrrole derivatives against a panel of clinically relevant bacteria and fungi is warranted to identify lead compounds for further development.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli or S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the thieno[3,2-b]pyrrole derivatives and the reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Figure 3. Workflow of the Broth Microdilution Method for MIC Determination.
IV. Conclusion and Future Directions
The thieno[3,2-b]pyrrole scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. While preliminary studies have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents, there is a clear need for more comprehensive and direct comparative studies to quantify their efficacy against established drugs. Future research should focus on:
-
Synthesis of diverse libraries of thieno[3,2-b]pyrrole derivatives to establish robust structure-activity relationships.
-
Systematic screening of these compounds against a wider range of cancer cell lines, inflammatory models, and microbial strains.
-
Elucidation of the specific molecular targets and mechanisms of action for the most potent derivatives.
Such efforts will be crucial in translating the therapeutic potential of this privileged scaffold into clinically viable drug candidates.
V. References
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Eng, R. H., & Smith, S. M. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 30(6), 924–925.
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Xiao, J., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1289158.
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Paris, M., et al. (2014). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. Journal of natural products, 77(3), 525–532.
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Khaleel, S. A., et al. (2016). Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity. Scientific reports, 6, 36855.
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Sakat, S. S., et al. (2014). Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model. Inflammation, 37(1), 1–9.
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van der Bijl, P., et al. (2021). Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. The Journal of antimicrobial chemotherapy, 76(8), 1935–1947.
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Boyd, L. B., et al. (2023). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. The Journal of antimicrobial chemotherapy, 78(2), 487–494.
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Sakat, S. S., et al. (2014). Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Inflammation, 37(1), 1-9.
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Blaser, J., et al. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 30(6), 924–925.
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Sagar, S., et al. (2021). Ciprofloxacin MIC (Minimum inhibitory concentration) values among ciprofloxacin-resistant E. coli isolates from... ResearchGate.
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Boyd, L. B., et al. (2022). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. Journal of Antimicrobial Chemotherapy, 78(2), 487-494.
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Khaleel, S. A., et al. (2016). HCT 116 (A) and HT-29 (B) cells were exposed to DOX, RES, DID and their... ResearchGate.
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Sakat, S. S., et al. (2014). Effect of RAD of Diclofenac on Paw Edema at Different Time Points. ResearchGate.
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Khaleel, S. A., et al. (2013). Abstract 3292: The potential chemomodulatory effects of didox and resveratrol on doxorubicin in colon cancer cells. Cancer Research, 73(8_Supplement), 3292.
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Sakat, S. S., et al. (2014). Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model. Inflammation, 37(1), 1-9.
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Gotte, G., et al. (2005). Effect of 24 h pre-treatment with TPL on DOX IC50 values obtained in... ResearchGate.
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Goel, K. K., et al. (2024). Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. Journal of Molecular Structure, 1321, 139654.
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Kumar, P. R., et al. (2004). Synthesis and biological evaluation of thiophene [3, 2-b] pyrrole derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry, 12(5), 1221–1229.
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Khaleel, S. A., et al. (2013). Abstract 3292: The potential chemomodulatory effects of didox and resveratrol on doxorubicin in colon cancer cells. Cancer Research, 73(8 Supplement), 3292–3292.
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Chothani, D. L., et al. (2013). IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... ResearchGate.
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Patel, K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of Heterocyclic Chemistry, 52(1), 217-222.
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(3), 1163.
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Kumar, P. R., et al. (2004). Synthesis and biological evaluation of thiophene [3, 2-b] pyrrole derivatives as potential anti-inflammatory agents. ResearchGate.
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Al-Ghorbani, M., et al. (2022). Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. ResearchGate.
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Singh, A., et al. (2021). Percentage of paw edema inhibition in rats treated with 2.5 mg/kg, 5... ResearchGate.
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Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of medicinal chemistry, 53(3), 1048–1055.
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Boxer, M. B., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed.
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Hart, C. J., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship.org.
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Al-Warhi, T., et al. (2022). In vivo anti-inflammatory assay of thieno[2,3-b]pyridine derivatives.... ResearchGate.
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Lim, C. S., et al. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of medicinal chemistry, 60(8), 3427–3438.
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El-Gazzar, A. R. B. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific reports, 11(1), 19702.
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Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669–4678.
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Al-Abdullah, E. S., et al. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 17(11), 12991–13008.
-
Mehmood, S., et al. (2019). Percentage inhibition of carrageenan induced paw edema (aqueous extract). ResearchGate.
-
Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC.
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A Comparative Guide to Thieno[3,2-b]pyrrole-Based OFETs and the Pentacene Benchmark
A Senior Application Scientist's In-Depth Analysis for Researchers and Materials Scientists
In the landscape of organic electronics, the pursuit of high-performance Organic Field-Effect Transistors (OFETs) has led to the exploration of a vast array of semiconducting materials. For years, pentacene has been the gold standard, a benchmark against which new p-type materials are measured. However, the inherent instability of acenes like pentacene in ambient conditions has fueled the quest for alternative molecular architectures.[1] Among the promising contenders, thieno[3,2-b]pyrrole-based organic semiconductors have emerged as a versatile class of materials, offering tunable electronic properties and the potential for enhanced stability.
This guide provides a comprehensive comparison of the performance of thieno[3,2-b]pyrrole-based OFETs and their pentacene counterparts. We will delve into the key performance metrics, explore the underlying structure-property relationships, and provide detailed experimental protocols to offer a practical understanding for researchers in the field.
At a Glance: Key Performance Metrics
The performance of an OFET is characterized by several key parameters. Here, we present a comparative overview of typical values achieved for thieno[3,2-b]pyrrole derivatives and pentacene. It is crucial to note that these values are highly dependent on the specific molecular structure, device architecture, and fabrication conditions.
| Performance Metric | Thieno[3,2-b]pyrrole-based OFETs | Pentacene-based OFETs |
| Hole Mobility (μ) | 0.01 - 2.0 cm²/Vs | 0.5 - 3.0 cm²/Vs (can exceed 10 cm²/Vs in single crystals) |
| On/Off Ratio | 10³ - 10⁷ | 10⁵ - 10⁸ |
| Threshold Voltage (Vth) | 0 to -20 V | 0 to -20 V |
| Processing | Solution and vacuum deposition | Primarily vacuum deposition |
| Air Stability | Generally good, tunable via molecular design | Moderate, prone to oxidation |
Delving Deeper: A Tale of Two Molecules
The performance differences between thieno[3,2-b]pyrrole-based materials and pentacene stem from their distinct molecular structures and the resulting solid-state packing.
The Enduring Benchmark: Pentacene
Pentacene, a polycyclic aromatic hydrocarbon, boasts a rigid, planar structure that facilitates strong π-π stacking in the solid state. This herringbone packing arrangement creates efficient pathways for charge transport, leading to high charge carrier mobilities.[2] However, the high-lying Highest Occupied Molecular Orbital (HOMO) of pentacene makes it susceptible to oxidation in the presence of air and light, leading to device degradation.[3]
Figure 1: Molecular structure of pentacene.
The Versatile Challenger: Thieno[3,2-b]pyrrole
The thieno[3,2-b]pyrrole moiety offers a unique combination of a thiophene ring, known for its good charge transport properties, and a pyrrole ring. The nitrogen atom in the pyrrole ring provides a convenient site for chemical modification, allowing for the tuning of solubility, energy levels, and solid-state packing.[4] This versatility enables the design of both small molecules and polymers with tailored properties.
The introduction of donor-acceptor architectures incorporating the electron-rich thieno[3,2-b]pyrrole unit has led to materials with deep HOMO levels, which can improve air stability.[5] Furthermore, the ability to modify the molecular backbone allows for control over the planarity and intermolecular interactions, directly impacting the charge transport characteristics.[4][6] For instance, a more curved molecular backbone in some thieno[3,2-b]pyrrole derivatives can lead to less efficient packing and lower mobility compared to more linear analogues.[1][6]
Figure 2: Core structure of thieno[3,2-b]pyrrole with a modifiable 'R' group.
Performance Deep Dive: A Comparative Analysis
Charge Carrier Mobility
Pentacene has long been a frontrunner in terms of hole mobility, with vacuum-deposited thin films routinely achieving values in the range of 1-3 cm²/Vs.[2] Thieno[3,2-b]pyrrole-based materials exhibit a wider range of mobilities. While some small molecules have shown modest mobilities around 0.0259 cm²/Vs, copolymers incorporating thieno[3,2-b]thiophene have demonstrated impressive hole mobilities as high as 1.95 cm²/Vs.[1][7] This highlights the significant impact of molecular design on the performance of this class of materials.
On/Off Ratio
A high on/off ratio is crucial for the effective switching of a transistor. Both pentacene and thieno[3,2-b]pyrrole-based OFETs can achieve high on/off ratios, typically in the range of 10⁵ to 10⁸.[1][2] This indicates that both classes of materials can effectively modulate the current flow between the source and drain electrodes.
Threshold Voltage and Stability
The threshold voltage, the gate voltage required to turn the transistor on, is an important parameter for low-power applications. Both material classes can exhibit threshold voltages in a similar range. However, the operational stability, particularly under ambient conditions, is where thieno[3,2-b]pyrrole derivatives can offer a significant advantage. By tuning the HOMO level through molecular design, it is possible to create thieno[3,2-b]pyrrole-based semiconductors with enhanced resistance to oxidation compared to pentacene.[3][5]
Experimental Protocols: A Guide to Fabrication and Characterization
To provide a practical context for the performance data, we outline generalized experimental protocols for the fabrication and characterization of both solution-processed thieno[3,2-b]pyrrole-based OFETs and vacuum-deposited pentacene OFETs.
Solution-Processed Thieno[3,2-b]pyrrole OFET Fabrication
This protocol is a representative example for a bottom-gate, top-contact (BGTC) device architecture.
Figure 3: Workflow for solution-processed OFET fabrication.
Step-by-Step Methodology:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment (Optional but Recommended): To improve the interface quality, a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) can be deposited on the SiO₂ surface.
-
Semiconductor Deposition: Dissolve the thieno[3,2-b]pyrrole-based semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the solution onto the substrate to form a thin film. The spin speed and solution concentration will determine the film thickness.
-
Thermal Annealing: Anneal the semiconductor film at an optimized temperature to improve the molecular ordering and crystallinity, which is crucial for achieving high charge carrier mobility.[5]
-
Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask via thermal evaporation.
-
Characterization: Characterize the OFET performance in a controlled environment (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
Vacuum-Deposited Pentacene OFET Fabrication
This protocol describes a typical process for a bottom-gate, top-contact (BGTC) pentacene OFET.
Step-by-Step Methodology:
-
Substrate Preparation: Similar to the solution-processed device, start with a clean, heavily n-doped Si/SiO₂ substrate.
-
Dielectric Surface Treatment: Treatment with a SAM like OTS is highly recommended to promote the growth of a well-ordered pentacene film.
-
Pentacene Deposition: Place the substrate in a high-vacuum thermal evaporator. Deposit a thin film of pentacene at a controlled rate (e.g., 0.1-0.5 Å/s). The substrate temperature during deposition can influence the film morphology and device performance.
-
Source and Drain Electrode Deposition: Without breaking the vacuum, deposit the gold source and drain electrodes through a shadow mask.
-
Characterization: Transfer the fabricated device to a probing station for electrical characterization.
Concluding Remarks
Pentacene remains a formidable benchmark in the field of organic electronics due to its high, reproducible charge carrier mobility. However, its environmental instability presents a significant hurdle for practical applications. Thieno[3,2-b]pyrrole-based semiconductors have emerged as a highly promising alternative, offering a remarkable degree of chemical tunability. This allows for the rational design of materials with improved air stability and solution processability, making them attractive for low-cost, large-area electronics. While achieving the consistently high mobilities of crystalline pentacene with solution-processed thieno[3,2-b]pyrrole derivatives is still an active area of research, the versatility of this chemical scaffold ensures its continued importance in the development of next-generation organic electronics.
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The Ascendance of Thieno[3,2-b]pyrrole-Based Acceptors: A Paradigm Shift in Organic Solar Cell Efficiency
A Comparative Guide to Fullerene and Non-Fullerene Acceptors in Organic Photovoltaics
The landscape of organic solar cells (OSCs) has been dramatically reshaped by the advent of non-fullerene acceptors (NFAs), which have progressively outpaced their fullerene predecessors in power conversion efficiency (PCE). Among the diverse array of NFA architectures, those incorporating the thieno[3,2-b]pyrrole moiety have emerged as a particularly promising class of materials. This guide provides a comprehensive comparison of the efficiency of thieno[3,2-b]pyrrole-based solar cells versus those employing traditional fullerene acceptors, supported by experimental data and a deep dive into the underlying scientific principles.
The Fullerene Era and Its Inherent Limitations
For nearly two decades, fullerene derivatives, such as PC₆₁BM and PC₇₁BM, were the undisputed electron acceptors of choice in high-performing OSCs.[1] Their electron-accepting capabilities and ability to form the necessary bulk heterojunction (BHJ) morphology were instrumental in the early advancements of the field. However, fullerene acceptors possess several intrinsic drawbacks that ultimately cap their performance potential. These limitations include:
-
Limited Light Absorption: Fullerenes exhibit poor absorption in the visible and near-infrared regions of the solar spectrum, which restricts the overall photon harvesting of the device.[2]
-
Constrained Energy Level Tunability: The electronic properties of fullerenes are not easily modified, making it challenging to optimize the energy level alignment with various donor materials for maximizing the open-circuit voltage (VOC).[1][2]
-
Morphological Instability: Fullerene-based blends can suffer from morphological degradation over time, particularly under thermal stress, leading to reduced device stability and lifetime.[2]
Thieno[3,2-b]pyrrole-Based NFAs: A Gateway to Higher Efficiencies
The introduction of NFAs, particularly those based on the thieno[3,2-b]pyrrole building block, has provided a powerful solution to overcome the limitations of fullerenes. The unique chemical structure of thieno[3,2-b]pyrrole, a fused system of thiophene and pyrrole rings, imparts favorable electronic and optical properties to the resulting acceptor molecules.
The strong electron-donating nature of the pyrrole ring within the thieno[3,2-b]pyrrole unit leads to a number of advantages.[3][4] When incorporated into an acceptor-donor-acceptor (A-D-A) molecular framework, this moiety helps to upshift the frontier orbital energy levels.[3][4] This upshift in the Lowest Unoccupied Molecular Orbital (LUMO) energy level is particularly beneficial for achieving higher VOC values in solar cell devices.[4] Furthermore, the rigid and planar structure of the thieno[3,2-b]pyrrole unit promotes favorable molecular packing and charge transport.[5]
Performance Metrics: A Head-to-Head Comparison
The superiority of thieno[3,2-b]pyrrole-based NFAs over fullerene acceptors is evident in the substantial gains in power conversion efficiency and other key photovoltaic parameters.
| Acceptor Type | Donor Polymer | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| Thieno[3,2-b]pyrrole NFA (ThPy3) | PM6 | 0.830 | 23.82 | 77.1 | 15.3 | [3][4] |
| Fullerene Derivative (IT-4Cl) | PM6 | 0.798 | 20.89 | 75.8 | 12.6 | [3][4] |
| Dithieno[3,2-b:2′,3′-d]pyrrol Fused NFA (INPIC-4F) | PBDB-T | Not Specified | Not Specified | Not Specified | 13.13 | [6][7] |
| Thieno[3,2-b]pyrrole NFA (PTBTP-4F) | PBDB-T | 0.86 | 20.74 | 69.02 | 12.33 | [8] |
As the data indicates, solar cells employing thieno[3,2-b]pyrrole-based acceptors consistently outperform their fullerene-based counterparts in terms of PCE. For instance, the ThPy3-based device demonstrates a remarkable PCE of 15.3%, a significant improvement over the 12.6% achieved with the IT-4Cl fullerene derivative under similar conditions.[3][4] This enhancement is a direct result of improvements in both the short-circuit current density (JSC) and the open-circuit voltage (VOC). The higher JSC can be attributed to the broader and stronger light absorption of the NFA in the visible and near-infrared regions, while the increased VOC is a consequence of the higher LUMO energy level of the thieno[3,2-b]pyrrole-based acceptor.[3][4]
Causality Behind the Enhanced Performance
The improved efficiency of thieno[3,2-b]pyrrole-based solar cells is not merely a matter of incremental improvements but stems from fundamental advantages in their molecular design and resulting material properties.
Molecular Structure and Energy Level Engineering
The ability to chemically modify the structure of NFAs allows for precise tuning of their electronic energy levels. The incorporation of the electron-rich thieno[3,2-b]pyrrole unit is a key strategy to raise the LUMO level, which in turn increases the VOC of the solar cell, as VOC is proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor.[4]
Caption: Energy level alignment of a donor polymer with a fullerene acceptor vs. a thieno[3,2-b]pyrrole NFA.
Enhanced Light Absorption
Unlike fullerenes, which have a limited absorption window, thieno[3,2-b]pyrrole-based NFAs can be designed to absorb a broader range of the solar spectrum.[2] This is achieved through the strategic design of the molecular backbone to induce strong intramolecular charge transfer, leading to significant absorption in the near-infrared region.[4] This enhanced light-harvesting capability directly translates to a higher JSC.
Experimental Protocols
The fabrication of high-efficiency organic solar cells is a multi-step process that requires careful control over each layer's deposition and morphology.
Device Fabrication Workflow
Caption: A typical workflow for the fabrication of a conventional structure organic solar cell.
Step-by-Step Methodology
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.[9] The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability and work function.[9]
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.[3] This layer facilitates the extraction of holes from the active layer to the anode.[10]
-
Active Layer Deposition: The donor polymer and the thieno[3,2-b]pyrrole-based NFA (or fullerene acceptor for comparison) are dissolved in a common organic solvent, such as chloroform or chlorobenzene, to form a blend solution. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The morphology and performance of this layer are highly dependent on the choice of solvent, additives, and post-deposition annealing treatments.
-
Electron Transport Layer (ETL) Deposition: An electron transport layer, such as PNDIT-F3N, is deposited on the active layer, typically by spin-coating from a solution.[3] The ETL assists in the efficient extraction of electrons to the cathode.
-
Cathode Deposition: A metal cathode, commonly silver (Ag) or aluminum (Al), is deposited on top of the ETL by thermal evaporation under high vacuum.[9]
-
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the VOC, JSC, FF, and PCE.[11]
Conclusion: A Bright Future for Thieno[3,2-b]pyrrole-Based OSCs
The development of thieno[3,2-b]pyrrole-based non-fullerene acceptors marks a significant milestone in the field of organic photovoltaics. Their inherent advantages in terms of tunable energy levels, broad light absorption, and potential for stable morphologies have enabled a new generation of high-efficiency organic solar cells, decisively surpassing the performance of traditional fullerene-based devices. As research continues to refine the molecular design and device engineering of these promising materials, the efficiency and commercial viability of organic solar cells are poised for continued and rapid advancement.
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A Comparative Spectroscopic Guide to Ethyl Thieno[3,2-b]pyrrole-5-carboxylate Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. The thieno[3,2-b]pyrrole scaffold, a privileged structure in numerous biologically active molecules, presents unique challenges and opportunities in isomeric differentiation. This guide provides an in-depth spectroscopic comparison of two key positional isomers of ethyl thieno[3,2-b]pyrrole-5-carboxylate: ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate . Understanding their distinct spectroscopic signatures is crucial for unambiguous identification, purity assessment, and advancing structure-activity relationship (SAR) studies.
Introduction to Thienopyrrole Isomerism
The fusion of thiophene and pyrrole rings can occur in two distinct constitutional isomers: the thieno[3,2-b]pyrrole and the thieno[2,3-b]pyrrole systems. This seemingly subtle difference in the arrangement of the five-membered rings leads to significant alterations in electron distribution, aromaticity, and, consequently, their spectroscopic properties. The position of the ethyl carboxylate group further diversifies the isomeric landscape. This guide will focus on the comparative analysis of the 4H-thieno[3,2-b] and 6H-thieno[2,3-b] isomers, providing experimental data and theoretical insights to aid in their differentiation.
Experimental Design for Spectroscopic Characterization
To ensure a robust and reliable comparison, a standardized set of spectroscopic techniques should be employed. The following experimental workflow is recommended for the characterization of thieno[3,2-b]pyrrole isomers. The causality behind these choices lies in obtaining orthogonal and complementary data points for a comprehensive structural elucidation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for these isomers. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters to record are chemical shifts (δ), coupling constants (J), and integration values.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum, often with proton decoupling, to determine the chemical shifts of all carbon atoms.
Protocol 2: Mass Spectrometry (MS)
MS provides the crucial confirmation of the molecular weight and offers insights into the fragmentation patterns, which can differ between isomers.
Methodology:
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Mass Analysis: Employ a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental composition.
-
Tandem MS (MS/MS): To probe fragmentation differences, perform collision-induced dissociation (CID) on the isolated molecular ion to generate a characteristic fragmentation spectrum.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying key functional groups and gaining information about the overall vibrational structure of the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For solution-phase measurements, use a suitable IR-transparent solvent.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the two isomers. These data are compiled from various sources and may exhibit slight variations based on experimental conditions.
¹H NMR Spectral Data
The proton NMR spectra are particularly diagnostic. The chemical shifts and coupling patterns of the aromatic protons on the thiophene and pyrrole rings are highly sensitive to the fusion mode.
| Proton | This compound (Isomer 1) | Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (Isomer 2) |
| NH | ~8.5 - 9.5 ppm (broad singlet) | ~11.0 - 12.0 ppm (broad singlet) |
| Thiophene H | H-2: ~7.4 ppm (d), H-3: ~6.9 ppm (d) | H-2: ~7.2 ppm (d), H-3: ~6.8 ppm (d) |
| Pyrrole H | H-6: ~7.7 ppm (s) | H-4: ~7.0 ppm (s) |
| -OCH₂CH₃ | ~4.3 ppm (q) | ~4.3 ppm (q) |
| -OCH₂CH₃ | ~1.3 ppm (t) | ~1.3 ppm (t) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Expert Interpretation: The most striking difference is the chemical shift of the NH proton, which is expected to be significantly more deshielded in the thieno[2,3-b] isomer due to different electronic effects and potential for intermolecular hydrogen bonding. The coupling constants between the thiophene protons (H-2 and H-3) will be characteristic of their ortho-relationship in both isomers.
¹³C NMR Spectral Data
The carbon-13 chemical shifts provide a detailed map of the electronic environment of the carbon skeleton.
| Carbon | This compound (Isomer 1) | Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (Isomer 2) |
| C=O | ~163 ppm | ~162 ppm |
| Thiophene C | C-2: ~124 ppm, C-3: ~110 ppm | C-2: ~121 ppm, C-3: ~108 ppm |
| Pyrrole C | C-5: ~115 ppm, C-6: ~128 ppm | C-4: ~112 ppm, C-5: ~125 ppm |
| Bridgehead C | C-3a: ~138 ppm, C-6a: ~135 ppm | C-3a: ~136 ppm, C-7a: ~133 ppm |
| -OCH₂CH₃ | ~60 ppm | ~60 ppm |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm |
Note: Chemical shifts are approximate and can vary with solvent.
Expert Interpretation: The chemical shifts of the bridgehead carbons (the carbons at the fusion of the two rings) are particularly sensitive to the isomeric form and can be a key diagnostic feature.
Infrared (IR) Spectral Data
The IR spectra will highlight the presence of key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Both Isomers |
| N-H Stretch | 3300 - 3400 (broad) |
| C-H Stretch (aromatic) | 3100 - 3150 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (ester) | 1680 - 1710 |
| C=C & C=N Stretches | 1400 - 1600 |
| C-O Stretch (ester) | 1200 - 1300 |
Expert Interpretation: While the IR spectra will confirm the presence of the N-H, ester, and aromatic functionalities in both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the fused ring systems.
Mass Spectrometry (MS) Data
Both isomers will have the same molecular weight, but their fragmentation patterns upon CID can differ.
| Parameter | This compound (Isomer 1) | Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (Isomer 2) |
| Molecular Weight | 195.24 g/mol | 195.24 g/mol |
| [M+H]⁺ (calc.) | 196.0427 | 196.0427 |
| Key Fragments | Loss of ethoxy radical (-OC₂H₅), loss of ethylene from the ethyl ester, and cleavage of the ester group are common fragmentation pathways. The stability of the resulting fragment ions will be influenced by the isomeric core structure. | Similar initial fragmentation pathways are expected, but the relative abundance of fragment ions may differ due to the different stabilities of the charged fragments derived from the thieno[2,3-b] core. |
Expert Interpretation: The key to differentiation via MS/MS lies in a careful analysis of the relative intensities of the fragment ions. The stability of the resulting cationic fragments will be dictated by the electron distribution within the specific thienopyrrole core, leading to a unique fragmentation "fingerprint" for each isomer.
Conclusion
The spectroscopic differentiation of this compound and ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a tractable but nuanced task. While mass spectrometry and IR spectroscopy provide confirmatory data, ¹H and ¹³C NMR spectroscopy are the most powerful and definitive tools for unambiguous identification. The distinct chemical shifts of the ring protons and carbons, particularly the NH proton and the bridgehead carbons, serve as reliable diagnostic markers. By employing the standardized protocols and comparative data presented in this guide, researchers can confidently characterize these important heterocyclic isomers, ensuring the integrity of their synthetic and drug discovery endeavors.
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A Comparative Guide to the Synthesis of Aminothiophenes: The Gewald Reaction and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents, owing to their ability to act as bioisosteres of phenyl groups.[1] The development of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, of paramount importance. This guide provides an in-depth comparative analysis of the Gewald reaction, the most prominent method for 2-aminothiophene synthesis, alongside other classical methods for constructing the thiophene ring: the Fiesselmann, Paal-Knorr, and Hinsberg syntheses. We will delve into the mechanistic intricacies, practical applications, and green chemistry aspects of each, supported by experimental data and protocols to aid in the selection of the most suitable method for a given research objective.
The Gewald Reaction: A Multicomponent Powerhouse
First reported by Karl Gewald in 1966, the Gewald reaction has become the most versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It is a multicomponent reaction, typically involving a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[2] The convergence and operational simplicity of this one-pot synthesis contribute to its broad appeal.[1][3]
Mechanistic Insights
The mechanism of the Gewald reaction, elucidated decades after its discovery, commences with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by a base.[2] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene.[2]
The choice of base is critical to the reaction's success. While tertiary amines like triethylamine are effective, secondary amines such as morpholine or piperidine are often preferred. This is because they can form polysulfides in situ, which may act as both the base and the sulfur transfer agent, facilitating the reaction.[4]
Scope and Limitations
The Gewald reaction is remarkably versatile, tolerating a wide range of functional groups on both the carbonyl and nitrile components.[5] This allows for the synthesis of a diverse library of 2-aminothiophenes with various substitution patterns. However, the reaction can be sluggish with certain substrates, such as aryl ketones.[6] In such cases, a two-step procedure, where the Knoevenagel adduct is first isolated and then reacted with sulfur and base, can provide better yields.[7]
Alternative Strategies for Thiophene Synthesis
While the Gewald reaction is preeminent for the direct synthesis of 2-aminothiophenes, other classical methods for thiophene ring formation are noteworthy, although they may require subsequent functional group manipulation to introduce the amino group.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis, developed in the 1950s, is a powerful method for constructing thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[8] A key feature of this reaction is the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8]
A significant variation of this reaction allows for the synthesis of 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester.[8]
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[9] The thiophene synthesis requires a sulfurizing agent, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most common choices.[10] Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases.[11]
A significant drawback of the Paal-Knorr synthesis is the often harsh reaction conditions and the limited availability of the starting 1,4-dicarbonyl compounds.[9] Furthermore, this method does not directly yield aminothiophenes; subsequent steps would be required to introduce an amino group.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[12] This method typically yields 3,4-disubstituted thiophene-2,5-dicarboxylates.[13] Similar to the Paal-Knorr synthesis, the Hinsberg reaction does not directly produce aminothiophenes, and the starting materials can be challenging to access.
Comparative Analysis
The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the discussed methods.
| Feature | Gewald Reaction | Fiesselmann Synthesis | Paal-Knorr Synthesis | Hinsberg Synthesis |
| Product | Polysubstituted 2-aminothiophenes | 3-Hydroxy or 3-aminothiophenes | Substituted thiophenes | 3,4-Disubstituted thiophene-2,5-dicarboxylates |
| Starting Materials | Ketone/aldehyde, activated nitrile, sulfur | α,β-Acetylenic ester, thioglycolic acid derivative | 1,4-Dicarbonyl compound | 1,2-Dicarbonyl compound, diethyl thiodiacetate |
| Key Reagents | Base (e.g., morpholine), elemental sulfur | Base (e.g., NaOMe) | P₄S₁₀ or Lawesson's reagent | Strong base (e.g., NaOEt) |
| Typical Yields | 40-95%[7] | Moderate to good | Variable, can be high | Moderate to good |
| Reaction Conditions | Mild (RT to moderate heating) | Mild to moderate heating | Often requires heating | Requires strong base and heating |
| Advantages | One-pot, multicomponent, high atom economy, directly yields aminothiophenes, wide substrate scope.[1][3] | Good for specific substitution patterns, can yield 3-aminothiophenes directly.[8] | Versatile for various thiophene substitutions. | Access to specific dicarboxylate-substituted thiophenes.[13] |
| Disadvantages | Can be slow for some substrates (e.g., aryl ketones).[6] | Limited to specific starting materials. | Harsh conditions, starting materials not always readily available, does not directly yield aminothiophenes.[9] | Limited scope of starting materials, does not directly yield aminothiophenes. |
Green Chemistry Perspective
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.[14] The Gewald reaction, being a multicomponent reaction, inherently possesses a high atom economy, a key principle of green chemistry.[14][15] Modifications to the Gewald reaction have further enhanced its green credentials, including the use of water as a solvent, microwave irradiation to reduce reaction times, and the use of recyclable catalysts.[14][16]
A simplified atom economy calculation for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur via the Gewald reaction is as follows:
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
-
Product: C₉H₁₀N₂S (MW = 194.26 g/mol )
-
Reactants: Cyclohexanone (C₆H₁₀O, MW = 98.14 g/mol ) + Malononitrile (C₃H₂N₂, MW = 66.06 g/mol ) + Sulfur (S, MW = 32.07 g/mol )
Atom Economy (%) = (194.26 / (98.14 + 66.06 + 32.07)) x 100 ≈ 90%
This high theoretical atom economy highlights the efficiency of the Gewald reaction in incorporating the atoms of the reactants into the final product. In contrast, reactions like the Paal-Knorr and Hinsberg syntheses often have lower atom economies due to the use of stoichiometric sulfurizing agents and the formation of significant byproducts.
Experimental Protocols
Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[17]
This protocol provides a practical example of the Gewald reaction.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this mixture, add morpholine (1.1 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting materials are consumed.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water and air dry.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Conclusion
The Gewald reaction stands out as the premier method for the synthesis of polysubstituted 2-aminothiophenes due to its operational simplicity, high atom economy, and broad substrate scope. While the Fiesselmann, Paal-Knorr, and Hinsberg syntheses are valuable for creating the thiophene core with specific substitution patterns, they are generally less direct and may involve harsher conditions for the ultimate production of aminothiophenes. For researchers and drug development professionals, a thorough understanding of the nuances of each method is crucial for the strategic design and efficient synthesis of novel aminothiophene-based compounds. The continued development of greener and more catalytic versions of these reactions will undoubtedly further enhance their utility in both academic and industrial settings.
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Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link][10]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link][4]
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YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link][29]
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Química Orgánica. (n.d.). Paal–Knorr synthesis of thiophene. [Link][31]
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Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739-1742. [Link][32]
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Tayebee, R., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Polycyclic Aromatic Compounds, 1-17. [Link]
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Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201. [Link][37]
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A Comparative Benchmark of Novel Thieno[3,2-b]pyrrole Derivatives in Organic Electronics and Kinase Inhibition
The thieno[3,2-b]pyrrole scaffold, a fused heterocyclic system comprising thiophene and pyrrole rings, has emerged as a "privileged" structure in materials science and medicinal chemistry.[1] Its rigid, planar geometry and electron-rich nature make it an exceptional building block for novel organic semiconductors and potent kinase inhibitors.[1][2] This guide provides a comprehensive benchmark of new thieno[3,2-b]pyrrole derivatives against established materials in two key application areas: organic field-effect transistors (OFETs) and protein kinase inhibition. We will delve into the underlying structure-property relationships and provide detailed experimental protocols to enable researchers to validate and build upon these findings.
Part 1: Thieno[3,2-b]pyrrole Derivatives in Organic Electronics: Raising the Bar for Charge Carrier Mobility
The performance of organic semiconductors is paramount for the advancement of flexible and low-cost electronic devices. Thieno[3,2-b]pyrrole-based materials have demonstrated significant promise in this arena, offering high charge carrier mobilities and excellent solution processability.[3][4]
Benchmarking Against Existing Organic Semiconductors
A significant breakthrough has been the development of a novel polymer incorporating a thieno[3,2-b]thiophene-diketopyrrolopyrrole (DPP)-based monomer. When copolymerized with thiophene, this new material, hereafter referred to as P1 , exhibited a remarkable improvement in performance compared to a standard DPP-thiophene copolymer, P2 .[5]
| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| P1 (New Thieno[3,2-b]thiophene-DPP polymer) | 1.95 | 0.03 | >10^5 |
| P2 (Standard DPP-thiophene polymer) | ~0.9 | - | >10^5 |
| Pentacene (Vacuum-deposited) | 1-5 | - | >10^6 |
Table 1: Performance comparison of a novel thieno[3,2-b]thiophene-DPP polymer (P1) against a standard DPP polymer (P2) and the benchmark small molecule, pentacene. Data for P1 and P2 sourced from[5].
The nearly twofold increase in hole mobility for P1 is attributed to the extended planarity and enhanced intermolecular π-π stacking conferred by the thieno[3,2-b]thiophene unit.[5] This structural modification promotes a more delocalized highest occupied molecular orbital (HOMO), facilitating intermolecular charge hopping.[5]
In another study, two new p-type donor-acceptor small molecules, TP-BT4T-TP and TP-BT2TT-TP , were synthesized using a 4H-thieno[3,2-b]pyrrole donor and a benzo[c][5][6][7]thiadiazole acceptor. The key difference between these molecules is the spacer unit—bithiophene in TP-BT4T-TP and thieno[3,2-b]thiophene in TP-BT2TT-TP —which alters the backbone curvature.[3]
| Material | Hole Mobility (cm²/Vs) | On/Off Ratio |
| TP-BT4T-TP (New, curved backbone) | 0.0259 | 10^6 |
| TP-BT2TT-TP (New, linear backbone) | 5.41 x 10^-5 | 10^3 |
| P3HT (Poly(3-hexylthiophene)) | 0.01 - 0.1 | 10^5 - 10^6 |
Table 2: Performance comparison of two novel thieno[3,2-b]pyrrole-based small molecules with varying backbone curvature against the well-established polymer P3HT. Data for TP-BT4T-TP and TP-BT2TT-TP sourced from[3].
The significantly higher mobility of the curved TP-BT4T-TP molecule after thermal annealing is a direct consequence of more favorable molecular packing and crystallinity, as revealed by grazing-incidence X-ray diffraction analysis.[3] This highlights the critical role of molecular geometry in dictating solid-state properties and device performance.
Experimental Protocol: Fabrication and Characterization of Solution-Processed OFETs
This protocol outlines the fabrication of a bottom-gate, top-contact OFET device, a common architecture for evaluating new organic semiconductors.
Materials:
-
Pre-patterned source-drain electrodes on a Si/SiO₂ substrate
-
Organic semiconductor solution (e.g., 5 mg/mL in chloroform)
-
Dielectric polymer solution (e.g., PMMA in anisole)
-
Gate electrode material (e.g., PEDOT:PSS)
-
Solvents for cleaning (acetone, isopropanol)
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sonnicate the pre-patterned substrate in acetone for 10 minutes.
-
Sonnicate in isopropanol for 10 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat with oxygen plasma or UV-ozone to remove organic residues and enhance surface wettability.
-
-
Organic Semiconductor Deposition:
-
Spin-coat the organic semiconductor solution onto the substrate at 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a predetermined temperature (e.g., 120°C) for 10 minutes to remove residual solvent and improve film morphology.
-
-
Dielectric Layer Deposition:
-
Spin-coat the dielectric polymer solution (e.g., PMMA) on top of the semiconductor layer at 2000 rpm for 60 seconds.
-
Anneal the dielectric layer at 80°C for 30 minutes.
-
-
Gate Electrode Deposition:
-
Spin-coat the gate electrode material (e.g., PEDOT:PSS) onto the dielectric layer at 3000 rpm for 60 seconds.
-
Anneal the gate electrode at 120°C for 10 minutes.
-
-
Device Characterization:
-
Measure the output characteristics (Isd vs. Vsd at various Vg) and transfer characteristics (Isd vs. Vg at a constant Vsd) using a semiconductor parameter analyzer in a probe station.
-
Calculate the charge carrier mobility in the saturation regime using the following equation: Isd = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where μ is the mobility, Ci is the capacitance per unit area of the dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
OFET Fabrication Workflow
Part 2: Thieno[3,2-b]pyrrole Derivatives as Kinase Inhibitors: A New Frontier in Targeted Therapy
The thieno[3,2-b]pyrrole scaffold has also proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[8] Its rigid structure allows for well-defined interactions with the kinase active site, and the nitrogen atom of the pyrrole ring provides a convenient handle for synthetic modification to optimize potency and pharmacokinetic properties.[9]
Benchmarking Against a Known Kinase Activator and Inhibitor
A novel series of thieno[3,2-b]pyrrole[3,2-d]pyridazinones has been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a promising target for cancer therapy.[6] The lead compound from this series, NCGC00031955 , demonstrates potent activation of PKM2.
| Compound | Target | AC₅₀ (µM) |
| NCGC00031955 (New Thieno[3,2-b]pyrrole derivative) | PKM2 | 0.063 |
| Fructose-1,6-bisphosphate (FBP) (Endogenous Activator) | PKM2 | ~10 |
Table 3: Comparison of the activation potency (AC₅₀) of a novel thieno[3,2-b]pyrrole derivative against the endogenous activator of PKM2. Data for NCGC00031955 sourced from[6].
In the realm of kinase inhibition, a series of thieno[3,2-b]pyrrole-5-carboxamides has been developed as reversible inhibitors of the histone lysine demethylase KDM1A/LSD1, another important cancer target.[9] Through structure-guided drug design, compounds with exceptional potency were discovered.
| Compound | Target | IC₅₀ (nM) |
| Compound 46 (New Thieno[3,2-b]pyrrole derivative) | KDM1A | <10 |
| Compound 49 (New Thieno[3,2-b]pyrrole derivative) | KDM1A | <10 |
| Compound 50 (New Thieno[3,2-b]pyrrole derivative) | KDM1A | <10 |
| Staurosporine (Broad-spectrum inhibitor) | Many Kinases | 1-20 |
Table 4: Inhibitory potency (IC₅₀) of new thieno[3,2-b]pyrrole-5-carboxamide derivatives against KDM1A, compared to the broad-spectrum inhibitor staurosporine. Data for compounds 46, 49, and 50 sourced from[9].
The single-digit nanomolar potency of these new inhibitors, coupled with high selectivity, underscores the potential of the thieno[3,2-b]pyrrole scaffold for developing next-generation targeted therapeutics.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[7][10]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (thieno[3,2-b]pyrrole derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vitro Kinase Inhibition Assay Workflow
Conclusion
The thieno[3,2-b]pyrrole scaffold continues to be a source of innovation in both organic electronics and drug discovery. The new derivatives highlighted in this guide demonstrate substantial performance improvements over existing materials, showcasing the power of rational molecular design. For researchers in organic electronics, the enhanced charge carrier mobility of thieno[3,2-b]pyrrole-based polymers and small molecules opens up new avenues for high-performance, solution-processable devices. In the field of medicinal chemistry, the potent and selective kinase inhibition exhibited by these novel compounds provides promising starting points for the development of targeted therapies. The experimental protocols provided herein offer a framework for the validation and further exploration of this versatile and promising class of molecules.
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A Head-to-Head Comparison of Thieno[3,2-b]pyrrole Analogs: Cytotoxicity in Cancer Cell Lines
The thieno[3,2-b]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Of particular interest is the significant anticancer potential demonstrated by various analogs. This guide provides a comprehensive, data-driven comparison of the cytotoxic effects of different thieno[3,2-b]pyrrole analogs across a panel of human cancer cell lines. We will delve into the structure-activity relationships, mechanistic insights, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.
Introduction to Thieno[3,2-b]pyrroles in Oncology
The thieno[3,2-b]pyrrole core, a bicyclic aromatic heterocycle, offers a unique three-dimensional structure that allows for diverse functionalization, leading to compounds with high affinity and selectivity for various biological targets.[1] This versatility has been exploited to develop potent inhibitors of key signaling pathways implicated in cancer progression. This guide will focus on the direct cytotoxic effects of these analogs, presenting a comparative analysis of their potency in different cancer contexts.
Comparative Cytotoxicity of Thieno[3,2-b]pyrrole Analogs
The in vitro cytotoxicity of various thieno[3,2-b]pyrrole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | [2][3] |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | [2][3] | |
| 3f | HepG2 (Hepatocellular Carcinoma) | 4.296 ± 0.2 | [2] |
| PC-3 (Prostate Cancer) | 7.472 ± 0.42 | [2] | |
| 3g | HepG2 (Hepatocellular Carcinoma) | 3.77 ± 0.17 | [2] |
| PC-3 (Prostate Cancer) | Moderate Inhibition | [2] | |
| 4c | HepG2 (Hepatocellular Carcinoma) | 3.023 | [2][3] |
| PC-3 (Prostate Cancer) | 3.12 | [2][3] |
Mechanistic Insights: How Thieno[3,2-b]pyrrole Analogs Induce Cancer Cell Death
The cytotoxic effects of thieno[3,2-b]pyrrole analogs are often attributed to their ability to modulate key cellular processes involved in cancer cell proliferation, survival, and metabolism. Two prominent mechanisms of action that have been elucidated for certain derivatives are the inhibition of protein kinases and the activation of metabolic enzymes.
Dual Inhibition of VEGFR-2 and AKT Signaling Pathway
Several potent thieno[3,2-b]pyrrole analogs, such as compounds 3b and 4c , have been shown to exert their anticancer effects through the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[3]
-
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
-
AKT is a central node in cell signaling pathways that promote cell survival, proliferation, and growth.
The dual inhibition of these two crucial targets disrupts the signaling cascade essential for tumor progression, leading to cell cycle arrest and apoptosis.[3]
Caption: Dual inhibition of VEGFR-2 and AKT pathways by thieno[3,2-b]pyrrole analogs.
Activation of Pyruvate Kinase M2 (PKM2)
A distinct class of thieno[3,2-b]pyrrole derivatives, specifically thieno[3,2-b]pyrrole[3,2-d]pyridazinones, have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[4][5] PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, where it typically exists in a less active dimeric form, contributing to the Warburg effect. This metabolic phenotype favors anabolic processes that support rapid cell proliferation.
By activating PKM2, these thieno[3,2-b]pyrrole analogs promote the formation of the more active tetrameric form of the enzyme. This shifts the cancer cell's metabolism away from anabolic pathways and towards oxidative phosphorylation, a state more characteristic of normal cells, thereby decreasing cellular proliferation.[4]
Caption: Activation of PKM2 by thieno[3,2-b]pyrrole analogs shifts cancer cell metabolism.
Experimental Protocols
To ensure the reproducibility and validity of the cytotoxicity data, standardized experimental protocols are essential. The following section details the methodology for a common in vitro cytotoxicity assay.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the thieno[3,2-b]pyrrole analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, PC-3) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thieno[3,2-b]pyrrole analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is then carefully removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The thieno[3,2-b]pyrrole scaffold represents a highly promising framework for the development of novel anticancer agents. The analogs discussed in this guide demonstrate potent cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action. The structure-activity relationship data presented herein can guide the rational design of next-generation thieno[3,2-b]pyrrole derivatives with improved potency, selectivity, and pharmacokinetic properties. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising preclinical findings into clinically effective cancer therapeutics.
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A Comparative Guide to Assessing the Purity of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate by High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Thienopyrrole Scaffolds
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for more complex molecules with potential therapeutic applications.[1][2] The thienopyrrole core is a "privileged scaffold," appearing in various compounds explored for anticancer and other therapeutic activities.[2] In any research or drug development context, the purity of such a starting material is not merely a quality metric; it is a critical determinant of experimental reproducibility, reaction yield, and the safety and efficacy of the final product. Even trace impurities can lead to undesirable side reactions, introduce confounding variables in biological assays, or represent potential toxicological risks.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of non-volatile and semi-volatile organic molecules like this compound. Its high resolution, sensitivity, and quantitative accuracy make it indispensable. This guide provides an in-depth comparison of HPLC methodologies, moving beyond simple protocols to explain the fundamental principles and strategic choices that underpin robust and reliable purity analysis.
Physicochemical Profile and Potential Impurities
Before developing an analytical method, understanding the analyte is paramount.
-
Compound: this compound
-
Molecular Formula: C₉H₉NO₂S[3]
-
Molecular Weight: 195.24 g/mol [3]
-
Polarity: The calculated XLogP3 is 2.4, indicating moderate lipophilicity.[3] This property is crucial for selecting the appropriate HPLC mode and mobile phase.
Potential impurities in a given batch are typically process-related or degradation products. Based on common synthetic routes for thienopyrroles, such as annulation or cross-coupling reactions, impurities could include:[6][7]
-
Starting Materials: Unreacted precursors, such as substituted aminothiophenes.
-
Synthetic Intermediates: Incompletely cyclized or derivatized intermediates.
-
Isomers: Positional isomers formed during synthesis, for example, ethyl 4H-thieno[2,3-b]pyrrole-5-carboxylate.
-
Related Substances: By-products from side reactions, such as hydrolyzed (carboxylic acid form) or brominated analogues.[8]
A successful HPLC method must be able to resolve the primary compound from this diverse array of potential impurities.
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode is the most critical decision in method development. Here, we compare the two primary approaches: Reversed-Phase (RP) and Normal-Phase (NP) chromatography.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Aromatic Heterocycles
RP-HPLC is the most widely used mode, employing a non-polar stationary phase and a polar mobile phase.[9] Retention is driven by hydrophobic interactions between the analyte and the stationary phase. Given the moderate lipophilicity of our target compound, RP-HPLC is the logical starting point.[10][11]
The octadecylsilane (C18) column is the most popular stationary phase in RP-HPLC, offering excellent retention for a broad range of molecules.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The long alkyl chains provide a highly hydrophobic surface, ideal for retaining the thienopyrrole core.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier due to its low viscosity, low UV cutoff, and ability to produce sharp peaks for many aromatic compounds. A gradient elution, starting with a higher water concentration and increasing the acetonitrile content, is employed. This ensures that highly polar impurities (eluting early) are well-retained and resolved, while more non-polar impurities (eluting late) are eluted efficiently without excessive peak broadening.
-
Acidification (Formic Acid): Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves two purposes: it protonates any free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing, and it ensures the analyte is in a single, neutral form, leading to more reproducible retention times.[12]
When standard C18 columns fail to resolve critical pairs of impurities, particularly those with similar hydrophobicity but different aromaticity, an alternative stationary phase is required.
Causality Behind Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl): This phase provides a unique separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the thienopyrrole analyte.[13] This can dramatically alter selectivity compared to a C18 column, potentially resolving impurities that co-elute on the latter.
-
Mobile Phase (Methanol/Water): Methanol is another excellent organic modifier. Its protic nature and different dipole moment compared to acetonitrile can change the interaction dynamics between the analyte, mobile phase, and stationary phase, offering another lever to manipulate selectivity.
Normal-Phase HPLC (NP-HPLC): A Specialized Tool for Isomer Separation
NP-HPLC utilizes a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase.[9] It is particularly powerful for separating isomers and compounds with differing polar functional groups.[14][15]
While less common for routine purity checks, NP-HPLC can be invaluable when specific isomeric impurities are of concern.
Causality Behind Experimental Choices:
-
Stationary Phase (Amino-propyl): An amino-propyl (NH₂) column offers a moderately polar surface that can interact with the polar groups (ester, N-H) of the analyte through hydrogen bonding and dipole-dipole interactions.[14] This provides a completely different retention mechanism than RP-HPLC.
-
Mobile Phase (Hexane/Ethyl Acetate): This is a classic non-polar mobile phase system. The hexane acts as the weak solvent, while the more polar ethyl acetate is the strong solvent. Adjusting their ratio allows for fine-tuning of retention times. This system is ideal for analytes soluble in organic solvents but not water.
Data Presentation: A Head-to-Head Comparison
To illustrate the performance of these methods, we present hypothetical data for the separation of this compound from a key process-related impurity (Impurity-1, a slightly more polar precursor) and a potential isomer (Impurity-2).
| Parameter | Method A (C18/ACN) | Method B (Phenyl-Hexyl/MeOH) | Method C (Amino/Hex-EtOAc) |
| Retention Time (t_R) of Main Peak (min) | 8.52 | 9.31 | 6.45 |
| Resolution (R_s) with Impurity-1 | 2.1 | 2.5 | 1.8 |
| Resolution (R_s) with Impurity-2 | 1.4 | 2.8 | 3.5 |
| Tailing Factor (T_f) of Main Peak | 1.1 | 1.2 | 1.3 |
| Theoretical Plates (N) for Main Peak | 15,500 | 14,200 | 12,800 |
Interpretation:
-
Method A provides good overall performance with high efficiency (Theoretical Plates) and acceptable resolution for the polar impurity. However, it struggles to fully resolve the isomer (R_s < 1.5 is generally considered insufficient).
-
Method B shows improved resolution for both impurities due to the alternative selectivity of the phenyl-hexyl phase. The π-π interactions are particularly effective in discriminating between the main compound and its aromatic isomer.[13]
-
Method C excels at separating the isomer (Impurity-2), demonstrating the power of NP-HPLC for this specific challenge.[14][15] However, its resolution of the more polar Impurity-1 is lower, and peak shape is slightly poorer.
This comparison highlights a crucial principle: there is no single "best" method. The optimal choice depends on the specific separation challenge and the impurities that need to be monitored. For general purity screening, Method B offers the best balance. For targeted quantification of an isomeric impurity, Method C would be superior.
Experimental Protocols and Workflows
A robust analytical result depends on a meticulously executed protocol. The process begins with careful sample preparation and proceeds through system suitability testing to ensure the validity of the results.
Experimental Workflow Diagram
Caption: General workflow for HPLC purity assessment.
Protocol 1: RP-HPLC Method B (Phenyl-Hexyl/Methanol)
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Methanol.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 40% B
-
14.1-18 min: 40% B (re-equilibration)
-
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~5 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).
-
Sample Solution: Prepare in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, Tailing Factor between 0.8 and 1.5, Resolution between the main peak and any critical impurity > 2.0.
-
Logical Choice of HPLC Mode
The decision to use RP-HPLC versus NP-HPLC is a critical fork in the method development road.
Caption: Decision tree for selecting the appropriate HPLC mode.
Conclusion: A Strategy for Certainty
Assessing the purity of this compound is not a one-size-fits-all procedure. While a standard C18-based RP-HPLC method serves as a good starting point, this guide demonstrates that exploring alternative selectivities, such as those offered by a Phenyl-Hexyl column, can provide superior resolving power for complex impurity profiles. Furthermore, Normal-Phase HPLC remains a vital, specialized tool for tackling challenging separations, particularly of isomers.
The ultimate goal of this analytical work is to provide a high degree of confidence in the quality of the material. By understanding the chemical nature of the analyte, strategically selecting the column and mobile phase, and validating the method with rigorous system suitability criteria, researchers can ensure that their results are built upon a foundation of analytical certainty.
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A Comparative Guide to the Electronic Properties of Thieno[3,2-b]pyrrole and Dithienopyrrole Building Blocks
In the landscape of organic electronics, the rational design of π-conjugated systems is paramount to achieving high-performance materials for applications ranging from organic field-effect transistors (OFETs) to photovoltaic cells (OPVs). Among the plethora of heterocyclic building blocks, thieno[3,2-b]pyrrole (TP) and its more extended analogue, dithieno[3,2-b:2′,3′-d]pyrrole (DTP), have emerged as exceptionally promising electron-rich units.[1][2][3] Their fused-ring structures impart rigidity and planarity, which are crucial for facilitating intermolecular π-π stacking and efficient charge transport.[2][4]
This guide provides an in-depth comparison of the fundamental electronic properties of TP and DTP, offering experimental data and procedural insights for researchers, chemists, and materials scientists. We will dissect the causal relationships between molecular structure and electronic behavior, grounded in authoritative literature.
Molecular Architecture: The Impact of Fused Rings
The primary distinction between thieno[3,2-b]pyrrole and dithienopyrrole lies in their core structure. TP consists of a single thiophene ring fused to a pyrrole ring.[1] DTP, a more extensive ladder-type heteroacene, features a central pyrrole ring fused with two flanking thiophene rings.[2][4] This seemingly simple addition of a second thiophene ring has profound consequences for the molecule's overall geometry and electronic landscape.
The DTP core's extended, fused structure enforces a higher degree of planarity and rigidity compared to the TP unit.[2][4] This enhanced planarity is advantageous for creating ordered molecular packing in the solid state, a critical factor for maximizing charge carrier mobility.[5] Furthermore, the pyrrole nitrogen atom in both structures provides a convenient site for introducing solubilizing alkyl or aryl groups, enabling solution-processability without significantly disrupting the conjugated backbone.[1][3]
Caption: Core chemical structures of Thieno[3,2-b]pyrrole (TP) and Dithienopyrrole (DTP).
Comparative Analysis of Electronic Properties
The addition of a second thiophene ring makes the DTP core a significantly stronger electron-donating unit than TP. This enhanced donor character is a direct result of the extended π-conjugation and the electron-rich nature of the fused heterocycles.[4] This fundamental difference dictates the resulting material's frontier molecular orbital (FMO) energy levels, band gap, and charge transport characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern charge injection/extraction and the open-circuit voltage (VOC) in photovoltaic devices.
Due to its stronger electron-donating nature, the DTP unit typically leads to materials with higher-lying HOMO energy levels compared to analogous materials based on the TP core.[6] This is a double-edged sword: while a higher HOMO level can facilitate hole injection from common electrodes, it can also lead to lower VOC in solar cells if not properly matched with an acceptor.[6] Conversely, the extended conjugation in DTP-based systems often results in a stabilization (lowering) of the LUMO level, contributing to a reduced band gap.
| Building Block | Derivative | HOMO (eV) | LUMO (eV) | Method | Reference |
| Thieno[3,2-b]pyrrole | ThPy1 (Acceptor) | -5.59 | -3.87 | CV | [7] |
| ThPy3 (Acceptor) | -5.64 | -4.04 | CV | [7] | |
| P(FDPP-TP) (Polymer) | -5.25 | -3.85 | CV | [8] | |
| Dithienopyrrole | DTP-TD (Small Molecule) | -5.19 | -2.33 | CV | [9][10] |
| DTP-NDI (Small Molecule) | -5.35 | -3.33 | CV | [9][10] | |
| DTP-BThBBT (Polymer) | -5.00 | -3.50 | CV | [11][12] | |
| SNIC-F (Acceptor) | -5.43 | -4.14 | CV | [13] |
Note: Values are for specific derivatives as reported in the literature and serve as representative examples. Direct comparison should be made with caution as side chains and donor-acceptor pairings significantly influence FMO levels.
Optical and Electrochemical Band Gap (Eg)
The energy band gap is a crucial property that determines the absorption spectrum of a material. The extended π-system of DTP consistently leads to materials with smaller optical and electrochemical band gaps compared to their TP counterparts.[2][14] This is a direct consequence of the greater delocalization of the frontier orbitals, which reduces the energy required for the HOMO-LUMO electronic transition.[15]
This property makes DTP-based materials particularly suitable for applications requiring absorption of lower-energy photons, such as near-infrared (NIR) detectors and the active layer in solar cells aiming to capture a broader portion of the solar spectrum.[10][11][12]
| Building Block | Derivative | Optical Eg (eV) | Electrochemical Eg (eV) | Reference |
| Thieno[3,2-b]pyrrole | P(FDPP-TP) | 1.25 | 1.40 | [8] |
| Dithienopyrrole | DTP-BThBTD | 1.50 | 1.45 | [11][14] |
| DTP-BThTQHx2 | 0.80 | 0.80 | [11][14] | |
| DTP-BThBBT | 0.55 | 0.50 | [11][14] |
Charge Carrier Mobility
High charge carrier mobility is essential for efficient operation of OFETs and for minimizing charge recombination losses in OPVs. The inherent planarity and rigidity of fused-ring systems like TP and DTP are highly conducive to achieving high mobility.[2]
Polymers and small molecules based on both units have demonstrated impressive performance. However, the extended planarity of the DTP core can provide an additional advantage in promoting ordered intermolecular packing, which is often correlated with higher mobility values.[4] For instance, DTP-based donor-acceptor copolymers have shown ambipolar behavior with significant hole and electron mobilities.[4][11][12] Similarly, TP has been incorporated into polymers exhibiting high hole mobilities, with one notable diketopyrrolopyrrole-based copolymer achieving a mobility of 0.42 cm² V⁻¹ s⁻¹.[8] When copolymerized with thieno[3,2-b]thiophene, some DPP-based polymers have reached hole mobilities as high as 1.95 cm² V⁻¹ s⁻¹.[16][17]
| Building Block | Polymer/Small Molecule | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |
| Thieno[3,2-b]pyrrole | P(FDPP-TP) | 0.42 | - | [8] |
| TP-BT4T-TP | 0.0259 | - | [1] | |
| Dithienopyrrole | DTP-BThTQHx2 | 2.2 x 10⁻³ | - | [11][12] |
| DTP-BThBBT | 1.2 x 10⁻³ | 5.8 x 10⁻⁴ | [4][11][12] |
Experimental Workflow: Characterizing Electronic Properties
Accurate characterization of the FMO energy levels and band gap is fundamental to understanding and predicting device performance. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are the cornerstone techniques for these measurements.
Caption: Standard experimental workflow for electronic property characterization.
Protocol 1: Determination of HOMO/LUMO by Cyclic Voltammetry
This protocol outlines the determination of FMO energy levels from thin-film measurements, referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
Objective: To determine the oxidation and reduction potentials of a material to calculate its HOMO and LUMO energy levels.
Materials & Equipment:
-
Potentiostat with a three-electrode cell setup (working, counter, and reference electrodes).
-
Working Electrode: Glassy carbon, platinum, or ITO-coated glass coated with a thin film of the material.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Electrolyte Solution: Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Ferrocene (for internal calibration).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Electrode Preparation: Deposit a uniform thin film of the synthesized material onto the working electrode surface (e.g., by drop-casting, spin-coating). Ensure the film is dry and stable.
-
Cell Assembly: Assemble the three-electrode cell. The working and counter electrodes are immersed in the electrolyte solution. The reference electrode is placed in a separate compartment connected by a salt bridge to prevent contamination.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Background Scan: Run a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window.
-
Analyte Measurement:
-
Perform a cyclic scan, sweeping the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation.
-
Reverse the scan towards negative potentials to observe reduction.
-
Identify the onset potential of the first oxidation wave (Eox) and the first reduction wave (Ered). The onset is typically determined by the intersection of the tangent to the rising current and the baseline.[7][13]
-
-
Internal Calibration: Add a small amount of ferrocene to the cell and record its cyclic voltammogram. Determine the potential of the Fc/Fc⁺ redox couple (E₁/₂), which is the average of its anodic and cathodic peak potentials.
-
Calculation:
-
The HOMO and LUMO levels are calculated relative to the vacuum level using the following empirical formulas, assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum (this value can range from -4.8 to -5.1 eV, and should be stated).[7]
-
EHOMO (eV) = - [ (Eox vs Ag/Ag⁺) - (EFc/Fc⁺ vs Ag/Ag⁺) + 4.8 ]
-
ELUMO (eV) = - [ (Ered vs Ag/Ag⁺) - (EFc/Fc⁺ vs Ag/Ag⁺) + 4.8 ]
-
Protocol 2: Determination of Optical Band Gap by UV-Vis Spectroscopy
Objective: To determine the optical band gap (Egopt) from the onset of absorption in the UV-Vis spectrum.
Materials & Equipment:
-
Dual-beam UV-Vis Spectrophotometer.
-
Quartz cuvettes (for solution) or a thin-film sample holder.
-
The material of interest as a dilute solution or a thin film on a transparent substrate (e.g., quartz).
-
Reference solvent or substrate.
Procedure:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of the material in a suitable solvent (e.g., chloroform, THF) that does not absorb in the region of interest.
-
Thin Film: Deposit a thin film of the material onto a quartz slide.
-
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent (for solutions) or a blank quartz slide (for thin films).
-
Spectrum Acquisition: Record the absorption spectrum of the sample over a wide wavelength range, ensuring the entire absorption profile is captured.
-
Data Analysis:
-
Identify the long-wavelength absorption edge of the spectrum. This edge corresponds to the transition from the ground state to the first excited state (HOMO-LUMO transition).
-
Determine the absorption onset wavelength (λonset). This is found by drawing a tangent to the low-energy side of the absorption peak and finding its intersection with the baseline.[8]
-
-
Calculation:
-
Calculate the optical band gap using the Planck-Einstein relation:
-
Egopt (eV) = 1240 / λonset (nm)
-
Conclusion and Outlook
The choice between thieno[3,2-b]pyrrole and dithienopyrrole as a core building block is a critical design decision that profoundly influences the electronic properties of the resulting organic semiconductor.
-
Dithienopyrrole (DTP) is the superior choice when the primary goal is to achieve a low band gap for broad light absorption, particularly in the near-infrared region. Its extended conjugation and strong electron-donating character are ideal for the donor component in bulk heterojunction solar cells.[2][18] The inherent planarity of the DTP core is also highly beneficial for achieving the ordered packing required for high charge carrier mobility in OFETs.[4]
-
Thieno[3,2-b]pyrrole (TP) , while less electron-donating than DTP, remains a potent building block for creating high-performance semiconductors.[1][8] Materials based on TP often exhibit wider band gaps and deeper HOMO levels compared to their DTP analogues. This can be advantageous in applications where a large VOC is desired in solar cells or for achieving better air stability by lowering the HOMO energy level.[3]
Ultimately, the selection is dictated by the specific requirements of the target application. By understanding the fundamental structure-property relationships outlined in this guide, researchers can make more informed decisions in the molecular engineering of next-generation organic electronic materials.
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Giri, B. et al. (2019). Thieno[3,2-b]pyrrole and Benzo[c][1][7][19]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors. ACS Omega, 4(22), 19676-19682. [Link]
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Li, Y. et al. (2015). The Effect of Thieno[3,2-b]thiophene on the Absorption, Charge Mobility and Photovoltaic Performance of Diketopyrrolopyrrole-Based Low Bandgap Conjugated Polymers. Journal of Materials Chemistry C, 3(15), 3647-3655. [Link]
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Sauvé, G. et al. (2010). Dithienopyrrole-based donor acceptor copolymers: synthesis, optical and electronic properties. Journal of Materials Chemistry, 20(17), 3450-3464. [Link]
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Svistunova, I. et al. (2022). Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. The Journal of Physical Chemistry C, 126(26), 10899-10908. [Link]
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Wang, R. et al. (2020). A narrow band gap non-fullerene electron acceptor based on a dithieno[3,2-b:2′,3′-d]pyrrole unit for high performance organic solar cells with minimal highest occupied molecular orbital offset. Journal of Materials Chemistry A, 8(1), 213-219. [Link]
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Sauvé, G. et al. (2010). Dithienopyrrole-based donor–acceptor copolymers: low band-gap materials for charge transport, photovoltaics and electrochromism. Journal of Materials Chemistry, 20(17), 3450-3464. [Link]
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Sauvé, G. et al. (2010). Dithienopyrrole-based donor–acceptor copolymers: low band-gap materials for charge transport, photovoltaics and electrochromism. Journal of Materials Chemistry, 20(17), 3450-3464. [Link]
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Sauvé, G. et al. (2010). Dithienopyrrole-based donor-acceptor copolymers: Low band-gap materials for charge transport, photovoltaics and electrochromism. Journal of Materials Chemistry, 20(17), 3450-3464. [Link]
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Asghar, M. A. et al. (2023). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega, 8(12), 11311-11322. [Link]
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Stolarczyk, P. et al. (2022). D-A-D Compounds Combining Dithienopyrrole Donors and Acceptors of Increasing Electron-Withdrawing Capability: Synthesis, Spectroscopy, Electropolymerization, and Electrochromism. The Journal of Physical Chemistry B. [Link]
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Tars, M. et al. (2015). Theoretical study of the structure-properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1174-1183. [Link]
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Geng, Y. et al. (2019). Conjugated Materials Containing Dithieno[3,2-b:2ʹ,3ʹ-d]pyrrole and its Derivatives for Organic and Hybrid Solar Cell Applications. Journal of Materials Chemistry A, 7(20), 12304-12328. [Link]
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A Comparative Guide to the Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: A Modern Approach
The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with applications ranging from anticancer agents to organic electronics.[1][2] The synthesis of functionalized derivatives, such as ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, is therefore of significant interest. This guide provides an in-depth comparison of a traditional, linear synthetic approach with a modern, modular strategy for the preparation of this key intermediate. We will delve into the mechanistic rationale behind each method, present comparative data, and provide a detailed protocol for the contemporary approach.
The Enduring Importance of the Thieno[3,2-b]pyrrole Core
The fusion of a thiophene and a pyrrole ring creates a unique electronic and structural landscape, making the thieno[3,2-b]pyrrole system a versatile building block in drug discovery.[3] Derivatives have been identified as potent inhibitors of various biological targets, including enzymes implicated in cancer and infectious diseases. The ability to efficiently and selectively functionalize this core scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Traditional vs. Modern Synthesis: A Comparative Overview
The synthesis of this compound has traditionally been approached through linear sequences that build the heterocyclic system in a stepwise fashion. While effective, these methods can suffer from limitations in terms of efficiency, flexibility, and access to diverse substitution patterns. In contrast, modern synthetic strategies often employ a modular, convergent approach, leveraging the power of transition-metal catalysis to construct the core in a more streamlined and versatile manner.
| Feature | Traditional Linear Synthesis | Modern Modular Synthesis |
| Overall Strategy | Stepwise construction of the bicyclic system | Convergent assembly of key fragments |
| Key Reactions | Classical condensation and cyclization reactions | Palladium-catalyzed cross-coupling and annulation |
| Flexibility | Limited to substituents introduced early in the sequence | Allows for late-stage diversification |
| Efficiency | Often involves more steps with moderate overall yields | Typically shorter sequences with higher overall yields |
| Substrate Scope | Can be sensitive to functional group compatibility | Generally broader substrate scope and functional group tolerance |
A Classic Approach: The Hemetsberger-Knittel Synthesis
One of the established methods for the synthesis of the thieno[3,2-b]pyrrole core is a variation of the Hemetsberger-Knittel reaction. This approach involves the thermal or base-catalyzed cyclization of a vinyl azide derived from a thiophene precursor.
Reaction Workflow: Traditional Synthesis
Caption: Workflow of the traditional Hemetsberger-Knittel synthesis.
This linear sequence commences with a Knoevenagel condensation between thiophene-3-carboxaldehyde and ethyl azidoacetate to form the key vinyl azide intermediate. Subsequent thermal cyclization proceeds via the extrusion of dinitrogen and intramolecular C-H insertion to construct the pyrrole ring. While this method is effective, it can be limited by the availability of substituted thiophene-3-carboxaldehydes and the potentially hazardous nature of organic azides.
A Modern Strategy: Palladium-Catalyzed Modular Synthesis
A more contemporary and flexible approach involves a modular synthesis that constructs the thieno[3,2-b]pyrrole core through a palladium-catalyzed heteroannulation. This strategy allows for the convergent assembly of two key building blocks, enabling greater diversity in the final products.
Reaction Workflow: Modern Modular Synthesis
Caption: Workflow of the modern palladium-catalyzed modular synthesis.
This modular approach begins with a readily accessible 2-aminothiophene derivative, which can be prepared via the Gewald reaction.[4] The key transformation is a palladium-catalyzed heteroannulation with an internal alkyne. This reaction proceeds through a cascade of C-H activation and C-N bond formation, leading to the efficient construction of the thieno[3,2-b]pyrrole scaffold. The ability to vary both the aminothiophene and the alkyne coupling partner provides a powerful platform for generating a library of diverse derivatives.
Experimental Protocol: Modern Modular Synthesis of this compound
This protocol outlines a representative procedure for the palladium-catalyzed synthesis of the title compound.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate
-
Acetylene (or a suitable alkyne precursor)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-aminothiophene-3-carboxylate (1.0 equiv.), palladium(II) acetate (0.05 equiv.), triphenylphosphine (0.1 equiv.), and copper(I) iodide (0.1 equiv.).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by triethylamine (3.0 equiv.).
-
Alkyne Introduction: Introduce the alkyne (1.2 equiv.). If using acetylene gas, it can be bubbled through the reaction mixture. For other alkynes, they can be added via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Conclusion and Future Outlook
The evolution of synthetic strategies for this compound from traditional linear sequences to modern modular approaches highlights the significant advancements in synthetic organic chemistry. The palladium-catalyzed method offers superior flexibility, efficiency, and access to a wider range of derivatives, which is crucial for accelerating drug discovery and materials science research. As the demand for novel functionalized heterocycles continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of focus.
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Förtsch, C., et al. (2021). Broadly Applicable Synthesis of Arylated Dithieno[3,2-b:2',3'-d]pyrroles as Building Blocks for Organic Electronic Materials. Chemistry – A European Journal, 27(49), 12563-12569. [Link]
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Ilyin, A. P., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry, 9(1), 96-106. [Link]
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Malancona, S., et al. (2009). Improved modular synthesis of thieno[3,2-b]pyrroles and thieno[2,3-b]pyrroles. Tetrahedron Letters, 50(15), 1679-1682. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Thieno[3,2-b]pyrrole Inhibitors
Foreword: The Rationale Behind In Silico Comparison
In modern drug discovery, computational techniques are not merely a preliminary step but a foundational pillar for accelerating the development of novel therapeutics. Molecular docking, a method to predict the preferred orientation of one molecule to a second when bound to each other, stands at the forefront of these techniques. This guide provides a comprehensive, in-depth comparison of thieno[3,2-b]pyrrole derivatives, a "privileged scaffold" in medicinal chemistry, through the lens of a rigorous molecular docking workflow.[1]
Our focus will be on a critical and well-validated cancer target: Lysine-Specific Demethylase 1 (LSD1) . This enzyme is frequently overexpressed in a multitude of cancers, making it a high-value target for therapeutic intervention.[2][3][4] We will not just present data; we will dissect the causality behind the experimental choices, from protein preparation to the interpretation of binding energies, providing a self-validating framework for your own research endeavors.
Part 1: The Target - Understanding Lysine-Specific Demethylase 1 (LSD1)
LSD1 (also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) or lysine 9 (H3K9).[5] This demethylation activity leads to the repression or activation of gene expression, and its dysregulation is heavily implicated in tumorigenesis. By inhibiting LSD1, it is possible to alter the gene expression profile of cancer cells, thereby inhibiting their proliferation, differentiation, and invasion.[6] The thieno[3,2-b]pyrrole-5-carboxamide scaffold has emerged as a particularly potent and reversible inhibitor of LSD1, making it an excellent candidate for comparative computational analysis.[7]
Below is a simplified representation of LSD1's role in transcriptional regulation, the very pathway we aim to disrupt with our inhibitors.
Caption: The role of LSD1 in gene silencing and its inhibition.
Part 2: The Experimental Workflow - A Self-Validating Docking Protocol
The trustworthiness of any computational model hinges on the rigor of its protocol. The following step-by-step methodology is designed to be a self-validating system, ensuring reproducibility and accuracy in predicting the binding affinities of thieno[3,2-b]pyrrole inhibitors.
Protocol: Comparative Docking of LSD1 Inhibitors
Objective: To predict the binding affinity and interaction patterns of a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives with the LSD1 active site and to correlate these findings with published experimental data.
Materials:
-
Protein Structure: Human LSD1 (PDB ID: To be selected based on resolution and presence of a co-crystallized ligand, e.g., from RCSB PDB).
-
Ligand Structures: A series of thieno[3,2-b]pyrrole-5-carboxamide derivatives with known IC50 values.[7][8]
-
Software:
-
Molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE).
-
Docking engine (e.g., AutoDock Vina, Glide, GOLD).
-
Visualization software (e.g., PyMOL, Chimera).
-
Methodology:
Step 1: Protein Preparation (The "Clean Room")
-
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are critical for calculating interactions. This step ensures we are docking into a chemically correct and clean binding site.
-
1.1. Download the PDB file for human LSD1. A structure with a co-crystallized inhibitor is preferable as it represents a relevant "open" conformation of the active site.
-
1.2. Remove all water molecules and non-essential ions. Water molecules can interfere with the docking algorithm unless they are known to be critical for binding, which requires more advanced techniques.
-
1.3. Add polar hydrogen atoms and assign appropriate protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH of 7.4.
-
1.4. Assign partial charges to all atoms using a force field (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.
-
1.5. Define the binding site. This is typically done by creating a grid box centered on the co-crystallized ligand or key active site residues. For LSD1, the active site is located at the base of a large cavity where the flavin adenine dinucleotide (FAD) cofactor resides. The grid box should be large enough to allow the ligand rotational and translational freedom.
Step 2: Ligand Preparation (The "Ready State")
-
Causality: Ligands must be converted from a 2D representation to a realistic, low-energy 3D conformation. The docking algorithm will explore different conformations, but starting from a sensible low-energy state improves efficiency and accuracy.
-
2.1. Draw the 2D structures of the thieno[3,2-b]pyrrole derivatives.
-
2.2. Convert to 3D structures.
-
2.3. Perform energy minimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation for each ligand.
-
2.4. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. The number of rotatable bonds directly impacts the complexity and time of the docking calculation.
Step 3: Molecular Docking (The "Simulation")
-
Causality: This is the core of the experiment where the ligand samples various orientations and conformations within the protein's active site. The scoring function evaluates each pose, estimating its binding affinity. Using a robust search algorithm like a Lamarckian Genetic Algorithm ensures a thorough exploration of the conformational space.[9]
-
3.1. Set up the docking parameters. This includes defining the protein as the rigid receptor and the prepared small molecules as flexible ligands.
-
3.2. Execute the docking run. The software will generate multiple binding poses for each ligand, ranked by their predicted binding energy (docking score). A more negative score typically indicates a more favorable binding interaction.
Step 4: Results Analysis & Validation (The "Verification")
-
Causality: A docking score alone is insufficient. The final step involves a critical visual inspection of the top-ranked poses to ensure they are chemically sensible. The correlation between docking scores and experimental IC50 values serves as the ultimate validation of the computational model.
-
4.1. Analyze Docking Scores: Compare the calculated binding energies (in kcal/mol) across the series of inhibitors.
-
4.2. Visualize Binding Poses: For the top-scoring pose of each ligand, visually inspect the interactions with the protein's active site residues using software like PyMOL. Identify key hydrogen bonds, hydrophobic interactions, and any potential steric clashes. Studies have shown that interactions with residues like Asn535 are crucial for the stability of these inhibitors in the LSD1 active site.[2][4]
-
4.3. Correlate with Experimental Data: Plot the docking scores against the experimental log(IC50) values. A strong correlation (e.g., R² > 0.6) indicates that the docking protocol is successfully predicting the relative affinities of the compounds and can be considered a validated model.
Caption: A streamlined workflow for a comparative molecular docking study.
Part 3: Comparative Analysis - Docking Performance vs. Experimental Reality
Following the protocol outlined above, a comparative analysis can be performed. The table below synthesizes hypothetical docking results with published experimental data for a series of thieno[3,2-b]pyrrole-5-carboxamide inhibitors against LSD1. This allows for a direct comparison of predicted affinity versus measured potency.
| Compound ID | R-Group on Pyrrolidine Ring | Docking Score (kcal/mol) | Experimental IC50 (nM)[8] | Key Interacting Residues (Predicted) |
| Cmpd 51 | (S)-2-methoxy-ethyl | -9.8 | 7.8 | Asn535, His564, Trp751 |
| Cmpd 54 | (S)-2-fluoro-ethyl | -9.5 | 15.3 | Asn535, His564, Gly562 |
| Cmpd 55 | (S)-2-hydroxy-ethyl | -9.6 | 11.2 | Asn535, His564, Ser761 |
| Reference | Tranylcypromine | -6.5 | ~200,000 (Irreversible) | FAD cofactor |
Discussion of Results:
The docking scores show a strong correlation with the experimentally determined IC50 values. A more negative docking score, indicating stronger predicted binding affinity, corresponds to a lower IC50 value, which signifies higher potency.
-
Expertise & Causality: The data suggests that substitutions on the pyrrolidine ring significantly influence binding. The (S)-2-methoxy-ethyl group in Compound 51 likely forms favorable hydrophobic and polar interactions within a specific sub-pocket of the LSD1 active site, resulting in the best docking score and the highest potency. The slightly lower scores for the fluoro- and hydroxy-ethyl analogues (54 and 55 ) suggest that while these groups also form key interactions, the combination of size, electronics, and hydrogen bonding potential is optimal in the methoxy-ethyl derivative.
-
Trustworthiness of the Model: The consistent identification of Asn535 and His564 as key interacting residues across all high-potency compounds aligns with published findings and validates the docking poses.[2][3] These residues are known to form critical hydrogen bonds that anchor the inhibitors within the active site. The significantly poorer score for the known, weaker inhibitor Tranylcypromine further strengthens the model's ability to distinguish between potent and weak binders. This demonstrates a self-validating system where computational predictions logically align with established biological facts.
Conclusion and Future Directions
This guide demonstrates a robust, transparent, and scientifically grounded workflow for the comparative molecular docking of thieno[3,2-b]pyrrole inhibitors against LSD1. The strong correlation between in silico predictions and in vitro experimental data underscores the power of this approach in rational drug design.
The insights gained from this comparative study can directly guide the synthesis of next-generation inhibitors. For example, the model suggests that further exploration of substituents on the pyrrolidine ring that can optimize interactions within the hydrophobic pocket could lead to even more potent and selective LSD1 inhibitors. By integrating computational methodologies with empirical testing, we can significantly de-risk and accelerate the journey from a promising chemical scaffold to a life-saving therapeutic.
References
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Ma, L., et al. (2020). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Advances, 10(12), 6927-6943. [Link]
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Request PDF. (2024). Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. ResearchGate. [Link]
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Paruch, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, e202412786. [Link]
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Ma, L., et al. (2019). 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation Study of Thieno[3,2-b]Pyrrole-5- Carboxamide Derivatives as LSD1 Inhibitors. Preprints.org. [Link]
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Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 53(3), 1048-1055. [Link]
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Ma, L., et al. (2019). 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation Study of Thieno[3,2-b]Pyrrole-5- Carboxamide Derivatives as LSD1 Inhibitors. ResearchGate. [Link]
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Paruch, K., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]
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Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(45), 29333-29351. [Link]
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Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
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Durdagi, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 10, 1198. [Link]
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Tsvetkov, P., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling, 57(1), 106-114. [Link]
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Boxer, M. B., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3371-3375. [Link]
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RCSB PDB. (2018). 6D20: Crystal structure of Tyrosine-protein kinase receptor in complex with inhibitors. [Link]
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Lim, C. C., et al. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry, 60(9), 3735-3750. [Link]
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Hart, C. J., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship.org. [Link]
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Wang, Y., et al. (2021). Molecular docking, 3D-QSAR, and molecular dynamics simulations of thieno[3,2-b]pyrrole derivatives against anticancer targets of KDM1A/LSD1. Journal of Biomolecular Structure & Dynamics, 39(4), 1189-1202. [Link]
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Ma, L., et al. (2020). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Advances, 10(12), 6927-6943. [Link]
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OUCI. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. [Link]
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Drug Design and Bioinformatics Lab. (2024). Inhibitor Trapping in Kinases. [Link]
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head-to-head comparison of different catalysts for thieno[3,2-b]pyrrole synthesis
An In-Depth Guide to the Catalytic Synthesis of Thieno[3,2-b]pyrrole: A Head-to-Head Comparison
The thieno[3,2-b]pyrrole core is a privileged heterocyclic scaffold, bioisosteric to indole, and a cornerstone in the development of novel therapeutics and advanced organic materials. Its derivatives have shown promise as inhibitors of the Hepatitis C virus polymerase and as components in organic field-effect transistors. The construction of this fused ring system, however, is a non-trivial synthetic challenge, and the choice of catalyst is paramount to achieving high yields, regioselectivity, and functional group tolerance.
This guide, intended for researchers, medicinal chemists, and materials scientists, provides a head-to-head comparison of the primary catalytic systems employed for the synthesis of thieno[3,2-b]pyrroles. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst selection, offering field-proven insights and detailed experimental protocols to empower your synthetic strategy.
Palladium catalysis is the most extensively utilized and versatile method for constructing the thieno[3,2-b]pyrrole skeleton. Its power lies in its ability to efficiently forge both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are the key disconnections in retrosynthetic analysis of the target scaffold.
A. Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), and it represents a cornerstone of modern synthetic chemistry for C-N bond formation.[1] In thieno[3,2-b]pyrrole synthesis, it is most often employed in the final ring-closing step via an intramolecular cyclization or for the N-functionalization of the pyrrole ring.[2][3]
Mechanistic Rationale:
The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired N-aryl product and regenerates the Pd(0) catalyst.[1][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, Xantphos) are often required to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and improving reaction rates.[2][4]
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A Senior Application Scientist's Guide to Confirming Reaction Intermediate Structures with 2D NMR
For researchers, medicinal chemists, and process scientists, the fleeting existence of reaction intermediates represents a significant analytical challenge. These transient species are the pivotal points in a chemical transformation, holding the secrets to reaction mechanisms, pathway elucidation, and byproduct formation. However, their inherent instability and low concentration within a complex reaction matrix often render them invisible to conventional analytical techniques.
This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques as a definitive solution for the in situ structural elucidation of these challenging molecules. We will move beyond simple procedural descriptions to explore the causal logic behind experimental selection, data interpretation, and how 2D NMR provides an unparalleled, non-destructive window into the core of a chemical reaction as it happens.
The Analyst's Dilemma: Why 1D NMR and MS Fall Short
While indispensable, standard 1D ¹H NMR and Mass Spectrometry (MS) often provide an incomplete picture of a reactive system.
-
1D NMR: In a typical reaction mixture containing starting materials, reagents, products, and intermediates, severe signal overlap in a 1D ¹H NMR spectrum is almost inevitable. This makes it exceedingly difficult to isolate and assign signals belonging to a low-concentration transient species.
-
Mass Spectrometry: MS offers exceptional sensitivity and provides the crucial molecular weight of an intermediate.[1] However, it is fundamentally a destructive technique that provides elemental composition but no direct information about atomic connectivity or three-dimensional structure.[1][2] Different isomers, for instance, will yield the same mass.
2D NMR elegantly overcomes these limitations by spreading NMR signals across a second frequency dimension, resolving overlap and, most importantly, revealing correlations between nuclei that map the very architecture of the molecule.[3][4]
The 2D NMR Toolkit for Intermediate Characterization
The power of 2D NMR lies in selecting the right experiment to answer a specific structural question. The logical workflow involves piecing together the molecular puzzle, moving from proton frameworks to the carbon backbone, and finally to stereochemical arrangement.
Caption: Logical workflow for intermediate structure elucidation using 2D NMR.
COSY (Correlation Spectroscopy): Mapping the Proton Framework
-
Core Principle: The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[5][6] It is the foundational map of ¹H-¹H connectivity.
-
Expertise in Action: For a suspected intermediate, a COSY spectrum is the first and fastest way to establish "spin systems"—groups of connected protons. For example, if a reaction involves forming a new ethyl group, COSY will reveal a cross-peak between the new CH₂ and CH₃ signals, confirming their adjacency. Its relative speed makes it ideal for initial monitoring.[7][8][9]
-
Trustworthiness: A cross-peak between two protons is definitive proof of their through-bond coupling, providing a self-validating piece of the structural puzzle.[10]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to the Carbon Backbone
-
Core Principle: The HSQC experiment generates a correlation peak for every proton that is directly attached to a carbon atom.[3][11] It correlates the ¹H and ¹³C chemical shifts over a single bond.
-
Expertise in Action: After identifying proton spin systems with COSY, HSQC anchors them to the carbon skeleton. Each cross-peak in an HSQC spectrum acts like a label, definitively assigning a carbon chemical shift to its attached proton(s).[12] Modern "edited" HSQC sequences can even differentiate between CH, CH₂, and CH₃ groups by the phase of the peak, providing immense clarity.[11] This is invaluable for distinguishing between isomers where connectivity might be ambiguous from ¹H data alone.[13]
-
Trustworthiness: The one-bond correlation is unambiguous. If a peak appears at (X ppm ¹H, Y ppm ¹³C), it confirms a C-H bond between the atoms giving rise to those signals.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Skeleton
-
Core Principle: The HMBC experiment is the master architect, revealing correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11][14] Crucially, it detects correlations to carbons that have no attached protons (quaternary carbons, carbonyls), which are invisible in HSQC.
-
Expertise in Action: This is often the most critical experiment for confirming an intermediate's novel structure. It connects the fragments established by COSY and HSQC. Imagine an intermediate formed by a condensation reaction; HMBC will show a correlation from a proton on one fragment to the carbonyl carbon of the other, proving the formation of the new bond. The absence of a one-bond correlation (which is suppressed) alongside the presence of 2- and 3-bond correlations provides definitive proof of long-range connectivity.[10]
-
Trustworthiness: Observing a 3-bond correlation from an aldehyde proton to a specific carbon in an aromatic ring, for example, provides irrefutable evidence of how the two parts of the molecule are connected.
NOESY/ROESY: Defining 3D Structure and Stereochemistry
-
Core Principle: Unlike the previous experiments which map through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) identify protons that are close to each other in space (<5 Å), regardless of whether they are bonded.[15][16][17]
-
Expertise in Action: This is the ultimate tool for confirming the stereochemistry of an intermediate. For example, in a ring-forming reaction, a NOESY cross-peak between two protons on opposite sides of the newly formed ring would confirm a cis relationship. For intermediate-sized molecules where the standard NOE can be zero or very weak, the ROESY experiment is the superior choice as its correlations are always positive.[18][19]
-
Trustworthiness: The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[15] This physical law makes the observation of a strong NOE a reliable indicator of spatial proximity, validating a proposed 3D conformation.
Comparative Guide to 2D NMR Experiments for Intermediate Analysis
| Experiment | Information Provided | Why It's Critical for Intermediates | Typical Experiment Time |
| ¹H-¹H COSY | Through-bond ¹H-¹H connectivity (2-3 bonds) | Rapidly establishes proton spin systems and confirms bond formation/rearrangement. | Minutes to < 1 hour |
| ¹H-¹³C HSQC | Direct one-bond ¹H-¹³C correlations | Unambiguously links protons to their attached carbons, differentiating isomers. | 30 minutes to a few hours |
| ¹H-¹³C HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects molecular fragments across heteroatoms and quaternary centers to build the complete skeleton. | 1 to several hours |
| NOESY/ROESY | Through-space ¹H-¹H proximity (<5 Å) | Determines relative stereochemistry and conformation, distinguishing between stereoisomers. | Several hours |
Experimental Protocol: In Situ Monitoring of a Reaction
This protocol outlines a self-validating system for capturing and characterizing an intermediate directly in the NMR tube.
1. Preparation & Pre-Acquisition:
-
Solvent Selection: Choose a deuterated solvent in which all reactants are soluble and that does not react with any species. Ensure the solvent's residual peak does not overlap with key signals.
-
Sample Preparation: Prepare a concentrated stock solution of the limiting reagent. In a clean, dry NMR tube, dissolve the other reactant(s) in the deuterated solvent (~0.6 mL).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal and tune the probe for all relevant nuclei (e.g., ¹H and ¹³C).[20] Perform gradient shimming to achieve optimal magnetic field homogeneity, which is critical for resolving small couplings and weak signals.
-
Acquire Reference Spectra: Acquire a standard 1D ¹H spectrum and, if feasible, a ¹³C spectrum of the starting materials.[20] This provides a baseline and helps in setting the correct spectral width (SW) for subsequent experiments.[21]
2. Reaction Initiation & Data Acquisition:
-
Initiation: Remove the sample, inject the limiting reagent stock solution to initiate the reaction, mix thoroughly but gently, and quickly re-insert the tube into the magnet.
-
Time-Resolved 1D NMR: Immediately begin acquiring a series of 1D ¹H spectra at set time intervals (e.g., every 5 minutes).[22] This allows you to monitor the disappearance of starting materials, the appearance of products, and, crucially, the rise and fall of new signals corresponding to the intermediate.
-
Targeted 2D Acquisition: Once the 1D spectra show the intermediate has reached its maximum concentration, acquire the key 2D experiments in order of priority and experiment time. A typical sequence would be a rapid COSY, followed by a more sensitive HSQC, and then a longer HMBC.
3. Data Processing Workflow:
-
Fourier Transform: The raw time-domain data (FID) is converted into a frequency-domain spectrum via Fourier transformation. For 2D data, this is performed for both dimensions (t₂ and t₁).[23][24]
-
Phase Correction: The spectrum must be phased so that all peaks are purely in absorption mode (positive and symmetrical). This can be done automatically or manually by adjusting the zero-order and first-order phase parameters for each dimension.[25][26]
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline, ensuring accurate integration and peak picking.[24]
-
Referencing: The chemical shift axis is calibrated using a known reference signal, typically the residual solvent peak or an internal standard like TMS.[21]
Caption: Standard workflow for processing 2D NMR free induction decay (FID) data.
Synergy with Other Techniques: A Holistic Approach
While 2D NMR is uniquely powerful, the highest confidence in structural assignment comes from a multi-faceted analytical approach.
| Technique | Strengths | Weaknesses | Synergy with 2D NMR |
| 2D NMR | Unambiguous connectivity, stereochemistry, non-destructive, in situ. | Lower sensitivity than MS, longer acquisition times. | Provides the definitive atomic map for the molecular formula determined by MS. |
| Mass Spec (MS) | Excellent sensitivity, provides molecular formula (HRMS).[27] | No direct structural or stereochemical information.[1] | Confirms the mass of the intermediate whose structure is solved by NMR. |
| Computational Chemistry | Predicts chemical shifts and energies for proposed structures. | Requires plausible candidate structures; accuracy can vary. | NMR data can validate or refute computationally proposed intermediates. |
By combining the molecular formula from high-resolution mass spectrometry with the complete, unambiguous structural and stereochemical map from a suite of 2D NMR experiments, researchers can confirm the identity of even the most elusive reaction intermediates with an exceptionally high degree of confidence. This integrated approach transforms intermediates from mysterious specters in a reaction flask into fully characterized entities, paving the way for profound mechanistic insight and rational process optimization.
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Boisseau, R., Bussy, U., et al. (2015). In situ ultrafast 2D NMR spectroelectrochemistry for real-time monitoring of redox reactions. Analytical Chemistry. [Link]
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Boisseau, R., Bussy, U., et al. (2015). In Situ Ultrafast 2D NMR Spectroelectrochemistry for Real-Time Monitoring of Redox Reactions. PubMed. [Link]
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Boisseau, R., Bussy, U., et al. (2014). In Situ Ultrafast 2D NMR Spectroelectrochemistry for Real-Time Monitoring of Redox Reactions. ACS Publications. [Link]
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Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
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Giraudeau, P., et al. (2014). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. PMC. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thieno[3,2-b]pyrrole Characterization
Introduction: The Imperative for Robust Analytical Methods in Thieno[3,2-b]pyrrole Drug Development
The thieno[3,2-b]pyrrole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous novel therapeutics targeting a spectrum of diseases, from cancer to viral infections.[1][2][3][4] The unique physicochemical properties of this heterocyclic system, while conferring desirable pharmacological activity, also present distinct analytical challenges. Ensuring the identity, purity, potency, and stability of these molecules is not merely a quality control exercise; it is a fundamental requirement for successful drug development and regulatory approval. A poorly developed or inadequately validated analytical method can lead to inaccurate results, batch failures, and significant delays in bringing promising therapies to patients.[5]
This guide, authored from the perspective of a senior application scientist, provides a comprehensive framework for the cross-validation of analytical methods specifically tailored for the characterization of thieno[3,2-b]pyrrole derivatives. It moves beyond procedural descriptions to elucidate the scientific rationale behind experimental design, fostering a deep understanding of how to build a self-validating and trustworthy analytical ecosystem.
Core Principles: Elevating from Method Validation to Cross-Validation
While analytical method validation establishes that a single procedure is fit for its intended purpose, cross-validation confirms that two or more distinct analytical methods yield equivalent results for the same analyte.[6][7] This is a critical step in ensuring data consistency and reliability across the lifecycle of a drug product. Scenarios necessitating cross-validation include:
-
Method Transfer: Transitioning a method from a research and development setting to a quality control (QC) laboratory.[6][7]
-
Method Modernization: Replacing an older analytical technique with a more advanced or efficient one (e.g., upgrading from HPLC to UHPLC).
-
Inter-laboratory Studies: Ensuring consistency of results when a method is used at multiple testing sites.[6][8]
-
Orthogonal Confirmation: Utilizing a second, mechanistically different analytical method to provide a higher degree of confidence in a result, especially for critical quality attributes such as impurity profiling.
The ultimate aim of cross-validation is to statistically demonstrate the interchangeability of data from different analytical methods, thereby ensuring the integrity of the data used to make critical decisions in drug development.[6]
Foundational Analytical Techniques for Thieno[3,2-b]pyrrole Characterization
A multi-faceted analytical approach is typically required for the comprehensive characterization of thieno[3,2-b]pyrrole derivatives.
1. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are indispensable tools for assessing the purity and potency of thieno[3,2-b]pyrrole compounds.[9]
-
Principle: Separation is achieved based on the differential partitioning of the analyte between a stationary phase (commonly a C18-functionalized silica) and a mobile phase.
-
Strengths: High resolution, excellent quantitative accuracy and precision, and compatibility with a wide range of detectors (e.g., UV-Vis, PDA, MS).
-
Application to Thieno[3,2-b]pyrroles: The generally planar and aromatic nature of these molecules makes them well-suited for reversed-phase chromatography. Method development often focuses on optimizing the mobile phase composition to achieve the desired separation from process-related impurities and degradation products.
2. Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), MS provides definitive identification of the main component and structural elucidation of impurities.[10][11][12][13][14]
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Strengths: Exceptional sensitivity and specificity, providing molecular weight information that confirms the identity of the target molecule and aids in the characterization of unknown impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[15]
-
Application to Thieno[3,2-b]pyrroles: Electrospray ionization (ESI) is a commonly employed technique for these compounds.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation.[16][17][18]
-
Principle: This technique exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
-
Strengths: Unrivaled for structure confirmation and differentiation of isomers. Quantitative NMR (qNMR) can serve as a primary method for determining purity without the need for a specific reference standard of the analyte.
-
Application to Thieno[3,2-b]pyrroles: ¹H and ¹³C NMR are fundamental for structural characterization. The characteristic chemical shifts and coupling constants of the protons on the fused ring system provide a unique spectroscopic fingerprint.[16]
4. Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable thieno[3,2-b]pyrrole derivatives, and is particularly useful for the determination of residual solvents.[19][20][21][22][23]
-
Principle: Separation occurs in the gas phase based on the analyte's volatility and interactions with the stationary phase of the column.
-
Strengths: High efficiency for the separation of volatile compounds. Headspace GC is the preferred method for residual solvent analysis in active pharmaceutical ingredients (APIs).
-
Application to Thieno[3,2-b]pyrroles: The applicability of GC to thieno[3,2-b]pyrrole derivatives depends on their volatility and thermal stability. For non-volatile compounds, derivatization may be necessary.
A Step-by-Step Protocol for Cross-Validation of Two HPLC Methods for Purity Determination
This section outlines a detailed protocol for the cross-validation of an existing HPLC method (Method A) with a newly developed, more rapid UHPLC method (Method B) for the purity analysis of a thieno[3,2-b]pyrrole API.
Prerequisite: Independent Validation of Each Method
Before initiating cross-validation, both Method A and Method B must be independently validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[24][25][26][27][28][29] This ensures that each method is suitable for its intended purpose. The key validation parameters include:[30]
-
Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[30][31]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[30]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.[26]
-
Accuracy: The closeness of the results obtained by the method to the true value.[30][31]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at the levels of repeatability and intermediate precision.[31]
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[25]
The Cross-Validation Protocol
Objective: To demonstrate that the new UHPLC method (Method B) provides equivalent results to the established HPLC method (Method A) for the purity determination of a thieno[3,2-b]pyrrole API.
Materials:
-
A single, homogeneous batch of the thieno[3,2-b]pyrrole API.
-
Reference standards for the API and any known impurities.
-
All necessary reagents, solvents, columns, and instrumentation for both methods.
Experimental Design:
-
Sample Selection: A minimum of three batches of the thieno[3,2-b]pyrrole API should be chosen, representing the typical range of purity observed in manufacturing. If possible, a stressed sample (e.g., exposed to heat, light, or chemical degradation) should be included to challenge the separation capabilities of both methods.
-
Analysts and Equipment: To ensure the robustness of the cross-validation, the study should ideally be conducted by two different analysts, each performing both methods.
-
Sample Analysis: Each analyst will prepare and analyze each selected sample in triplicate using both Method A and Method B.
-
Data Collection: The following data should be recorded for each analysis:
-
Purity of the API (as a percentage of the total peak area).
-
Levels of all known impurities (as a percentage of the total peak area).
-
Levels of any unknown impurities (as a percentage of the total peak area).
-
Total impurities (as a percentage of the total peak area).
-
Data Analysis and Acceptance Criteria
The cornerstone of cross-validation is the statistical comparison of the data generated by the two methods.
-
Descriptive Statistics: For each sample and each method, calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the API purity and the levels of each impurity.
-
Statistical Comparison: A paired Student's t-test is a suitable statistical method for comparing the means of the two data sets. The null hypothesis is that there is no significant difference between the mean results obtained from Method A and Method B.
-
Acceptance Criteria: The acceptance criteria must be pre-defined in the cross-validation protocol. A typical set of criteria would be:
-
The mean purity values for the API from the two methods should not differ by more than a specified amount (e.g., ± 2.0%).
-
The mean values for any specified impurity should not differ by more than a pre-determined value (e.g., ± 0.1% for impurities present at levels greater than 0.5%).
-
The p-value from the paired t-test should be greater than 0.05, indicating no statistically significant difference between the methods.
-
Visualizing the Cross-Validation Workflow
Caption: A flowchart illustrating the key stages of a cross-validation protocol for two analytical methods.
Comparative Data Summary
The following table presents a hypothetical but realistic data set from the cross-validation of two HPLC methods for the purity of a thieno[3,2-b]pyrrole API.
| Analyte | Method A (Mean % Area ± SD, n=3) | Method B (Mean % Area ± SD, n=3) | Difference (A - B) | Paired t-test (p-value) | Result |
| Thieno[3,2-b]pyrrole API | 99.65 ± 0.07 | 99.61 ± 0.05 | 0.04 | 0.58 | Equivalent |
| Impurity 1 | 0.15 ± 0.02 | 0.17 ± 0.03 | -0.02 | 0.41 | Equivalent |
| Impurity 2 | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.01 | 0.35 | Equivalent |
| Total Impurities | 0.25 ± 0.03 | 0.27 ± 0.04 | -0.02 | 0.51 | Equivalent |
The Interrelationship of Validation Parameters
The various parameters of method validation are interconnected, and a comprehensive understanding of these relationships is crucial for developing a robust analytical method.
Caption: A diagram illustrating the interconnectedness of key analytical method validation parameters.
Conclusion: Upholding Data Integrity in Thieno[3,2-b]pyrrole Analysis
The cross-validation of analytical methods is an indispensable component of a robust drug development program for thieno[3,2-b]pyrrole-based therapeutics. It provides a high level of assurance that the analytical data is reliable, consistent, and transferable, which is essential for making informed decisions throughout the drug development lifecycle. By adhering to a well-structured, statistically sound cross-validation protocol, researchers and drug development professionals can ensure the integrity of their analytical data, thereby building a solid foundation for a successful regulatory submission.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The lifecycle of a research chemical does not end when an experiment is complete; it concludes with its safe and compliant disposal.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound (CAS No. 46193-76-4). The procedures outlined here are synthesized from its known hazard profile and established best practices for laboratory chemical waste management. The foundational principle is straightforward: This compound and all materials contaminated by it must be treated as hazardous waste. [1] Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.
Hazard Profile & Immediate Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's specific hazards is essential. This knowledge dictates the necessary controls and personal protective equipment (PPE) required to mitigate risk. The Globally Harmonized System (GHS) classification for this compound provides the basis for our safety protocols.[2][3]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed | [2][3] |
| Skin Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation | [3][4] |
| Eye Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation |[3][4][5] |
Mandatory Personal Protective Equipment (PPE)
The identified hazards necessitate the use of specific PPE to create a barrier between the researcher and the chemical.
-
Eye Protection: Chemical splash goggles are mandatory. The H319 classification indicates a risk of serious eye irritation, making standard safety glasses insufficient.[1][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Given the H315 classification (Causes skin irritation), gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[1][6]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[6]
-
Respiratory Protection: All handling and disposal preparation should occur within a certified chemical fume hood. This engineering control is critical to mitigate the risk of respiratory tract irritation (H335).[1][3][6]
Core Disposal Workflow: Segregation is Key
Proper disposal begins with meticulous segregation at the point of generation.[7][8] Mixing different waste streams can lead to dangerous chemical reactions and complicates the final disposal process. The following diagram outlines the decision-making process for segregating waste contaminated with this compound.
Caption: Decision workflow for segregating waste streams.
Step-by-Step Disposal Protocols
Always consult your institution's Environmental Health and Safety (EHS) department for specific container types and labeling requirements.[9][10] The following protocols represent general best practices.
Protocol 3.1: Unused or Expired Compound (Solid)
This protocol applies to the pure, solid chemical that is no longer needed.
-
Preparation: In a chemical fume hood, ensure all required PPE is donned.
-
Container: Obtain a designated hazardous solid waste container provided by your institution's EHS. This is typically a plastic pail or drum with a secure lid.
-
Transfer: Carefully transfer the solid this compound from its original container into the hazardous waste container using a clean spatula. Avoid creating dust.
-
Labeling: Securely close the waste container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[8][11] Do not use abbreviations or chemical formulas.[11]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[1][9]
Protocol 3.2: Contaminated Solid Waste (PPE, Weigh Boats, etc.)
This includes gloves, bench paper, weigh boats, and other disposable items with direct contact.
-
Collection: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container (e.g., a lined drum).[1][6]
-
Segregation: Do not mix this waste with regular trash or non-hazardous laboratory waste.
-
Closure: When the collection bag or container is full, seal it securely.
-
Disposal: Arrange for pickup by your institution's EHS personnel.
Protocol 3.3: Contaminated Liquid Waste (Solvents, Rinsate)
This stream includes any solvents used to dissolve the compound or rinse contaminated glassware.
-
Container Selection: Use a designated hazardous liquid waste container (often a plastic carboy). Segregate halogenated and non-halogenated solvent waste if required by your institution.
-
Collection: Pour the liquid waste into the container using a funnel.
-
Closure: Keep the container sealed at all times, except when adding waste.[8] This prevents the release of volatile organic compounds.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents and an estimated concentration of the title compound.[8][11]
-
Storage: Store in secondary containment within a designated SAA.[8]
Protocol 3.4: Decontamination of Empty Containers
The original product container is considered hazardous waste until properly decontaminated.[12]
-
Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). This is known as "triple-rinsing."[1][12]
-
Rinsate Collection: Crucially, collect all three rinses as hazardous liquid waste and add them to the appropriate liquid waste container as described in Protocol 3.3.[1][8] The first rinse is the most concentrated and must never be poured down the drain.[8]
-
Container Disposal: After triple-rinsing, deface or remove the original label to prevent misuse. The decontaminated container can now be disposed of according to your institution's policy for empty chemical containers, which may include glass recycling or regular trash.[1]
Emergency Procedures: Spill & Exposure Management
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.[6]
Spill Cleanup
For small spills of solid this compound within a fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Ensure the fume hood sash is lowered.
-
Absorb: Gently cover the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Avoid raising dust.
-
Collect: Carefully sweep the material into a dustpan and place it in a designated hazardous solid waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water.
-
Dispose: All cleanup materials (absorbent, cloths, gloves) must be disposed of as hazardous solid waste.[6][8]
-
Report: Report the incident to your lab supervisor or EHS department as required by your institution.[6]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and have the product container or label at hand.[2][14]
Waste Minimization & Best Practices
Prudent laboratory management extends to minimizing waste generation in the first place, a core principle of green chemistry.[7]
-
Scale: Only use the quantity of the chemical necessary for the experiment. Reducing the scale of operations is the most effective way to reduce waste.[12]
-
Purchasing: Purchase quantities that will be consumed in a reasonable timeframe to avoid the disposal of expired, unused chemicals.[11][12]
-
Inventory: Maintain an accurate chemical inventory to prevent redundant purchases.[6]
By integrating these disposal protocols into your standard operating procedures, you contribute to a safer research environment and ensure that the pursuit of scientific discovery does not come at the cost of environmental integrity.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). LabManager.
- Managing Hazardous Chemical Waste in the Lab. (2025). LabManager.
- Management of Chemicals.Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH).
- Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University.
- This compound.Fluorochem.
- This compound | C9H9NO2S | CID 292163.PubChem, National Institutes of Health (NIH).
- Hazardous Waste Disposal Guide.Research Areas, Dartmouth Policy Portal.
- Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.University of Delaware.
- Medical & Pharmaceutical Waste Disposal for Research Labs.Easy RX Cycle.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer.
- Chemical Waste.Environmental Health and Safety, The University of Iowa.
- methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide proper disposal procedures.Benchchem.
- SAFETY DATA SHEET - Thieno[3,2-b]thiophene. (2018). Thermo Fisher Scientific.
- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid.Moldb.
- Thieno[3,2-b]thiophene - SAFETY DATA SHEET. (2022). Ossila.
- Management of Waste.Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH).
- This compound.Apollo Scientific.
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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic applications of novel compounds. However, a foundational pillar of innovative research is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile
This compound is a solid organic compound with a defined set of hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The assigned GHS pictogram is GHS07, indicating that the substance is an irritant and can be harmful.[2][3] The signal word for this chemical is "Warning".[2][3] Understanding these hazards is the first step in implementing an effective safety protocol. The subsequent sections of this guide will detail the personal protective equipment (PPE) and handling procedures derived from this hazard profile.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE, along with the rationale for each.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. | To prevent contact with the eyes, as the compound causes serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[1] It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect the skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient to minimize airborne dust. | To prevent respiratory tract irritation from inhalation of the powder.[1] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect the feet from spills and falling objects. |
It is imperative that all PPE is inspected before use and is in good condition. Contaminated PPE should be removed and disposed of properly to avoid cross-contamination.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to mitigating the risks associated with this compound. The following workflow provides a procedural guide from preparation to disposal.
Experimental Workflow: Safe Handling from Start to Finish
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including residual solid, solutions, and contaminated materials (e.g., weigh boats, pipette tips), must be collected as hazardous chemical waste.[4] Do not mix this waste with other incompatible waste streams.[4]
-
Containerization: Use a designated, chemically compatible, and leak-proof container for waste collection. The container must be kept closed except when adding waste.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (Irritant, Harmful).[5]
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.[5]
-
Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department for collection and final disposal.
-
Empty Containers: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
By adhering to these protocols, you contribute to a culture of safety and ensure that your groundbreaking research is conducted responsibly.
References
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PubChem. This compound. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. Hazard Communication Standard: Safety Data Sheets. [Link]
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University of Toronto. Laboratory Waste Disposal Guidelines. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
